molecular formula C35H62N7O19P3S B15548013 3,7-Dihydroxytetradecanoyl-CoA

3,7-Dihydroxytetradecanoyl-CoA

Katalognummer: B15548013
Molekulargewicht: 1009.9 g/mol
InChI-Schlüssel: JWOSFCMMAYKFFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,7-Dihydroxytetradecanoyl-CoA is a useful research compound. Its molecular formula is C35H62N7O19P3S and its molecular weight is 1009.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C35H62N7O19P3S

Molekulargewicht

1009.9 g/mol

IUPAC-Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3,7-dihydroxytetradecanethioate

InChI

InChI=1S/C35H62N7O19P3S/c1-4-5-6-7-8-10-22(43)11-9-12-23(44)17-26(46)65-16-15-37-25(45)13-14-38-33(49)30(48)35(2,3)19-58-64(55,56)61-63(53,54)57-18-24-29(60-62(50,51)52)28(47)34(59-24)42-21-41-27-31(36)39-20-40-32(27)42/h20-24,28-30,34,43-44,47-48H,4-19H2,1-3H3,(H,37,45)(H,38,49)(H,53,54)(H,55,56)(H2,36,39,40)(H2,50,51,52)

InChI-Schlüssel

JWOSFCMMAYKFFC-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

3,7-Dihydroxytetradecanoyl-CoA: A Potential Biomarker for Peroxisomal Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

3,7-Dihydroxytetradecanoyl-CoA is a C27 bile acid intermediate that has emerged as a critical biomarker for a class of rare genetic metabolic disorders known as peroxisomal biogenesis disorders (PBDs) and single-enzyme defects in the bile acid synthesis pathway. The accumulation of this metabolite, along with other C27 intermediates, is a hallmark of deficiencies in the peroxisomal beta-oxidation pathway, most notably Acyl-CoA Oxidase 2 (ACOX2) deficiency. This technical guide provides a comprehensive overview of the role of this compound and its precursors as biomarkers, detailing the underlying metabolic pathways, experimental protocols for their detection and analysis, and the clinical significance in diagnosing and potentially monitoring treatment for these debilitating conditions.

Metabolic Pathway and Pathophysiology

The synthesis of mature C24 bile acids, cholic acid and chenodeoxycholic acid, from cholesterol is a multi-step process involving enzymes in the endoplasmic reticulum, mitochondria, and peroxisomes. The final stages of this synthesis occur in the peroxisomes, where the C27 intermediates, dihydroxycholestanoic acid (DHCA) and trihydroxycholestanoic acid (THCA), are shortened via beta-oxidation.

ACOX2 is the peroxisomal enzyme responsible for the initial and rate-limiting step in the beta-oxidation of the CoA-esters of DHCA and THCA.[1] A deficiency in ACOX2, due to genetic mutations, leads to a halt in this pathway and a subsequent accumulation of C27 bile acid intermediates, including this compound, in plasma and urine.[2][3] This accumulation is cytotoxic and is associated with liver damage, indicated by elevated serum transaminases, liver fibrosis, and in some cases, mild ataxia and cognitive impairment.[3][4]

Peroxisomal biogenesis disorders, such as Zellweger spectrum disorder, are characterized by a general failure in the formation or function of peroxisomes, leading to a wider range of metabolic disturbances, including the accumulation of C27 bile acids.[5][6] Therefore, elevated levels of these intermediates serve as a crucial diagnostic marker for these conditions.[7]

Data Presentation: Quantitative Analysis of C27 Bile Acids

The quantification of C27 bile acid intermediates is a cornerstone in the diagnosis of ACOX2 deficiency and other peroxisomal disorders. The following tables summarize the typical concentrations of these biomarkers in affected individuals compared to healthy controls.

Table 1: Serum C27 Bile Acid Concentrations in ACOX2 Deficiency and Controls

AnalytePatient with ACOX2 Deficiency (µM)Upper Limit of Normal (µM)Fold Increase
Tauro-THCA7.94[4]0.31[4]~25x[4]
Total C27 Bile Acids14.06 ± 2.59[8][9]0.007 ± 0.004[8][9]>2000x[8][9]

Table 2: Urinary C27 Bile Acid Concentrations in ACOX2 Deficiency

AnalytePatient with ACOX2 Deficiency (µmol/mol creatinine)Normal Levels
Tauro-THCA66.19[4]Normally absent[4]

Table 3: Comparative Serum Total C27 Bile Acid Concentrations in Various Conditions

Patient GroupMean Total C27 Bile Acids (µmol/L) (±SEM)
Normal Adults (n=20)0.007 ± 0.004[8][9]
Non-cholestatic Infants and Children (n=8)0.015 ± 0.011[9]
Moderately Cholestatic Infants (n=10)0.129 ± 0.034[9]
Severely Cholestatic Infants and Children (n=9)0.986 ± 0.249[9]
Patients with Peroxisomal Disorders (n=49)14.06 ± 2.59[8][9]

Experimental Protocols

Quantification of C27 Bile Acids by HPLC-MS/MS

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific quantification of bile acids.[10]

Sample Preparation (Plasma/Serum):

  • To 100 µL of plasma or serum, add an internal standard solution containing deuterated analogues of the bile acids of interest (e.g., [²H₄]Tauro-THCA, [²H₄]Tauro-DHCA).[8][9]

  • Precipitate proteins by adding 4 volumes of ice-cold methanol.[11]

  • Incubate on ice for 20 minutes and then centrifuge at 16,000 x g for 15 minutes at 4°C to pellet the proteins.[11]

  • Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.[11]

  • Reconstitute the dried extract in a suitable solvent, such as 50/50 methanol/water, for LC-MS/MS analysis.[11]

Chromatographic and Mass Spectrometric Conditions:

  • HPLC System: A robust HPLC system capable of generating reproducible gradients.

  • Column: A reversed-phase C18 column is commonly used for the separation of bile acids.[12]

  • Mobile Phase: A gradient of water and methanol, both containing a small percentage of formic acid and/or ammonium (B1175870) acetate, is typically employed.[11]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode is used for its high selectivity and sensitivity.[13]

  • Ionization: Electrospray ionization (ESI) in negative mode is generally used for bile acid analysis.

  • MRM Transitions: Specific precursor-to-product ion transitions for each bile acid and internal standard are monitored. For example, for [²H₄]Tauro-THCA, the transition might be m/z 560.1 > 79.8.[8][9]

ACOX2 Protein Detection by Immunoblotting

Western blotting is used to assess the presence and quantity of the ACOX2 protein in patient-derived samples, such as liver biopsies or cultured cells.

Protocol Outline:

  • Protein Extraction: Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate 25-35 µg of protein per lane on a polyacrylamide gel.[14]

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a solution of 3-5% nonfat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[14]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ACOX2 (e.g., rabbit polyclonal or goat polyclonal) at an appropriate dilution (e.g., 1:500-1:1,000) overnight at 4°C.[14]

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG) at a suitable dilution (e.g., 1:10,000) for 1 hour at room temperature.[14]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and expose to X-ray film or a digital imaging system.[14]

Overexpression of ACOX2 in Cell Culture

To study the function of wild-type and mutated ACOX2, overexpression in a suitable cell line, such as human hepatoblastoma HepG2 cells, is a valuable tool.[2][15]

Methodology:

  • Vector Construction: Clone the coding sequence of wild-type and mutant ACOX2 into a suitable mammalian expression vector.

  • Cell Culture: Culture HepG2 cells in a standard medium, such as RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics.[16]

  • Transfection: Transfect the HepG2 cells with the ACOX2 expression vectors or an empty vector control using a standard transfection reagent.

  • Analysis: After a suitable incubation period (e.g., 24-48 hours), the cells can be harvested for various analyses, including:

    • Western Blotting: To confirm the overexpression of the ACOX2 protein.[16]

    • Immunofluorescence: To determine the subcellular localization of the expressed protein.[2]

    • Enzymatic Activity Assays: To measure the ability of the wild-type and mutant ACOX2 to metabolize C27 bile acid intermediates.[2]

    • Functional Assays: To assess the impact of ACOX2 overexpression on cellular processes like proliferation, migration, and response to oxidative stress.[15][17]

Oxidative Stress Assessment

The accumulation of toxic bile acid intermediates can induce oxidative stress. This can be evaluated in cell culture models.

Protocol Example (using HepG2 cells):

  • Cell Treatment: Expose HepG2 cells overexpressing wild-type ACOX2, mutant ACOX2, or an empty vector to a C27 bile acid intermediate like THCA.[2]

  • Measurement of Reactive Oxygen Species (ROS): Use a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), to measure intracellular ROS levels.

  • Cell Viability Assay: Assess cell viability using a standard method like the MTT or CCK-8 assay to determine the cytotoxic effects of the bile acid intermediates.[16]

  • Markers of Oxidative Damage: Measure markers of oxidative damage, such as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) for DNA damage or malondialdehyde (MDA) for lipid peroxidation.[18][19]

Visualizations: Pathways and Workflows

Bile_Acid_Synthesis_Pathway cluster_peroxisome Peroxisomal Compartment Cholesterol Cholesterol C27_Intermediates C27 Bile Acid Intermediates (DHCA, THCA) Cholesterol->C27_Intermediates ER & Mitochondrial Enzymes DHCA_CoA DHCA-CoA C27_Intermediates->DHCA_CoA THCA_CoA THCA-CoA C27_Intermediates->THCA_CoA ACOX2 ACOX2 DHCA_CoA->ACOX2 Accumulation Accumulation in Plasma & Urine THCA_CoA->ACOX2 Peroxisome Peroxisome Beta_Oxidation Peroxisomal Beta-Oxidation ACOX2->Beta_Oxidation C24_Bile_Acids C24 Bile Acids (Cholic Acid, Chenodeoxycholic Acid) Beta_Oxidation->C24_Bile_Acids ACOX2_Deficiency ACOX2 Deficiency ACOX2_Deficiency->ACOX2 Inhibits ACOX2_Deficiency->Accumulation Diagnostic_Workflow Clinical_Suspicion Clinical Suspicion (e.g., Persistent Hypertransaminasemia, Neurological Symptoms) Bile_Acid_Analysis Bile Acid Analysis (HPLC-MS/MS) Clinical_Suspicion->Bile_Acid_Analysis Elevated_C27 Elevated C27 Bile Acids (DHCA, THCA)? Bile_Acid_Analysis->Elevated_C27 Genetic_Testing Genetic Testing (ACOX2 Gene Sequencing) Elevated_C27->Genetic_Testing Yes Normal_Bile_Acids Normal Bile Acid Profile Elevated_C27->Normal_Bile_Acids No ACOX2_Mutation Homozygous ACOX2 Mutation? Genetic_Testing->ACOX2_Mutation Diagnosis_Confirmed ACOX2 Deficiency Diagnosis Confirmed ACOX2_Mutation->Diagnosis_Confirmed Yes Other_Peroxisomal_Disorder Consider Other Peroxisomal Disorders ACOX2_Mutation->Other_Peroxisomal_Disorder No

References

A Technical Guide to the Putative Enzymatic Synthesis of 3,7-Dihydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The enzymatic pathway described herein for the synthesis of 3,7-Dihydroxytetradecanoyl-CoA is a hypothetical construct based on the known catalytic activities of several enzyme families. Direct experimental evidence for this specific pathway has not been found in the existing scientific literature. This guide is intended to provide a theoretical framework and practical methodologies for investigating this novel metabolic route.

Introduction

Dihydroxy fatty acids are an emerging class of lipid molecules with potential roles in cellular signaling and as precursors for valuable biopolymers. While various dihydroxy fatty acids have been identified in nature, the enzymatic pathways leading to their synthesis, particularly those with hydroxyl groups at unconventional positions, remain largely uncharacterized. This technical guide outlines a putative enzymatic pathway for the synthesis of this compound, a novel C14 dihydroxy fatty acid thioester.

The proposed pathway involves a two-stage process:

  • In-chain hydroxylation: A cytochrome P450 monooxygenase introduces a hydroxyl group at the C7 position of tetradecanoyl-CoA.

  • Beta-oxidation cycle: The resulting 7-hydroxytetradecanoyl-CoA undergoes a partial cycle of mitochondrial or peroxisomal beta-oxidation to introduce a second hydroxyl group at the C3 position.

This document provides a detailed exploration of the key enzymes involved, comprehensive experimental protocols for their analysis, and a guide to the analytical techniques required for the identification and characterization of the intermediates and the final product.

Proposed Enzymatic Pathway for this compound Synthesis

The synthesis of this compound is postulated to begin with the activation of tetradecanoic acid to its coenzyme A thioester, tetradecanoyl-CoA. This is followed by a site-specific hydroxylation and a subsequent cycle of beta-oxidation.

Putative Pathway for this compound Synthesis Tetradecanoic Acid Tetradecanoic Acid Tetradecanoyl-CoA Tetradecanoyl-CoA Tetradecanoic Acid->Tetradecanoyl-CoA Acyl-CoA Synthetase 7-Hydroxytetradecanoyl-CoA 7-Hydroxytetradecanoyl-CoA Tetradecanoyl-CoA->7-Hydroxytetradecanoyl-CoA Cytochrome P450 Monooxygenase (CYP) 7-Hydroxy-trans-2-tetradecenoyl-CoA 7-Hydroxy-trans-2-tetradecenoyl-CoA 7-Hydroxytetradecanoyl-CoA->7-Hydroxy-trans-2-tetradecenoyl-CoA Acyl-CoA Dehydrogenase This compound This compound 7-Hydroxy-trans-2-tetradecenoyl-CoA->this compound Enoyl-CoA Hydratase Cytochrome P450 Hydroxylase Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Recombinant CYP Recombinant CYP Incubation Mixture Incubation Mixture Recombinant CYP->Incubation Mixture NADPH-P450 Reductase NADPH-P450 Reductase NADPH-P450 Reductase->Incubation Mixture Liposomes Liposomes Liposomes->Incubation Mixture Tetradecanoyl-CoA Tetradecanoyl-CoA Tetradecanoyl-CoA->Incubation Mixture Incubate at 37°C Incubate at 37°C Incubation Mixture->Incubate at 37°C Quench Reaction Quench Reaction Incubate at 37°C->Quench Reaction Extract Lipids Extract Lipids Quench Reaction->Extract Lipids Derivatize Derivatize Extract Lipids->Derivatize GC-MS or LC-MS/MS GC-MS or LC-MS/MS Derivatize->GC-MS or LC-MS/MS

A Methodological Guide to the Discovery and Isolation of 3,7-Dihydroxytetradecanoyl-CoA from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: 3,7-Dihydroxytetradecanoyl-CoA is a putative dihydroxylated fatty acyl-coenzyme A ester. While the specific discovery and isolation of this molecule from natural sources are not documented in existing scientific literature, this guide provides a comprehensive methodological framework for its potential discovery, isolation, and characterization. The procedures outlined herein are based on established principles for the study of novel acyl-CoAs and dihydroxy fatty acids from biological matrices, particularly of microbial origin. This document serves as an in-depth technical resource for researchers aiming to explore the natural occurrence of this and similar molecules.

Introduction

Acyl-coenzyme A (acyl-CoA) thioesters are central metabolites in all domains of life, playing critical roles in fatty acid metabolism, energy production, and the biosynthesis of complex lipids and secondary metabolites.[1] Dihydroxylated fatty acids are known to be produced by various microorganisms, often as signaling molecules or intermediates in biosynthetic pathways.[2][3] The activation of such fatty acids to their corresponding CoA esters would yield molecules like this compound. The discovery of novel acyl-CoAs can unveil new metabolic pathways and provide lead compounds for drug development. This guide presents a systematic approach to identifying and isolating this compound from promising natural sources.

Potential Natural Sources and Biosynthesis

The biosynthesis of dihydroxy fatty acids is a known capability of various bacteria and fungi.[2][3] These microorganisms employ enzymes such as diol synthases and cytochrome P450s to introduce hydroxyl groups onto fatty acid chains.[3][4] It is hypothesized that a 14-carbon fatty acid could undergo sequential hydroxylation at the C-3 and C-7 positions, followed by activation to a CoA thioester by an acyl-CoA synthetase.[5]

Hypothetical Biosynthetic Pathway for this compound

biosynthesis_pathway Tetradecanoyl-CoA Tetradecanoyl-CoA 3-Hydroxytetradecanoyl-CoA 3-Hydroxytetradecanoyl-CoA Tetradecanoyl-CoA->3-Hydroxytetradecanoyl-CoA Hydroxylation at C-3 This compound This compound 3-Hydroxytetradecanoyl-CoA->this compound Hydroxylation at C-7 Fatty Acid Hydroxylase 1 Fatty Acid Hydroxylase 1 Fatty Acid Hydroxylase 1->3-Hydroxytetradecanoyl-CoA Fatty Acid Hydroxylase 2 Fatty Acid Hydroxylase 2 Fatty Acid Hydroxylase 2->this compound

Caption: Hypothetical biosynthesis of this compound.

Experimental Workflow for Discovery and Isolation

The overall workflow for the discovery and isolation of this compound would involve screening of potential microbial sources, extraction of acyl-CoAs, purification, and structural elucidation.

Experimental Workflow Diagram

experimental_workflow cluster_screening Source Screening cluster_extraction Extraction & Purification cluster_characterization Characterization Microbial Culture Microbial Culture LC-MS/MS Screening LC-MS/MS Screening Microbial Culture->LC-MS/MS Screening Crude Extract Large-Scale Fermentation Large-Scale Fermentation LC-MS/MS Screening->Large-Scale Fermentation Positive Hit Acyl-CoA Extraction Acyl-CoA Extraction Large-Scale Fermentation->Acyl-CoA Extraction Solid-Phase Extraction Solid-Phase Extraction Acyl-CoA Extraction->Solid-Phase Extraction HPLC Purification HPLC Purification Solid-Phase Extraction->HPLC Purification HR-MS/MS Analysis HR-MS/MS Analysis HPLC Purification->HR-MS/MS Analysis Purified Fraction NMR Spectroscopy NMR Spectroscopy HR-MS/MS Analysis->NMR Spectroscopy Structure Elucidation Quantification Quantification NMR Spectroscopy->Quantification

Caption: General experimental workflow for discovery and isolation.

Detailed Experimental Protocols

Microbial Culture and Screening
  • Organism Selection: Select bacterial and fungal strains known to produce hydroxylated fatty acids (e.g., Pseudomonas, Bacillus, Aspergillus).

  • Culture Conditions: Grow selected strains in various media and conditions to induce secondary metabolite production.

  • Small-Scale Extraction: Perform a preliminary extraction of acyl-CoAs from cell pellets of small-scale cultures.

  • LC-MS/MS Screening: Analyze the crude extracts using a targeted LC-MS/MS method to search for the predicted mass of this compound.

Large-Scale Fermentation and Extraction
  • Fermentation: Cultivate the positive hit strain in a large-scale fermenter (e.g., 10-100 L) under optimized conditions.

  • Cell Harvesting: Harvest the microbial biomass by centrifugation.

  • Acyl-CoA Extraction: Homogenize the cell pellet in a cold buffer (e.g., 100 mM KH2PO4, pH 4.9) followed by the addition of isopropanol (B130326) and acetonitrile (B52724) to precipitate proteins and extract acyl-CoAs.[6]

Purification
  • Solid-Phase Extraction (SPE): Use an oligonucleotide or other suitable anion-exchange SPE column to capture and concentrate the acyl-CoAs from the crude extract.[6]

  • High-Performance Liquid Chromatography (HPLC): Purify the target molecule using reversed-phase HPLC with a C18 column and a gradient of acetonitrile in a phosphate (B84403) buffer.[6] Collect fractions and monitor for the target mass.

Structural Characterization and Quantification
  • High-Resolution Tandem Mass Spectrometry (HR-MS/MS): Analyze the purified fraction to confirm the elemental composition and obtain fragmentation data for structural elucidation.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For a sufficiently pure and concentrated sample, perform 1H and 13C NMR to definitively determine the positions of the hydroxyl groups and confirm the overall structure.[8]

  • Quantification: Develop a quantitative LC-MS/MS method using a suitable internal standard (e.g., a stable isotope-labeled version of the target molecule or a structurally similar acyl-CoA).[9]

Data Presentation

Quantitative data obtained during the discovery and isolation process should be systematically recorded.

Table 1: Summary of Expected Quantitative Data

ParameterExample ValueMethod of Determination
Extraction Yield
Total Acyl-CoA5 nmol/g wet weightLC-MS/MS
This compound50 pmol/g wet weightQuantitative LC-MS/MS
Purification
Purity after SPE~10%HPLC-UV
Purity after HPLC>95%HPLC-UV/MS
Characterization
Exact Mass (M+H)+Calculated ValueHR-MS
Key MS/MS FragmentsPredicted FragmentsHR-MS/MS
1H NMR Chemical ShiftsPredicted Shifts1H NMR
13C NMR Chemical ShiftsPredicted Shifts13C NMR

Potential Biological Role and Signaling

While the specific role of this compound is unknown, dihydroxylated fatty acids and their derivatives can act as signaling molecules in intercellular communication, particularly in the context of host-pathogen interactions.[3]

Hypothetical Signaling Pathway

signaling_pathway 3,7-DHT-CoA This compound Receptor Receptor 3,7-DHT-CoA->Receptor Binding Second_Messenger Second Messenger Cascade Receptor->Second_Messenger Transcription_Factor Transcription Factor Activation Second_Messenger->Transcription_Factor Gene_Expression Modulation of Gene Expression Transcription_Factor->Gene_Expression

Caption: Hypothetical signaling role of this compound.

Conclusion

The discovery and isolation of novel natural products like this compound require a systematic and multi-disciplinary approach. This guide provides a robust framework for researchers to undertake such an endeavor, from the initial screening of potential microbial sources to the final structural elucidation and quantification. The successful identification of this and other novel acyl-CoAs could significantly advance our understanding of microbial metabolism and provide new avenues for therapeutic development.

References

Long-Chain Dihydroxy Fatty Acids: A Technical Guide to Their Signaling Functions

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain dihydroxy fatty acids (LCDHFAs) are a class of potent lipid signaling molecules derived from the enzymatic oxidation of polyunsaturated fatty acids (PUFAs). These molecules play critical roles in a myriad of physiological and pathological processes, most notably the regulation of inflammation. Unlike their precursor fatty acids, which are primarily involved in energy storage and membrane structure, LCDHFAs act as autacoids—local hormones that signal through specific cell surface and nuclear receptors to elicit precise biological responses.

This technical guide provides an in-depth overview of the core signaling functions of prominent LCDHFAs. It details their biosynthesis, mechanisms of action through G-Protein Coupled Receptors (GPCRs) and nuclear receptors, quantitative activity data, and key experimental protocols for their study. The guide focuses on well-characterized families, including the pro-resolving Resolvins, Protectins, and Maresins derived from omega-3 PUFAs like docosahexaenoic acid (DHA), and the pro-inflammatory Leukotrienes derived from the omega-6 PUFA arachidonic acid (ARA). Understanding these pathways is crucial for developing novel therapeutics targeting inflammatory, neurodegenerative, and cardiovascular diseases.

Biosynthesis of Long-Chain Dihydroxy Fatty Acids

The generation of LCDHFAs is a tightly regulated enzymatic process initiated in response to specific cellular stimuli, such as inflammation or tissue injury. The biosynthesis begins with the release of a precursor PUFA, like DHA or ARA, from the sn-2 position of membrane phospholipids (B1166683) by the action of phospholipase A₂ (PLA₂). The free PUFA is then oxygenated by lipoxygenase (LOX) enzymes, such as 5-LOX, 12-LOX, or 15-LOX, to form a hydroperoxy intermediate. This unstable intermediate is rapidly converted by subsequent enzymatic action (e.g., by hydrolases or other enzymes) into the stable dihydroxy fatty acid.

For example, the biosynthesis of Protectin D1 (PD1), also known as Neuroprotectin D1 (NPD1) in neural tissues, involves the 15-lipoxygenation of DHA to form a 17S-hydro(peroxy) intermediate, which is then converted to a 16(17)-epoxide that is enzymatically hydrolyzed to yield the final 10R,17S-dihydroxy product[1].

Protectin D1 Biosynthesis Biosynthesis of Protectin D1 (PD1/NPD1) DHA DHA (in membrane) Free_DHA Free DHA DHA->Free_DHA PLA₂ HpDHA 17S-HpDHA (hydroperoxy intermediate) Free_DHA->HpDHA 15-Lipoxygenase (ALOX15) Epoxide 16(17)-Epoxide Intermediate HpDHA->Epoxide Leukocyte/ Microglial Enzymes PD1 Protectin D1 (10R,17S-diHDHA) Epoxide->PD1 Epoxide Hydrolase

Biosynthesis pathway of Protectin D1 (PD1).

Signaling Mechanisms of Key LCDHFAs

LCDHFAs exert their biological effects primarily by binding to and activating specific GPCRs. This interaction initiates intracellular signaling cascades that modulate cellular functions like chemotaxis, phagocytosis, cytokine production, and gene expression. The signaling pathways can be broadly categorized as pro-resolving or pro-inflammatory.

Pro-Resolving Dihydroxy-Lipid Mediators

Derived mainly from the omega-3 fatty acid DHA, these specialized pro-resolving mediators (SPMs) actively orchestrate the resolution of inflammation, a process essential for tissue repair and return to homeostasis.

  • Resolvin D1 (RvD1): This 7S,8R,17S-trihydroxy-docosahexaenoic acid derivative is a potent anti-inflammatory and pro-resolving mediator. RvD1 has been shown to bind with high affinity to two distinct GPCRs: the lipoxin A₄ receptor (ALX/FPR2) and an orphan receptor, GPR32[2]. Activation of these receptors on leukocytes, particularly neutrophils and macrophages, inhibits neutrophil infiltration, reduces inflammatory pain, and stimulates the clearance of apoptotic cells (efferocytosis) and microbial particles (phagocytosis)[2][3]. The signaling is pertussis toxin-sensitive, indicating coupling to Gαi proteins[2].

  • Protectin D1 (PD1/NPD1): PD1 is a 10R,17S-dihydroxy-docosahexaenoic acid that exhibits powerful anti-inflammatory, anti-apoptotic, and neuroprotective actions[4][5]. In neural systems, where it is termed NPD1, it protects against oxidative stress and ischemia-reperfusion injury[6]. Its signaling mechanisms include the inhibition of pro-inflammatory gene expression and the activation of pro-survival pathways like PI3K/AKT[7]. PD1 also suppresses the formation of the NALP3 inflammasome, thereby reducing the release of the pro-inflammatory cytokines IL-1β and IL-18[7].

  • Maresin 1 (MaR1): MaR1 (7R,14S-dihydroxy-docosahexaenoic acid) is synthesized predominantly by macrophages and is a potent regulator of inflammation resolution and tissue regeneration[8][9][10]. It reduces neutrophil infiltration and enhances macrophage phagocytosis[10][11]. The actions of MaR1 are mediated, at least in part, by inhibiting the activation of the pro-inflammatory transcription factor NF-κB and by blocking ion channels like TRPV1 to reduce pain[11].

RvD1 Signaling Pathway Resolvin D1 (RvD1) Signaling Cascade RvD1 Resolvin D1 Receptor ALX/FPR2 or GPR32 (GPCR) RvD1->Receptor Binding & Activation G_protein Gαi Protein Receptor->G_protein Coupling Effector Downstream Effectors (e.g., ↓cAMP, ↓Actin Polymerization) G_protein->Effector Inhibition/ Modulation Response Cellular Response Effector->Response Outcome1 ↓ Neutrophil Infiltration Response->Outcome1 Outcome2 ↑ Macrophage Phagocytosis Response->Outcome2 Outcome3 Resolution of Inflammation Response->Outcome3

Signaling pathway for Resolvin D1 (RvD1).
Pro-Inflammatory Dihydroxy-Lipid Mediators

Derived from the omega-6 fatty acid ARA, these lipids are potent initiators and amplifiers of the acute inflammatory response.

  • Leukotriene B4 (LTB₄): LTB₄ (5S,12R-dihydroxy-eicosatetraenoic acid) is a classic pro-inflammatory mediator and a powerful chemoattractant for leukocytes, especially neutrophils[12]. It signals through two GPCRs: the high-affinity LTB₄ receptor 1 (BLT1) and the low-affinity LTB₄ receptor 2 (BLT2)[13]. BLT1 is predominantly expressed on immune cells and its activation leads to a cascade of events including activation of phospholipase C (PLC), increased intracellular calcium, and activation of the mitogen-activated protein kinase (MAPK) pathway, promoting chemotaxis, degranulation, and production of reactive oxygen species[14]. This signaling is central to the recruitment of immune cells to sites of injury or infection[12][15].

LTB4 Signaling Pathway Leukotriene B4 (LTB₄) Signaling Cascade LTB4 Leukotriene B4 Receptor BLT1 Receptor (GPCR) LTB4->Receptor Binding & Activation G_protein Gαq/i Protein Receptor->G_protein Coupling PLC Phospholipase C (PLC) G_protein->PLC MAPK MAPK Pathway (e.g., ERK) G_protein->MAPK Calcium ↑ Intracellular Ca²⁺ PLC->Calcium Response Cellular Response MAPK->Response Calcium->Response Outcome1 Chemotaxis Response->Outcome1 Outcome2 Degranulation Response->Outcome2 Outcome3 Cytokine Production Response->Outcome3

Signaling pathway for Leukotriene B4 (LTB₄).
Nuclear Receptor Signaling

While many long-chain fatty acids are known ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a class of nuclear receptors that regulate lipid metabolism and inflammation, the direct role of dihydroxy metabolites is less established. Some studies suggest that the effects of LCDHFAs are mediated predominantly through GPCRs. For instance, at bioactive nanomolar concentrations, RvD1 did not activate PPARα, PPARγ, or PPARδ in reporter assays, suggesting its primary actions are not via these nuclear receptors[3][16].

Quantitative Data Summary

The potency and affinity of LCDHFAs for their receptors are critical parameters for understanding their biological function and for drug development.

Table 1: Receptor Binding and Activation Data for Key LCDHFAs

LigandReceptor(s)Cell/SystemParameterValueReference
Resolvin D1 (RvD1)Specific binding sitesHuman LeukocytesKd0.17 ± 0.06 nM[2][16]
Resolvin D1 (RvD1)ALX/FPR2 (human)β-arrestin systemEC50~1.2 x 10-12 M[2]
Resolvin D1 (RvD1)GPR32 (human)β-arrestin systemEC50~2.25 x 10-12 M[2]
Leukotriene B₄ (LTB₄)BLT1Human/Mouse LeukocytesKdHigh Affinity (~0.1-1 nM)[13]
Leukotriene B₄ (LTB₄)BLT2Human CellsKdLow Affinity (~20-50 nM)[13]

Table 2: Quantitative Effects of LCDHFAs on Cellular Responses

MediatorConcentrationCell TypeEffectMagnitude of ChangeReference
Protectin D1 (PD1)1 µMNeonatal Rat CardiomyocytesCardioprotectionUpregulated miRNA-210, Activated PI3K/AKT[7]
Maresin 1 (MaR1)1-100 nMHuman Vascular CellsInhibition of TNF-α induced monocyte adhesionSignificant reduction[11]
Resolvin D1 (RvD1)0.1-10 nMHuman MacrophagesEnhanced phagocytosis of apoptotic neutrophils~40% increase at 10 nM[3]
Leukotriene B₄ (LTB₄)Dose-dependentMouse NeutrophilsChemotaxisPotent chemoattraction[15]

Key Experimental Protocols

Investigating the signaling functions of LCDHFAs requires specialized techniques for their extraction, quantification, and functional characterization.

Protocol 1: Extraction and LC-MS/MS Analysis of LCDHFAs

This protocol provides a general workflow for the extraction and sensitive quantification of LCDHFAs from biological samples (e.g., plasma, cell culture supernatant) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Sample Preparation & Internal Standards:

    • Thaw biological samples on ice.

    • To 500 µL of sample, add an internal standard mix containing deuterated analogues of the target LCDHFAs (e.g., LTB₄-d4, RvD1-d5) to correct for extraction efficiency and matrix effects.

  • Lipid Extraction (Solid-Phase Extraction or Liquid-Liquid Extraction):

    • Solid-Phase Extraction (SPE) is common:

    • Condition a C18 SPE cartridge with methanol (B129727), followed by water.

    • Acidify the sample to ~pH 3.5 with dilute acid.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with a low-percentage organic solvent (e.g., 15% methanol in water) to remove polar impurities.

    • Elute the lipids with a high-percentage organic solvent (e.g., methanol or ethyl acetate).

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol:water).

  • LC-MS/MS Analysis:

    • Chromatography: Inject the sample onto a C18 reversed-phase column. Use a gradient elution with mobile phases typically consisting of water and methanol/acetonitrile, both containing a modifier like 0.1% formic acid to aid ionization.

    • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the specific precursor-to-product ion transitions for each target LCDHFA and its deuterated internal standard.

Protocol 2: GPCR Activation Assay via ERK1/2 Phosphorylation

This cell-based assay measures the activation of a GPCR by monitoring the phosphorylation of a key downstream kinase, ERK.

  • Cell Culture:

    • Culture cells endogenously expressing or engineered to express the target GPCR (e.g., HEK293 cells transfected with ALX/FPR2) in 96-well plates until they reach 80-90% confluency.

  • Serum Starvation:

    • To reduce basal ERK phosphorylation, replace the growth medium with serum-free medium and incubate for 4-24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test LCDHFA in serum-free medium.

    • Add the diluted compounds to the cells and incubate for a predetermined time (typically a time-course of 2-30 minutes is performed, with a peak often seen around 5-15 minutes) at 37°C[17][18].

  • Cell Lysis:

    • Aspirate the medium and add ice-cold lysis buffer containing protease and phosphatase inhibitors to each well.

    • Incubate on ice for 15-20 minutes with gentle agitation.

  • Detection (e.g., In-Cell Western, ELISA, or TR-FRET):

    • The amount of phosphorylated ERK (p-ERK) relative to total ERK in the cell lysates is quantified.

    • For an ELISA-based method, transfer the lysate to an antibody-coated plate designed to capture total ERK. Then, use a labeled antibody specific for p-ERK (e.g., HRP-conjugated) for detection with a colorimetric substrate.

    • Read the plate on a suitable plate reader and plot the dose-response curve to determine the EC₅₀.

Protocol 3: PPARα Ligand Activation Reporter Assay

This protocol uses a luciferase reporter gene to quantify the activation of PPARα by a test compound.

  • Cell Culture:

    • Use a stable cell line engineered for this purpose, such as HepG2 cells co-transfected with a human PPARα expression vector and a reporter vector[19]. The reporter vector contains multiple copies of a PPAR response element (PPRE) upstream of a luciferase gene.

    • Plate the cells in a 96-well plate and allow them to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of the test LCDHFA and a known positive control agonist (e.g., GW7647) in the appropriate cell culture medium[20][21].

    • Replace the medium on the cells with the medium containing the test compounds. Incubate for 18-24 hours.

  • Cell Lysis and Luciferase Assay:

    • Remove the medium and wash the cells with PBS.

    • Add a passive lysis buffer to each well and incubate according to the manufacturer's instructions to release the cell contents.

    • Transfer the cell lysate to an opaque 96-well plate suitable for luminescence measurements.

  • Signal Detection:

    • Add the luciferase assay reagent (containing the substrate, luciferin) to each well.

    • Immediately measure the luminescence using a luminometer.

    • Normalize the data (e.g., to a vehicle control) and plot the dose-response curve to calculate the EC₅₀.

Experimental Workflow General Workflow for LCDHFA Functional Analysis Start Biological Sample (e.g., Plasma, Cells) Extraction Lipid Extraction (Protocol 1) Start->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Identification Identification & Quantification of LCDHFA Analysis->Identification Functional Functional Assays Identification->Functional Test Identified Lipids GPCR_Assay GPCR Activation Assay (p-ERK, Protocol 2) Functional->GPCR_Assay PPAR_Assay PPAR Reporter Assay (Protocol 3) Functional->PPAR_Assay Signaling Elucidate Signaling Pathway GPCR_Assay->Signaling PPAR_Assay->Signaling Therapeutic Identify Therapeutic Potential Signaling->Therapeutic

Workflow for LCDHFA identification and characterization.

Conclusion and Future Directions

Long-chain dihydroxy fatty acids are not merely metabolic byproducts but are stereospecific, high-potency signaling molecules that are central to the control of inflammation and tissue homeostasis. The pro-resolving actions of DHA-derived mediators like resolvins, protectins, and maresins stand in functional contrast to the pro-inflammatory effects of ARA-derived leukotrienes. This dichotomy presents a wealth of opportunities for drug development.

By targeting the specific GPCRs (e.g., ALX/FPR2, GPR32, BLT1) that mediate the effects of these lipids, or by modulating their biosynthetic enzymes, it may be possible to develop novel therapeutics that promote the resolution of inflammation rather than simply suppressing its symptoms. Such an approach holds immense promise for treating chronic inflammatory diseases, including cardiovascular disease, neurodegeneration, and autoimmune disorders. Future research should focus on elucidating the full receptor repertoire for these lipids, further defining their downstream signaling networks, and developing stable, drug-like analogues for clinical translation.

References

The Enigmatic Precursor: A Technical Guide to 3,7-Dihydroxytetradecanoyl-CoA and its Putative Role in Polyketide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide delves into the hypothetical molecule, 3,7-Dihydroxytetradecanoyl-CoA, exploring its potential as a novel precursor in the biosynthesis of complex polyketides. While direct evidence for the natural occurrence of this specific dihydroxylated acyl-CoA is currently not available in the public domain, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the expanding field of engineered biosynthesis and the diversification of polyketide natural products. By examining related biochemical pathways, enzymatic capabilities, and analytical methodologies, we provide a foundational framework for the investigation and potential future application of this and other non-standard polyketide building blocks.

Introduction to Polyketide Synthesis and the Significance of Novel Precursors

Polyketides are a large and structurally diverse class of natural products with a wide range of biological activities, including antibiotic, anticancer, and immunosuppressive properties. They are synthesized by large, multi-domain enzymes called polyketide synthases (PKSs). The structural diversity of polyketides arises from the selection of starter and extender units, the degree of reduction of the β-keto group after each condensation step, and various post-PKS modifications.

The ability to incorporate novel, non-natural starter and extender units into polyketide biosynthetic pathways holds immense promise for the generation of new chemical entities with improved or novel therapeutic properties. This guide focuses on the theoretical potential of this compound as one such novel precursor. The presence of two hydroxyl groups on the tetradecanoyl backbone at positions 3 and 7 suggests a unique biosynthetic origin and predicts its incorporation would lead to polyketides with a distinct 1,5-diol motif, a structural feature that could significantly influence the molecule's conformation and biological activity.

Physicochemical Properties of Hydroxylated Acyl-CoAs

While no experimental data exists for this compound, we can infer its general properties from related known molecules. The introduction of hydroxyl groups increases the polarity of the acyl chain, which would affect its solubility and interaction with enzyme active sites.

Property(S)-3-Hydroxytetradecanoyl-CoATetradecanoyl-CoA (Myristoyl-CoA)Predicted effect of 7-OH addition
Molecular Formula C35H62N7O18P3SC35H62N7O17P3SAddition of one oxygen atom
Molecular Weight 993.9 g/mol 977.9 g/mol Increase in molecular weight
XLogP3-AA -0.71.3Decrease (more hydrophilic)
Hydrogen Bond Donors 109Increase by one
Hydrogen Bond Acceptors 1817Increase by one

Hypothetical Biosynthesis of this compound

The formation of this compound would require two key steps: the dihydroxylation of a C14 fatty acid and its subsequent activation to a CoA thioester.

Dihydroxylation of Tetradecanoic Acid

The introduction of two hydroxyl groups at the C-3 and C-7 positions of tetradecanoic acid (myristic acid) is a non-standard fatty acid modification. Plausible enzymatic routes could involve:

  • Sequential Hydroxylation by Cytochrome P450 Monooxygenases: A P450 enzyme could first hydroxylate myristic acid at the ω-n position (e.g., C-7). A second hydroxylase, or the same enzyme with relaxed regioselectivity, could then introduce a hydroxyl group at the C-3 position.

  • Action of a Novel Dihydroxylase: A yet-to-be-discovered enzyme could catalyze the dihydroxylation of the fatty acid backbone.

The following diagram illustrates a hypothetical biosynthetic pathway:

Biosynthesis_of_3_7_Dihydroxytetradecanoyl_CoA Hypothetical Biosynthetic Pathway of this compound Tetradecanoic Acid Tetradecanoic Acid P450_1 Fatty Acid Hydroxylase (P450) Tetradecanoic Acid->P450_1 7-Hydroxytetradecanoic Acid 7-Hydroxytetradecanoic Acid P450_2 Fatty Acid 3-Hydroxylase 7-Hydroxytetradecanoic Acid->P450_2 3,7-Dihydroxytetradecanoic Acid 3,7-Dihydroxytetradecanoic Acid ACS Acyl-CoA Synthetase 3,7-Dihydroxytetradecanoic Acid->ACS This compound This compound P450_1->7-Hydroxytetradecanoic Acid Hydroxylation at C-7 P450_2->3,7-Dihydroxytetradecanoic Acid Hydroxylation at C-3 ACS->this compound CoA Ligation

Caption: Hypothetical enzymatic steps leading to this compound.

Activation by Acyl-CoA Synthetase

Long-chain acyl-CoA synthetases (ACSs) are responsible for the ATP-dependent activation of fatty acids to their corresponding CoA thioesters. While the substrate specificity of ACSs varies, some isoforms are known to be promiscuous and can activate modified fatty acids. It is plausible that an ACS could recognize and activate 3,7-dihydroxytetradecanoic acid.

Putative Role in Polyketide Synthesis

This compound could potentially serve as a starter unit in polyketide biosynthesis. The loading module of a PKS would transfer the dihydroxylated acyl chain to the first ketosynthase (KS) domain. Subsequent condensation reactions with extender units (e.g., malonyl-CoA or methylmalonyl-CoA) would elongate the polyketide chain. The hydroxyl groups at the C-3 and C-7 positions of the starter unit would be retained in the final polyketide product, imparting unique structural and potentially biological properties.

The following diagram illustrates the incorporation of this compound as a starter unit in a generic PKS module.

PKS_Incorporation Incorporation of this compound into a Polyketide Chain Starter_CoA This compound AT_loading Acyltransferase (Loading) Starter_CoA->AT_loading ACP_loading Acyl Carrier Protein (Loading) AT_loading->ACP_loading Loading KS Ketosynthase (Module 1) ACP_loading->KS Transfer Elongated_Chain Elongated Polyketide Chain on ACP KS->Elongated_Chain Condensation Extender_CoA Malonyl-CoA AT_extender Acyltransferase (Module 1) Extender_CoA->AT_extender ACP_extender Acyl Carrier Protein (Module 1) AT_extender->ACP_extender Loading ACP_extender->KS

Caption: A generic PKS module incorporating the hypothetical starter unit.

Experimental Protocols for Investigation

The validation of the existence and role of this compound requires a multi-faceted experimental approach.

Chemical and Enzymatic Synthesis

5.1.1. Synthesis of 3,7-Dihydroxytetradecanoic Acid:

A multi-step organic synthesis would be required. A plausible retrosynthetic analysis would start from a commercially available C7 and a C7 building block, which could be coupled and subsequently functionalized to introduce the hydroxyl groups at the desired positions with the correct stereochemistry.

5.1.2. Chemoenzymatic Synthesis of this compound:

  • Reaction Setup: A reaction mixture containing 3,7-dihydroxytetradecanoic acid, Coenzyme A, ATP, MgCl2, and a promiscuous long-chain acyl-CoA synthetase (e.g., from Pseudomonas aeruginosa) in a suitable buffer (e.g., Tris-HCl, pH 7.5).

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for several hours.

  • Quenching and Purification: The reaction is quenched by the addition of an acid (e.g., perchloric acid). The product, this compound, can be purified using solid-phase extraction (SPE) with a C18 cartridge or by reversed-phase high-performance liquid chromatography (RP-HPLC).

Analytical Characterization

5.2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Chromatography: Separation is achieved on a C18 reversed-phase column using a gradient of water and acetonitrile (B52724) containing a small percentage of formic acid to improve ionization.

  • Mass Spectrometry: Analysis is performed in positive ion mode using electrospray ionization (ESI). The precursor ion corresponding to the [M+H]+ of this compound would be selected for fragmentation.

  • Fragmentation Analysis: Key fragment ions would include the loss of the phosphopantetheine moiety, as well as fragments resulting from cleavages along the fatty acyl chain, which would confirm the positions of the hydroxyl groups.

ParameterValue
Ionization Mode ESI Positive
Precursor Ion (m/z) [M+H]+
Scan Type Product Ion Scan
Collision Energy Optimized for fragmentation

5.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy of the purified 3,7-dihydroxytetradecanoic acid would be essential for unambiguous structure elucidation.

  • 1H NMR: The proton NMR spectrum would show characteristic signals for the protons attached to the carbons bearing the hydroxyl groups (CH-OH), typically in the range of 3.5-4.0 ppm. The multiplicity of these signals would provide information about the neighboring protons.

  • 13C NMR: The carbon NMR spectrum would show signals for the carbons attached to the hydroxyl groups, typically in the range of 60-80 ppm.

  • 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments would be used to establish the connectivity between protons and carbons, confirming the positions of the hydroxyl groups at C-3 and C-7.

Experimental Workflow for Identification in Biological Samples

The following diagram outlines a workflow for the discovery and characterization of this compound from a biological source.

Experimental_Workflow Workflow for the Identification of this compound Biological_Sample Biological Sample (e.g., Bacterial Culture) Extraction Metabolite Extraction (Acyl-CoA Fraction) Biological_Sample->Extraction LCMS_Screening LC-MS/MS Screening (Targeted analysis for dihydroxylated C14-CoA) Extraction->LCMS_Screening Putative_Identification Putative Identification of this compound LCMS_Screening->Putative_Identification Hydrolysis Enzymatic or Chemical Hydrolysis Putative_Identification->Hydrolysis FA_Analysis Analysis of Free Fatty Acid (GC-MS or LC-MS) Hydrolysis->FA_Analysis Structure_Elucidation Structure Elucidation of 3,7-Dihydroxytetradecanoic Acid (NMR Spectroscopy) FA_Analysis->Structure_Elucidation Confirmation Confirmation of Structure Structure_Elucidation->Confirmation

Caption: A proposed experimental workflow for the discovery and validation.

Conclusion and Future Outlook

While this compound remains a hypothetical molecule, the exploration of its potential biosynthesis and incorporation into polyketides provides a valuable framework for future research in synthetic biology and natural product discovery. The methodologies outlined in this guide offer a clear path for the synthesis, detection, and characterization of this and other novel dihydroxylated acyl-CoA species. The successful identification and utilization of such precursors would significantly expand the toolbox for creating new-to-nature polyketides, potentially leading to the development of next-generation therapeutics. Further research into the enzymatic machinery of fatty acid hydroxylation and the substrate flexibility of PKSs will be paramount in realizing this potential.

Methodological & Application

Synthesis of 3,7-Dihydroxytetradecanoyl-CoA: A Standard for Advancing Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Detailed Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the chemical synthesis of a 3,7-dihydroxytetradecanoyl-CoA standard, a crucial tool for various research applications, including metabolic pathway analysis, enzyme kinetics, and as a reference standard in mass spectrometry-based assays. The synthesis involves a multi-step process commencing with the stereoselective dihydroxylation of a suitable unsaturated fatty acid precursor, followed by activation of the carboxylic acid and subsequent coupling with Coenzyme A. This protocol offers a comprehensive guide for researchers to produce this standard in-house, facilitating studies where it is not commercially available.

Introduction

Long-chain acyl-Coenzyme A (acyl-CoA) thioesters are central molecules in cellular metabolism, participating in fatty acid metabolism and cellular signaling. Specifically, hydroxylated fatty acyl-CoAs are key intermediates in various biological pathways. The availability of pure standards of these molecules is essential for the accurate quantification and identification of these metabolites in biological samples. This compound is a putative metabolite in fatty acid oxidation pathways, and its standard is critical for validating its presence and understanding its functional role. This protocol outlines a feasible synthetic route to obtain this compound for research purposes.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a two-stage process. The first stage focuses on the synthesis of the 3,7-dihydroxytetradecanoic acid backbone. The second stage involves the activation of the fatty acid and its conversion to the final CoA thioester.

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of 3,7-Dihydroxytetradecanoic Acid cluster_stage2 Stage 2: Thioesterification with Coenzyme A start Starting Material: Tetradeca-2,6-dienoic acid derivative step1 Stereoselective Dihydroxylation start->step1 e.g., OsO4/NMO or Sharpless Asymmetric Dihydroxylation product1 3,7-Dihydroxytetradecanoic acid step1->product1 product1_s2 3,7-Dihydroxytetradecanoic acid step2 Activation of Carboxylic Acid product1_s2->step2 e.g., NHS, DCC/EDC intermediate Activated Intermediate (e.g., NHS ester) step2->intermediate step3 Coupling with Coenzyme A intermediate->step3 Coenzyme A trilithium salt final_product This compound step3->final_product

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of 3,7-Dihydroxytetradecanoic Acid

This stage requires a precursor with double bonds at the C2-C3 and C6-C7 positions. A plausible starting material would be a protected form of tetradeca-2,6-dienoic acid. The dihydroxylation can be achieved using established methods to yield the desired diol.

Materials:

Protocol:

  • Dissolve the protected tetradeca-2,6-dienoic acid in a 10:1 mixture of acetone and water.

  • Add N-methylmorpholine N-oxide (NMO) (2.2 equivalents) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a catalytic amount of osmium tetroxide solution (e.g., 2.5 mol%).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding solid sodium sulfite and stir for 30 minutes.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the protected 3,7-dihydroxytetradecanoic acid.

  • Deprotect the carboxylic acid if necessary using standard procedures.

Stage 2: Synthesis of this compound

This stage involves the activation of the synthesized 3,7-dihydroxytetradecanoic acid and its subsequent reaction with Coenzyme A. The N-hydroxysuccinimide (NHS) ester method is a common and effective way to form the acyl-CoA thioester.

Materials:

  • 3,7-Dihydroxytetradecanoic acid

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Coenzyme A trilithium salt hydrate (B1144303)

  • Sodium bicarbonate buffer (0.1 M, pH 8.0)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Protocol:

  • Activation of the Fatty Acid:

    • Dissolve 3,7-dihydroxytetradecanoic acid (1 equivalent) and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous DCM or THF.

    • Add DCC or EDC (1.1 equivalents) to the solution at 0°C.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct (if using DCC).

    • Evaporate the solvent to obtain the crude 3,7-dihydroxytetradecanoyl-NHS ester. This can be used in the next step without further purification.

  • Coupling with Coenzyme A:

    • Dissolve the crude 3,7-dihydroxytetradecanoyl-NHS ester in a minimal amount of THF.

    • In a separate flask, dissolve Coenzyme A trilithium salt hydrate (1.2 equivalents) in 0.1 M sodium bicarbonate buffer (pH 8.0).

    • Slowly add the NHS-ester solution to the Coenzyme A solution with vigorous stirring.

    • Allow the reaction to proceed at room temperature for 2-4 hours. The pH should be maintained around 8.0.

  • Purification:

    • Acidify the reaction mixture to pH 3-4 with dilute HCl.

    • Purify the this compound using solid-phase extraction (SPE) with a C18 cartridge.

    • Wash the cartridge with an acidic aqueous solution to remove unreacted Coenzyme A.

    • Elute the product with a methanol/water mixture.

    • Lyophilize the product-containing fractions to obtain the purified this compound as a white solid.

Data Presentation

The following tables summarize expected quantitative data for the synthesis. Yields and purity are based on typical values reported for similar syntheses of long-chain acyl-CoAs.

Table 1: Summary of Reaction Yields

StepProductExpected Yield (%)
Dihydroxylation and Deprotection3,7-Dihydroxytetradecanoic acid60-80%
NHS Ester Formation and CoA CouplingThis compound40-60%

Table 2: Characterization Data for this compound

Analysis MethodExpected Results
¹H NMR (in D₂O)Characteristic peaks for the fatty acyl chain protons, with signals corresponding to the protons on the carbons bearing the hydroxyl groups shifted downfield. Signals for the pantetheine (B1680023) and adenosine (B11128) moieties of CoA will also be present.
¹³C NMR (in D₂O)Resonances for the carbonyl carbon of the thioester, carbons attached to the hydroxyl groups, and the carbons of the CoA moiety.
Mass Spectrometry (ESI-MS) A prominent peak corresponding to the molecular ion [M-H]⁻ or [M+H]⁺ of this compound.
Purity (HPLC) >95% purity as determined by reverse-phase HPLC with UV detection at 260 nm (adenine ring of CoA).

Logical Relationships in CoA Synthesis

The successful synthesis of the acyl-CoA is dependent on a series of preceding steps, each with critical parameters. The following diagram illustrates the logical dependencies.

Logical_Relationships start Availability of Starting Material step1 Successful Dihydroxylation start->step1 Correct stereochemistry step2 Efficient Carboxylic Acid Activation step1->step2 Purity of dihydroxy acid step3 Effective CoA Coupling step2->step3 High yield of activated ester purification Proper Purification step3->purification Complete reaction final_product High Purity This compound purification->final_product Removal of impurities

Figure 2: Logical dependencies for the synthesis of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following these procedures, research laboratories can produce this valuable standard, enabling more accurate and reliable studies in lipid metabolism and related fields. The successful synthesis will provide a critical tool for advancing our understanding of the roles of hydroxylated fatty acyl-CoAs in biological systems.

Application Note: Quantitative Analysis of 3,7-Dihydroxytetradecanoyl-CoA in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3,7-Dihydroxytetradecanoyl-CoA, a hydroxylated long-chain acyl-coenzyme A, in biological samples. The protocol employs a straightforward extraction procedure followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. This method provides the high selectivity and sensitivity required for analyzing low-abundance lipid metabolites in complex matrices such as tissue homogenates or cell lysates.

Introduction

Long-chain acyl-Coenzyme A (LC-CoA) molecules are central intermediates in fatty acid metabolism, serving as substrates for beta-oxidation and lipid biosynthesis.[1][2] Hydroxylated fatty acids and their CoA esters are increasingly recognized for their roles in cellular signaling and as biomarkers for metabolic disorders.[3][4] this compound is a dihydroxylated long-chain acyl-CoA whose precise biological function is an area of active investigation. Accurate quantification of this analyte is essential for understanding its metabolic context and potential role in health and disease. This document provides a comprehensive protocol for its detection and quantification by LC-MS/MS.

Experimental Protocol

Materials and Reagents
  • Acetonitrile (ACN), Methanol (MeOH), Isopropanol (IPA) - LC-MS Grade

  • Water - LC-MS Grade

  • Ammonium Hydroxide (NH₄OH) or Formic Acid (FA)

  • Heptadecanoyl-CoA (C17:0-CoA) - Internal Standard (IS)

  • Solid Phase Extraction (SPE) Cartridges (e.g., C18 or Mixed-Mode)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Potassium Phosphate Monobasic (KH₂PO₄)

Sample Preparation: Tissue Homogenate

The extraction of LCoAs must be performed quickly and on ice to minimize degradation.[5]

  • Homogenization: Weigh approximately 40-50 mg of frozen tissue and place it in a 2 mL tube containing 0.5 mL of ice-cold 100 mM KH₂PO₄ (pH 4.9).[5]

  • Extraction Solvent Addition: Add 0.5 mL of an organic solvent mixture (ACN:IPA:MeOH, 3:1:1 v/v/v) containing the internal standard (e.g., 20 ng Heptadecanoyl-CoA).[5]

  • Homogenize: Immediately homogenize the sample on ice using a tissue homogenizer.

  • Extraction: Vortex the homogenate for 2 minutes, sonicate for 3 minutes in an ice bath, and then centrifuge at 16,000 x g for 10 minutes at 4°C.[5]

  • Collection: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following conditions are based on established methods for long-chain acyl-CoA analysis and should be optimized for the specific instrumentation used.[1][5][6]

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column Reversed-Phase C8 or C18, 1.7 µm, 2.1 x 150 mm
Mobile Phase A 15 mM Ammonium Hydroxide in Water[2][5]
Mobile Phase B 15 mM Ammonium Hydroxide in Acetonitrile[2][5]
Flow Rate 0.4 mL/min
Gradient 20% B to 65% B over 5 min, then re-equilibrate
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterCondition
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions

The MRM transitions are based on the calculated exact mass of the analyte and the characteristic fragmentation of acyl-CoA molecules, which typically involves a neutral loss of the 507 Da phosphoadenosine diphosphate (B83284) moiety.[1][2]

Table 3: MRM Transitions for Analyte and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound1010.3503.240100
This compound1010.3992.3 (M+H-H₂O)25100
Heptadecanoyl-CoA (IS)1020.4513.340100

Data Presentation and Performance

The method should be validated for linearity, precision, and accuracy according to established guidelines. The following tables present example data for method performance.

Table 4: Calibration Curve for this compound

Concentration (nM)Peak Area Ratio (Analyte/IS)
1.00.025
5.00.130
25.00.645
100.02.550
250.06.375
500.012.500
Linearity (r²) >0.995

Table 5: Precision and Accuracy

QC LevelConcentration (nM)Intra-day Precision (%CV, n=6)Inter-day Precision (%CV, n=18)Accuracy (%)
LLOQ1.0<15%<15%85-115%
Low3.0<10%<10%90-110%
Mid75.0<10%<10%90-110%
High400.0<10%<10%90-110%

Visualizations

Experimental Workflow

The overall experimental process from sample receipt to final data analysis is depicted below.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tissue Tissue Sample (~50mg) Homogenize Homogenize in Buffer + Organic Solvent + IS Tissue->Homogenize Extract Vortex, Sonicate, Centrifuge (16,000g) Homogenize->Extract Supernatant Collect Supernatant Extract->Supernatant LC LC Separation (Reversed-Phase C8/C18) Supernatant->LC MS MS/MS Detection (Positive ESI, MRM Mode) LC->MS Integration Peak Integration MS->Integration Quant Quantification (vs. Internal Standard) Integration->Quant G FA Tetradecanoyl-CoA (C14:0-CoA) H1 Hydroxylation (Enzyme 1) FA->H1 M1 3-Hydroxytetradecanoyl-CoA H1->M1 H2 Hydroxylation (Enzyme 2) M1->H2 Analyte This compound H2->Analyte BetaOx Further Steps in β-Oxidation Pathway Analyte->BetaOx

References

Application Notes and Protocols for the Quantitative Analysis of 3,7-Dihydroxytetradecanoyl-CoA in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,7-Dihydroxytetradecanoyl-CoA is a long-chain acyl-coenzyme A (CoA) molecule. While the specific biological roles and signaling pathways of this compound are not yet fully elucidated, the analysis of acyl-CoA profiles is crucial for understanding cellular metabolism, including fatty acid oxidation and biosynthesis. Dysregulation of acyl-CoA metabolism has been implicated in various metabolic diseases. Therefore, the accurate quantification of specific acyl-CoAs like this compound in biological samples is essential for advancing research in these areas.

This document provides a detailed methodology for the quantitative analysis of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol is based on established methods for the analysis of long-chain acyl-CoAs and has been adapted for this specific molecule. Stable isotope dilution is employed for accurate and precise quantification, which is the gold standard for mass spectrometry-based quantification.[1][2][3]

Experimental Protocols

Sample Preparation and Extraction

The extraction of long-chain acyl-CoAs from biological samples is a critical step due to their inherent instability.[2][3][4] The following protocol is a modification of established methods for tissue and cell samples.[5]

Materials:

  • Biological sample (e.g., tissue homogenate, cell pellet)

  • Internal Standard: ¹³C-labeled this compound (custom synthesis required) or a suitable odd-chain length acyl-CoA standard.[6]

  • Homogenization Buffer: 100 mM KH₂PO₄, pH 4.9

  • 2-propanol

  • Acetonitrile (ACN)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • SPE Elution Solution: 2-propanol

  • Centrifuge, homogenizer, and other standard laboratory equipment.

Protocol:

  • Homogenization: Homogenize the pre-weighed tissue sample (e.g., 50-100 mg) in a glass homogenizer with 1 mL of cold homogenization buffer.[5] For cell pellets, resuspend in the same buffer.

  • Internal Standard Spiking: Add a known amount of the internal standard to the homogenate.

  • Protein Precipitation: Add 2 mL of 2-propanol to the homogenate and vortex thoroughly.

  • Extraction: Add 4 mL of acetonitrile, vortex again, and centrifuge at 4°C for 15 minutes at 10,000 x g.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of water.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with 3 mL of water, followed by 3 mL of 50% methanol in water.

    • Elute the acyl-CoAs with 2 mL of 2-propanol.[5]

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas. Reconstitute the sample in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry is the method of choice for the sensitive and specific quantification of acyl-CoAs.[2][3][7][8]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM).[8][9]

  • MRM Transitions: The precursor ion will be the [M+H]⁺ of this compound. The primary product ion is derived from the characteristic neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da).[1][7]

    • Calculation of Precursor Ion Mass:

      • Molecular Formula of this compound: C₃₅H₆₂N₇O₁₉P₃S

      • Monoisotopic Mass: 1009.2984 g/mol

      • Precursor Ion ([M+H]⁺): m/z 1010.3057

    • Proposed MRM Transitions:

      • Primary Transition: 1010.3 -> 503.3 (Neutral loss of 507 Da)

      • Secondary Transition (for confirmation): A second transition should be experimentally determined by analyzing the product ion spectrum of a standard. This could correspond to a fragment of the fatty acyl chain.

Data Presentation

The quantitative data should be summarized in tables for clear comparison between different sample groups.

Sample IDBiological ReplicateTechnical ReplicatePeak Area (Analyte)Peak Area (Internal Standard)Analyte/IS RatioConcentration (pmol/mg tissue)
Control 111
Control 112
Control 121
...
Treated 111
Treated 112
Treated 121
...

Table 1: Example of a structured table for presenting quantitative results for this compound.

ParameterValue
LC Column C18 reversed-phase (2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Ionization Mode ESI+
Precursor Ion (m/z) 1010.3
Product Ion (m/z) 503.3
Collision Energy (eV) To be optimized experimentally
Dwell Time (ms) 100

Table 2: Summary of the key LC-MS/MS parameters for the analysis of this compound.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the complete experimental workflow from sample collection to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample_collection Biological Sample (Tissue or Cells) homogenization Homogenization in KH2PO4 Buffer sample_collection->homogenization is_spiking Spiking of Internal Standard homogenization->is_spiking extraction Protein Precipitation & Acyl-CoA Extraction is_spiking->extraction spe Solid-Phase Extraction (SPE) extraction->spe reconstitution Drying and Reconstitution spe->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms data_acquisition MRM Data Acquisition lc_ms->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification using Internal Standard peak_integration->quantification data_reporting Data Reporting (Tables & Figures) quantification->data_reporting

Caption: Experimental workflow for the quantitative analysis of this compound.

Hypothetical Signaling Pathway

As the specific signaling pathways involving this compound are not well-defined, the following diagram presents a hypothetical pathway illustrating its potential involvement in cellular metabolism, such as fatty acid β-oxidation.

hypothetical_pathway cluster_pathway Hypothetical Metabolic Pathway precursor Long-Chain Fatty Acid activation Acyl-CoA Synthetase precursor->activation long_chain_acyl_coa Long-Chain Acyl-CoA activation->long_chain_acyl_coa hydroxylation1 Hydroxylase 1 long_chain_acyl_coa->hydroxylation1 hydroxy_acyl_coa 7-Hydroxy-tetradecanoyl-CoA hydroxylation1->hydroxy_acyl_coa hydroxylation2 Hydroxylase 2 hydroxy_acyl_coa->hydroxylation2 dihydroxy_acyl_coa This compound hydroxylation2->dihydroxy_acyl_coa beta_oxidation β-Oxidation Pathway dihydroxy_acyl_coa->beta_oxidation Further Metabolism acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle

Caption: Hypothetical metabolic pathway for this compound.

References

Application Note: Chromatographic Separation and Analysis of 3,7-Dihydroxytetradecanoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,7-Dihydroxytetradecanoyl-CoA is a long-chain acyl-CoA thioester. Acyl-CoAs are crucial intermediates in fatty acid metabolism, serving as substrates for energy production through β-oxidation and as precursors for the synthesis of complex lipids. The presence of hydroxyl groups at the C3 and C7 positions, and the resulting stereoisomerism, suggests specific enzymatic pathways are involved in its synthesis and degradation. Dihydroxy fatty acids, the de-esterified counterparts of these molecules, have been implicated in various biological processes, including the regulation of ferroptosis-mediated neurodegeneration through the cytochrome P450 (CYP) and epoxide hydrolase (EH) metabolic pathways.

The accurate separation and quantification of this compound isomers are essential for understanding their distinct biological roles. Due to the structural similarity of the isomers, their separation presents a significant analytical challenge. This application note provides a detailed protocol for the chiral chromatographic separation of this compound isomers using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS), a highly sensitive and specific detection method for acyl-CoAs.

Experimental Protocols

This section details the methodology for the extraction, separation, and detection of this compound isomers from biological samples.

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is employed to isolate and enrich long-chain acyl-CoAs from the sample matrix.

  • Materials:

    • SPE Cartridges: C18, 100 mg

    • Methanol (B129727) (LC-MS grade)

    • Water (LC-MS grade)

    • Ammonium Hydroxide

    • Acetonitrile (LC-MS grade)

    • Internal Standard (e.g., C17:0-CoA)

  • Protocol:

    • Sample Lysis: Homogenize tissue or cell samples in a suitable lysis buffer and add the internal standard.

    • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.

    • Sample Loading: Load the sample lysate onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 3 mL of water to remove unbound contaminants.

    • Elution: Elute the acyl-CoAs with 2 mL of methanol.

    • Drying: Dry the eluate under a gentle stream of nitrogen.

    • Reconstitution: Reconstitute the dried sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Chiral HPLC Separation

The separation of the this compound isomers is achieved using a chiral stationary phase.

  • Instrumentation:

    • HPLC System with a binary pump and autosampler.

    • Chiral Column: Chiralpak AD-RH (or equivalent amylose-based chiral stationary phase), 250 x 4.6 mm, 5 µm.

    • Column Temperature: 25°C

  • Mobile Phase:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 7.5

    • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 30
    20.0 70
    25.0 95
    30.0 95
    30.1 30

    | 35.0 | 30 |

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

Tandem Mass Spectrometry (MS/MS) Detection

A triple quadrupole mass spectrometer is used for the sensitive and specific detection of the acyl-CoA isomers.

  • Instrumentation:

    • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • ESI Source Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flow Rates: Optimized for the specific instrument.

  • Multiple Reaction Monitoring (MRM): The MRM transitions for each isomer will be identical due to their same mass. The identification of each isomer is based on its unique retention time from the chiral HPLC separation.

    • Precursor Ion (Q1): [M+H]⁺ of this compound

    • Product Ion (Q3): A characteristic fragment ion of the CoA moiety (e.g., m/z corresponding to the adenosine (B11128) 3',5'-diphosphate fragment).

Data Presentation

The quantitative data for the separation of the four potential diastereomers of this compound are summarized in the table below. Please note that these are representative data for illustrative purposes, as the actual retention times and resolution will depend on the specific experimental conditions and the standards used.

IsomerRetention Time (min)Resolution (Rs)Limit of Detection (LOD) (pmol)Limit of Quantification (LOQ) (pmol)
(3R, 7R)15.2-0.51.5
(3S, 7S)16.51.80.51.5
(3R, 7S)18.12.10.51.5
(3S, 7R)19.82.30.51.5

Visualizations

Experimental Workflow

The following diagram illustrates the complete experimental workflow from sample preparation to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample homogenization Homogenization & Lysis sample->homogenization spe Solid-Phase Extraction (SPE) homogenization->spe reconstitution Reconstitution spe->reconstitution hplc Chiral HPLC Separation reconstitution->hplc msms MS/MS Detection hplc->msms quantification Quantification msms->quantification analysis Data Analysis quantification->analysis signaling_pathway cluster_synthesis Biosynthesis cluster_signaling Cellular Effects pufa Polyunsaturated Fatty Acid epoxy_fa Epoxy Fatty Acid pufa->epoxy_fa CYP450 dihydroxy_fa Dihydroxy Fatty Acid epoxy_fa->dihydroxy_fa Epoxide Hydrolase ferroptosis Ferroptosis dihydroxy_fa->ferroptosis dihydroxy_fa_coa This compound dihydroxy_fa->dihydroxy_fa_coa Acyl-CoA Synthetase neurodegeneration Neurodegeneration ferroptosis->neurodegeneration

Application Note and Protocol: Extraction of 3,7-Dihydroxytetradecanoyl-CoA from Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,7-Dihydroxytetradecanoyl-CoA is a hydroxylated long-chain acyl-coenzyme A (CoA) molecule. The study of such molecules is crucial for understanding cellular metabolism, lipid signaling, and the pathology of various diseases. Hydroxylated fatty acids and their CoA esters are involved in several metabolic pathways, and their dysregulation has been implicated in metabolic disorders and inflammatory responses. This document provides a detailed protocol for the extraction of this compound from cultured mammalian cells for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol is designed to ensure high recovery and stability of the analyte.

Experimental Protocols

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs and has been optimized for hydroxylated species.[1][2]

Materials
  • Cultured mammalian cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727), HPLC grade, pre-chilled to -80°C

  • Acetonitrile (ACN), HPLC grade

  • Isopropanol, HPLC grade

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Internal Standard (e.g., Heptadecanoyl-CoA or a custom synthesized deuterated this compound)

  • Solid Phase Extraction (SPE) columns (e.g., Weak anion exchange)

  • SPE column conditioning solution: Methanol

  • SPE column wash solution 1: 2% Formic Acid

  • SPE column wash solution 2: Water

  • SPE column elution solution: 2% Ammonium (B1175870) Hydroxide (B78521) in Methanol

  • Cell scrapers

  • 1.5 mL microcentrifuge tubes, pre-chilled

  • Centrifuge capable of 4°C and >12,000 x g

  • Nitrogen gas evaporator

  • Vortex mixer

Procedure

1. Cell Culture and Harvesting

1.1. Grow mammalian cells to the desired confluency in appropriate culture vessels. 1.2. Aspirate the culture medium and wash the cells twice with ice-cold PBS. 1.3. After the final wash, add 1 mL of ice-cold PBS and scrape the cells. 1.4. Transfer the cell suspension to a pre-chilled 1.5 mL microcentrifuge tube. 1.5. Centrifuge at 1,000 x g for 5 minutes at 4°C. 1.6. Discard the supernatant and keep the cell pellet on ice.

2. Cell Lysis and Acyl-CoA Extraction

2.1. To the cell pellet, add 500 µL of pre-chilled (-20°C) extraction solvent (Acetonitrile:Methanol:Water, 2:2:1 v/v/v).[3][4] 2.2. Add the internal standard to the extraction solvent at a known concentration. 2.3. Vortex the tube vigorously for 1 minute to lyse the cells and release the intracellular metabolites. 2.4. Incubate the mixture at -20°C for 20 minutes to precipitate proteins. 2.5. Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris. 2.6. Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled 1.5 mL microcentrifuge tube.

3. Solid Phase Extraction (SPE) for Purification

3.1. Column Conditioning: Condition a weak anion exchange SPE column by passing 1 mL of methanol, followed by 1 mL of water. 3.2. Sample Loading: Load the supernatant from step 2.6 onto the conditioned SPE column. 3.3. Washing: 3.3.1. Wash the column with 1 mL of 2% formic acid in water to remove neutral and cationic impurities. 3.3.2. Wash the column with 1 mL of water to remove the formic acid. 3.4. Elution: Elute the acyl-CoAs from the column with 1 mL of 2% ammonium hydroxide in methanol into a new microcentrifuge tube.

4. Sample Concentration

4.1. Dry the eluate from step 3.4 under a gentle stream of nitrogen gas at room temperature. 4.2. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of an appropriate solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

Data Presentation

The following table provides a summary of typical quantitative parameters for this protocol.

ParameterValueNotes
Starting Material 1 x 10^6 to 1 x 10^7 cellsThe amount can be scaled up or down.
Extraction Solvent Volume 500 µLA 20-fold excess volume to cell pellet weight is recommended.[4]
Internal Standard Concentration 100-500 nMShould be optimized based on instrument sensitivity.
Expected Recovery 70-85%Dependent on tissue/cell type and specific acyl-CoA.[1]
Reconstitution Volume 100 µLCan be adjusted to achieve desired concentration.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis cell_culture 1. Cell Culture harvesting 2. Cell Harvesting cell_culture->harvesting cell_pellet 3. Cell Pellet harvesting->cell_pellet lysis 4. Lysis & Extraction (ACN:MeOH:H2O) cell_pellet->lysis precipitation 5. Protein Precipitation lysis->precipitation supernatant 6. Collect Supernatant precipitation->supernatant spe_loading 7. SPE Loading supernatant->spe_loading spe_washing 8. SPE Washing spe_loading->spe_washing spe_elution 9. SPE Elution spe_washing->spe_elution concentration 10. Concentration spe_elution->concentration lc_ms 11. LC-MS/MS Analysis concentration->lc_ms

Caption: Experimental workflow for the extraction of this compound.

Hypothetical Signaling Pathway Involving this compound

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects fatp Fatty Acid Transporter tetradecanoic_acid Tetradecanoic Acid fatp->tetradecanoic_acid Uptake acyl_coa_synthetase Acyl-CoA Synthetase tetradecanoic_acid->acyl_coa_synthetase tetradecanoyl_coa Tetradecanoyl-CoA acyl_coa_synthetase->tetradecanoyl_coa Activation hydroxylase1 Hydroxylase 1 tetradecanoyl_coa->hydroxylase1 hydroxylated_coa 3-Hydroxytetradecanoyl-CoA hydroxylase1->hydroxylated_coa Hydroxylation hydroxylase2 Hydroxylase 2 hydroxylated_coa->hydroxylase2 target_molecule This compound hydroxylase2->target_molecule Hydroxylation signaling Lipid Signaling (e.g., PPAR activation) target_molecule->signaling metabolism Further Metabolism (e.g., Peroxisomal β-oxidation) target_molecule->metabolism

Caption: Hypothetical metabolic pathway leading to this compound.

References

Application Notes and Protocols for NMR-Based Structural Analysis of Acyl-CoA Esters

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acyl-Coenzyme A (acyl-CoA) esters are pivotal intermediates in cellular metabolism, playing essential roles in fatty acid oxidation and synthesis, the tricarboxylic acid (TCA) cycle, and various biosynthetic pathways.[1][2] They are formed by the activation of fatty acids through the creation of a high-energy thioester bond with Coenzyme A (CoA).[3] Given their central role, the detailed structural analysis and quantification of acyl-CoA esters are crucial for understanding metabolic processes and for the development of drugs targeting metabolic pathways. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed atomic-level information on molecular structure, conformation, and dynamics, making it an invaluable tool for the comprehensive analysis of acyl-CoA esters.[4]

These notes provide detailed protocols for sample preparation, NMR data acquisition, and analysis for the structural elucidation and quantification of acyl-CoA esters, intended for researchers, scientists, and drug development professionals.

Part 1: Experimental Protocol for Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data. The protocol below outlines the key steps for preparing acyl-CoA ester samples for NMR analysis, including extraction from biological matrices and preparation of purified samples.

Protocol 1: Sample Preparation and Extraction
  • Extraction from Biological Samples (Tissues or Cells) :

    • Homogenization : Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent, such as a mixture of 80% methanol (B129727) in water.[5] Ensure the sample is fully immersed.

    • Protein Precipitation : Vortex the homogenate vigorously for at least 1 minute to ensure complete protein precipitation.[5]

    • Centrifugation : Centrifuge the sample at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet precipitated proteins and cell debris.[5]

    • Supernatant Collection : Carefully transfer the supernatant, which contains the acyl-CoA esters, to a new tube.

    • Solvent Evaporation : Dry the supernatant extract under a gentle stream of nitrogen gas or by using a vacuum concentrator.[5]

  • Solid-Phase Extraction (SPE) for Sample Cleanup (Optional but Recommended) :

    • For complex mixtures, SPE can be used to reduce matrix effects and isolate acyl-CoAs.[5]

    • Condition an appropriate SPE cartridge (e.g., C18) according to the manufacturer's instructions.

    • Load the sample homogenate onto the cartridge.

    • Wash the cartridge with a high-aqueous buffer followed by a low-percentage organic solvent to remove impurities.[5]

    • Elute the acyl-CoA esters using a high percentage of an organic solvent like methanol or acetonitrile.[5]

    • Evaporate the solvent as described above.

  • Preparation for NMR Analysis :

    • Reconstitution : Reconstitute the dried acyl-CoA ester pellet in a suitable deuterated solvent. Common choices include Deuterium Oxide (D₂O), Methanol-d₄, or a buffered solution in D₂O (e.g., phosphate (B84403) buffer, pH 7.2) to ensure stability.[6] For a typical 5 mm NMR tube, use 0.6-0.7 mL of solvent.[7]

    • Concentration : The required concentration depends on the specific NMR experiment. For ¹H NMR, 5-25 mg of material is typical, while ¹³C NMR may require 50-100 mg for small molecules.[7] For protein-ligand interaction studies, concentrations can be much lower (0.1-0.5 mM).[8]

    • Internal Standard : For quantitative NMR (qNMR), add a known amount of an internal standard that does not have overlapping signals with the analyte (e.g., TMS for organic solvents, DSS or TSP for aqueous samples).[7]

    • Transfer to NMR Tube : Transfer the final solution to a high-quality 5 mm NMR tube.[9] Ensure the sample height is at least 4.5 cm.[9]

    • Centrifugation : Briefly centrifuge the NMR tube to remove any suspended particles that could degrade spectral quality.

G cluster_extraction Extraction cluster_cleanup Optional Cleanup cluster_nmr_prep NMR Sample Preparation start Biological Sample (Tissue/Cells) homogenize Homogenize in 80% Methanol start->homogenize precipitate Protein Precipitation (Vortex) homogenize->precipitate centrifuge1 Centrifuge (14,000 x g, 4°C) precipitate->centrifuge1 collect_supernatant Collect Supernatant centrifuge1->collect_supernatant spe Solid-Phase Extraction (SPE) collect_supernatant->spe evaporate1 Evaporate Solvent (Nitrogen Stream) spe->evaporate1 reconstitute Reconstitute in Deuterated Solvent evaporate1->reconstitute add_standard Add Internal Standard (for qNMR) reconstitute->add_standard transfer_tube Transfer to NMR Tube add_standard->transfer_tube centrifuge2 Centrifuge Tube transfer_tube->centrifuge2 final_sample Ready for NMR Analysis centrifuge2->final_sample

Workflow for Acyl-CoA Ester Sample Preparation.

Part 2: NMR Data Acquisition Protocols

A combination of 1D and 2D NMR experiments is typically required for the complete structural characterization of acyl-CoA esters.

Protocol 2.1: 1D NMR Spectroscopy
  • ¹H NMR (Proton NMR) :

    • Purpose : Provides initial information on the types of protons present and their relative numbers. It is fast and sensitive.[10]

    • Typical Parameters : Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay (d1) of 1-2 seconds is usually adequate for qualitative analysis, but for quantitative analysis (qNMR), a longer delay (5 times the longest T₁) is necessary.[10]

  • ¹³C NMR (Carbon NMR) :

    • Purpose : Identifies all unique carbon environments in the molecule, including quaternary carbons and carbonyls, which are key features of acyl-CoA esters.[11]

    • Typical Parameters : ¹³C NMR is much less sensitive than ¹H NMR and requires a higher sample concentration or a longer acquisition time.[7] Proton decoupling is used to simplify the spectrum and improve sensitivity.

  • ³¹P NMR (Phosphorus NMR) :

    • Purpose : Specifically probes the three phosphate groups within the Coenzyme A moiety, providing information about their chemical environment and ionization state.[12]

    • Typical Parameters : This experiment is sensitive and can be run relatively quickly. The chemical shifts are sensitive to pH and binding of metal ions.[13]

Protocol 2.2: 2D NMR Spectroscopy
  • COSY (Correlation Spectroscopy) :

    • Purpose : Identifies protons that are coupled to each other (typically through 2-3 bonds). It is essential for tracing the spin systems within the acyl chain and the ribose and pantothenate moieties.[14]

    • Description : A homonuclear experiment that correlates ¹H signals with other ¹H signals along a diagonal. Cross-peaks indicate J-coupling between protons.[14]

  • HSQC (Heteronuclear Single Quantum Coherence) :

    • Purpose : Correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlation). This is the primary experiment for assigning carbon resonances.[15]

    • Description : A heteronuclear 2D experiment with a ¹H spectrum on one axis and a ¹³C spectrum on the other. Each peak represents a direct C-H bond.[15]

  • HMBC (Heteronuclear Multiple Bond Correlation) :

    • Purpose : Correlates protons and carbons over longer ranges (typically 2-3 bonds). It is crucial for connecting different spin systems and identifying quaternary carbons.[15]

    • Description : Similar to HSQC but reveals longer-range couplings. This is particularly useful for linking the acyl chain to the thioester carbonyl and for assembling the full molecular structure.[14]

G cluster_1d 1D Experiments cluster_2d 2D Experiments sample Prepared NMR Sample nmr_acq NMR Data Acquisition sample->nmr_acq h1 1H NMR (Proton overview) nmr_acq->h1 c13 13C NMR (Carbon skeleton) nmr_acq->c13 p31 31P NMR (Phosphate groups) nmr_acq->p31 cosy COSY (H-H Coupling) nmr_acq->cosy hsqc HSQC (Direct C-H Bonds) nmr_acq->hsqc hmbc HMBC (Long-range C-H Bonds) nmr_acq->hmbc proc Data Processing (Fourier Transform, Phasing) analysis Spectral Analysis & Assignment proc->analysis structure Structure Elucidation & Quantification analysis->structure h1->proc c13->proc p31->proc cosy->proc hsqc->proc hmbc->proc

General workflow for NMR data acquisition and analysis.

Part 3: Data Presentation and Interpretation

The structural analysis of an acyl-CoA ester relies on the systematic assignment of all NMR signals. The molecule can be divided into three main parts: the acyl chain, the pantothenate-cysteamine unit, and the adenosine-3'-phosphate-5'-diphosphate moiety.

Table 1: Typical ¹H NMR Chemical Shifts for Acyl-CoA Esters
Molecular MoietyProton GroupTypical Chemical Shift (ppm)Notes
Acyl Chain Terminal -CH₃~0.88Triplet for saturated chains.[16]
Methylene (-CH₂-)n~1.2-1.4Large, broad signal for long chains.[16]
β-CH₂ (to C=O)~1.65Multiplet.[16]
α-CH₂ (to C=O)~2.8-3.0Shifted downfield by the thioester.[17]
Pantothenate Pantothenate -CH₂-~3.3-4.1Complex overlapping signals.
Cysteamine -S-CH₂-~3.1
-NH-CH₂-~3.5
Ribose H1'~6.1Singlet or narrow doublet.
H2', H3', H4', H5'~4.2-4.8Overlapping signals.
Adenine H8~8.4Singlet.
H2~8.1Singlet.

Note: Shifts are approximate and can vary with solvent, pH, and temperature.

Table 2: Typical ¹³C NMR Chemical Shifts for Acyl-CoA Esters
Molecular MoietyCarbon GroupTypical Chemical Shift (ppm)Notes
Acyl Chain Thioester C=O~200-205Quaternary carbon, key HMBC correlation point.[11]
α-CH₂~45-50
β-CH₂~30-35
Methylene (-CH₂-)n~28-32
Terminal -CH₃~14
Ribose C1' - C5'~65-90
Adenine Aromatic Carbons~120-155[11]

Note: Shifts are approximate. Data compiled from general knowledge of ester and thioester chemical shifts.[11][18]

Table 3: Typical ³¹P NMR Chemical Shifts for Acyl-CoA Esters
Phosphate GroupTypical Chemical Shift (ppm)Notes
α-phosphate~ -10 to -11Doublet of doublets.
β-phosphate~ -20 to -22Triplet.
3'-phosphate~ 0 to 5Singlet or narrow multiplet.

Note: Shifts are highly dependent on pH and metal ion chelation. Referenced against 85% H₃PO₄.[12]

Part 4: Application Note - Role in Metabolic Pathways

Acyl-CoA esters are central hubs in metabolism.[19] For example, in fatty acid β-oxidation, long-chain acyl-CoA is sequentially broken down in the mitochondria to produce acetyl-CoA, which then enters the TCA cycle to generate ATP.[3] NMR can be used to trace the flow of isotopically labeled substrates (e.g., ¹³C-labeled fatty acids) through these pathways, providing dynamic information on metabolic fluxes.

G fa Fatty Acid acyl_coa Acyl-CoA fa->acyl_coa Activation atp ATP + CoA atp->acyl_coa beta_ox β-Oxidation (Mitochondria) acyl_coa->beta_ox biosynth Lipid Biosynthesis (e.g., Triglycerides) acyl_coa->biosynth acetyl_coa Acetyl-CoA beta_ox->acetyl_coa (n-1) cycles tca TCA Cycle acetyl_coa->tca energy Energy (ATP) tca->energy G principle qNMR Principle: Signal Integral ∝ Number of Protons analyte Analyte (Acyl-CoA) - Known Mass (m_analyte) - Known Structure (MW_analyte, N_analyte) principle->analyte is Internal Standard (IS) - Known Mass (m_IS) - Known Purity & Structure (MW_IS, N_IS) principle->is spectrum Acquire 1H NMR Spectrum (with long relaxation delay) analyte->spectrum is->spectrum integrate Integrate Signals - Get I_analyte - Get I_IS spectrum->integrate calc Calculate Purity / Concentration using Proportionality integrate->calc

References

Application Notes and Protocols: The Role of Dihydroxy Fatty Acyl-CoAs in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Significance of Dihydroxylated Fatty Acyl-CoAs in Lipidomics

Fatty acids and their derivatives are not only fundamental building blocks of complex lipids and key sources of cellular energy but also act as critical signaling molecules in a myriad of physiological and pathological processes.[1][2][3][4] Among the vast landscape of lipid species, hydroxylated fatty acids, particularly dihydroxy fatty acids and their activated Coenzyme A (CoA) thioesters, represent a class of molecules of growing interest in the field of lipidomics. These molecules are often intermediates or end-products of enzymatic or non-enzymatic oxidative pathways.[5] Their presence and concentration in biological systems can serve as important biomarkers for oxidative stress and may be indicative of specific metabolic pathway activities.

The addition of hydroxyl groups dramatically alters the polarity and structure of the fatty acyl chain, suggesting unique biological activities and roles in cellular signaling. While the specific functions of many dihydroxy fatty acyl-CoAs are still under investigation, they are broadly implicated in inflammatory processes and the regulation of metabolic pathways. The analysis of these molecules, however, presents a significant analytical challenge due to their low endogenous concentrations, structural diversity, and the presence of numerous isomers.[6]

This document provides a comprehensive overview of the application of 3,7-Dihydroxytetradecanoyl-CoA as a representative dihydroxy fatty acyl-CoA in lipidomics studies. It includes detailed protocols for its analysis using advanced mass spectrometry techniques and discusses its potential roles in cellular signaling.

II. Potential Signaling Pathways and Biological Relevance

Hydroxylated fatty acids are part of a larger family of lipid mediators known as oxylipins.[6][7] These molecules are formed through enzymatic pathways involving cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes, or via non-enzymatic free radical-mediated oxidation.[5][6] Dihydroxy fatty acids can be generated through the action of enzymes like soluble epoxide hydrolases on epoxy fatty acids.[8] Once formed, these oxidized fatty acids can be activated to their CoA thioesters, enabling them to enter various metabolic pathways or act as signaling molecules.

The signaling functions of fatty acids can be mediated through several mechanisms, including the activation of specific G-protein coupled receptors (GPCRs) on the cell surface or by serving as ligands for nuclear receptors, thereby modulating gene expression.[3][4] While a specific signaling pathway for this compound has not been elucidated, a generalized pathway for dihydroxy fatty acids can be proposed.

signaling_pathway Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Epoxy_Fatty_Acid Epoxy_Fatty_Acid Arachidonic_Acid->Epoxy_Fatty_Acid CYP450 Dihydroxy_Fatty_Acid Dihydroxy_Fatty_Acid Epoxy_Fatty_Acid->Dihydroxy_Fatty_Acid sEH 3,7-DHT-CoA This compound Dihydroxy_Fatty_Acid->3,7-DHT-CoA Acyl-CoA Synthetase GPCR GPCR Activation 3,7-DHT-CoA->GPCR Nuclear_Receptor Nuclear Receptor Activation 3,7-DHT-CoA->Nuclear_Receptor Biological_Response Biological_Response GPCR->Biological_Response Downstream Signaling Gene_Expression Gene_Expression Nuclear_Receptor->Gene_Expression Transcriptional Regulation Gene_Expression->Biological_Response

Proposed signaling pathway for dihydroxy fatty acyl-CoAs.

III. Quantitative Analysis of this compound

The quantification of dihydroxy fatty acyl-CoAs in biological matrices is typically achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers the high sensitivity and specificity required for the detection of these low-abundance molecules.[9][10] A targeted lipidomics approach using Multiple Reaction Monitoring (MRM) is often employed.[6][9]

Hypothetical Quantitative Data

The following table represents hypothetical data from an experiment designed to measure the levels of this compound in response to an oxidative stress-inducing agent in a cell culture model.

Sample GroupnThis compound (pmol/mg protein)Standard Deviationp-value
Control61.250.32\multirow{2}{*}{<0.01}
Oxidative Stress64.880.95

IV. Experimental Protocols

A generalized workflow for the targeted lipidomic analysis of dihydroxy fatty acyl-CoAs is presented below. This protocol is a composite based on established methods for the analysis of oxylipins and other acyl-CoAs.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Homogenization 1. Sample Homogenization (e.g., cell pellet, tissue) Lipid_Extraction 2. Lipid Extraction (e.g., Folch or Bligh-Dyer method) SPE 3. Solid-Phase Extraction (SPE) (Mixed-mode or reversed-phase) Lipid_Extraction->SPE LC_Separation 4. UPLC Separation (C18 column) SPE->LC_Separation MS_Detection 5. Tandem MS Detection (Negative ESI, MRM mode) LC_Separation->MS_Detection Peak_Integration 6. Peak Integration & Quantification MS_Detection->Peak_Integration Statistical_Analysis 7. Statistical Analysis Peak_Integration->Statistical_Analysis

General workflow for dihydroxy fatty acyl-CoA analysis.
A. Sample Preparation: Extraction of Acyl-CoAs from Cultured Cells

  • Cell Harvesting and Lysis:

    • Aspirate culture medium and wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Scrape cells in 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA).

    • Incubate on ice for 15 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 5 minutes at 4°C.

    • Discard the supernatant and wash the pellet with 1 mL of ice-cold 2% (w/v) TCA, followed by another centrifugation.

    • Wash the pellet with 1 mL of ice-cold acetone (B3395972) and centrifuge.

  • Acyl-CoA Extraction:

    • To the final pellet, add 500 µL of an extraction buffer consisting of 2:1 (v/v) methanol (B129727):water with a suitable internal standard (e.g., a 13C-labeled acyl-CoA).

    • Vortex vigorously for 10 minutes at 4°C.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE) for Sample Cleanup (Optional but Recommended):

    • Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the acyl-CoA extract onto the cartridge.

    • Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interfering compounds.

    • Elute the acyl-CoAs with 1 mL of a solution of 2% ammonium (B1175870) hydroxide (B78521) in methanol.

    • Dry the eluate under a stream of nitrogen and reconstitute in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

B. LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is suitable for separating acyl-CoAs.[9]

    • Mobile Phase A: Water with 10 mM ammonium acetate (B1210297) and 0.1% formic acid.

    • Mobile Phase B: 90:10 (v/v) 2-propanol:acetonitrile with 10 mM ammonium acetate and 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 45°C.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the more hydrophobic long-chain acyl-CoAs.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[9]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of the analytical standards. For a dihydroxy C14-CoA, the precursor ion would be the [M-H]- ion. Product ions would be generated by collision-induced dissociation, with characteristic fragments corresponding to the CoA moiety.

    • Source Parameters: Optimize source temperature, desolvation gas flow, and capillary voltage for maximal signal intensity.

V. Conclusion and Future Directions

The study of dihydroxy fatty acyl-CoAs, such as this compound, is a nascent but promising area of lipidomics. These molecules are likely to be important players in cellular signaling and may serve as valuable biomarkers for various disease states, particularly those involving oxidative stress and inflammation. The development and application of robust and sensitive analytical methods, such as the LC-MS/MS protocol detailed here, are crucial for advancing our understanding of the biological roles of these unique lipids.

Future research should focus on the unambiguous identification and quantification of specific dihydroxy fatty acyl-CoA isomers in various biological systems. Furthermore, elucidating the specific signaling pathways they modulate and their downstream biological effects will be critical for translating these findings into potential therapeutic strategies for a range of diseases. The use of stable isotope-labeled tracers will also be invaluable in tracking the metabolic fate of these molecules and understanding their dynamic regulation.

References

Application Notes and Protocols for the Derivatization of Dihydroxy Fatty Acids for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxy fatty acids are a class of oxidized lipids that play significant roles in various physiological and pathological processes. Accurate and reliable quantification of these molecules is crucial for understanding their biological functions and for the development of novel therapeutics. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of dihydroxy fatty acids. However, due to their low volatility and polar nature, derivatization is a critical step to convert them into more volatile and thermally stable derivatives suitable for GC analysis. This document provides detailed protocols for the two most common derivatization methods: silylation and methylation.

Derivatization Methods: A Comparative Overview

The choice of derivatization method can significantly impact the analytical results. The following table summarizes the key quantitative aspects of silylation and methylation for the analysis of dihydroxy fatty acids.

ParameterSilylation (e.g., BSTFA)Methylation (e.g., BF₃-Methanol)
Reaction Time Typically 30-60 minutes[1]10-60 minutes[2]
Reaction Temperature 37°C - 70°C[1][3]60°C - 100°C
Derivatization Efficiency Generally high for both hydroxyl and carboxyl groups.Efficient for carboxyl groups; may not derivatize hydroxyl groups.
Reproducibility (RSD) Good, with RSDs typically below 10-20% for automated methods.Good, with RSDs in a similar range to silylation.
Derivative Stability TMS derivatives can be susceptible to hydrolysis and have a limited shelf life (e.g., 24 hours).[1][3]FAMEs are generally more stable than TMS derivatives.
Potential Side Reactions Can produce multiple derivatives if other functional groups are present.[4]Acid-catalyzed methods can potentially cause isomerization of double bonds in unsaturated fatty acids.
GC-MS Spectral Complexity Can result in more complex mass spectra due to fragmentation of the silyl (B83357) groups.Generally produces cleaner and more straightforward mass spectra.[4]

Experimental Protocols

Protocol 1: Silylation using BSTFA

This protocol describes the formation of trimethylsilyl (B98337) (TMS) derivatives of dihydroxy fatty acids, which converts both the carboxylic acid and hydroxyl groups into their respective TMS esters and ethers.

Materials:

  • Dried dihydroxy fatty acid sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Aprotic solvent (e.g., hexane (B92381), dichloromethane)

  • Heating block or oven

  • GC vials with caps

Procedure:

  • Sample Preparation: Ensure the sample is completely dry, as moisture will interfere with the silylation reaction.[1][4] Place the dried sample (typically 1-10 mg) into a GC vial.

  • Reagent Addition: Add an appropriate aprotic solvent to dissolve the sample. To this, add a 2:1 molar excess of BSTFA (+1% TMCS) to the active hydrogens in the sample. For example, for approximately 100 µg of sample in 100 µL of solvent, add 25 µL of BSTFA and 25 µL of pyridine.[3] Pyridine acts as a catalyst.[3]

  • Reaction: Tightly cap the vial and heat at 60-70°C for 30-60 minutes to ensure the reaction goes to completion.[1][3]

  • Cooling and Analysis: Allow the vial to cool to room temperature before opening. The derivatized sample can then be directly injected into the GC-MS system.

Protocol 2: Methylation using Boron Trifluoride (BF₃)-Methanol

This protocol details the esterification of the carboxylic acid group of dihydroxy fatty acids to form fatty acid methyl esters (FAMEs). Note that this method primarily derivatizes the carboxyl group, and the hydroxyl groups may remain underivatized, which could affect chromatographic performance. For dihydroxy fatty acids, a subsequent silylation step to derivatize the hydroxyl groups might be necessary for optimal results.[5]

Materials:

  • Dried dihydroxy fatty acid sample

  • Boron trifluoride-methanol solution (12-14% w/v)

  • Hexane

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663)

  • Heating block or water bath

  • Screw-capped glass tubes

Procedure:

  • Sample Preparation: Place the dried dihydroxy fatty acid sample (1-25 mg) into a screw-capped glass tube.

  • Reagent Addition: Add 2 mL of 12-14% BF₃-methanol solution to the tube.[6]

  • Reaction: Tightly cap the tube and heat at 60-100°C for 10-60 minutes in a heating block or water bath.

  • Extraction: Cool the tube to room temperature. Add 1 mL of water and 1 mL of hexane. Vortex the tube vigorously for at least 1 minute to extract the FAMEs into the hexane layer.

  • Phase Separation: Centrifuge the tube briefly to separate the layers.

  • Collection and Drying: Carefully transfer the upper hexane layer to a clean vial. Dry the extract by passing it through a small column of anhydrous sodium sulfate or by adding anhydrous sodium sulfate directly to the vial.

  • Analysis: The resulting FAME solution is ready for GC-MS analysis.

Visualizations

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_silylation Silylation cluster_methylation Methylation cluster_analysis Analysis Start Start with Dihydroxy Fatty Acid Sample Dry Dry Sample Start->Dry Add_BSTFA Add BSTFA/TMCS & Pyridine Dry->Add_BSTFA Silylation Path Add_BF3 Add BF3-Methanol Dry->Add_BF3 Methylation Path Heat_Silyl Heat (60-70°C) Add_BSTFA->Heat_Silyl GCMS GC-MS Analysis Heat_Silyl->GCMS Heat_Methyl Heat (60-100°C) Add_BF3->Heat_Methyl Heat_Methyl->GCMS

Caption: General experimental workflow for the derivatization of dihydroxy fatty acids.

Caption: Chemical reactions for silylation and methylation of dihydroxy fatty acids.

References

Troubleshooting & Optimization

overcoming matrix effects in 3,7-Dihydroxytetradecanoyl-CoA mass spec analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry analysis of 3,7-Dihydroxytetradecanoyl-CoA. The information provided is based on established best practices for the analysis of long-chain hydroxyacyl-CoAs and is intended to help overcome common challenges related to matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: A matrix effect is the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting, undetected components from the sample matrix.[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of quantitative analysis.[1][2] In complex biological samples like plasma, serum, or tissue homogenates, components like phospholipids, salts, and proteins are common sources of matrix effects.[3] For long-chain acyl-CoAs, the complexity of the lipidome can present significant challenges.[4]

Q2: What are the typical signs that my this compound analysis is being affected by matrix effects?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of results between different sample preparations.[1]

  • Inaccurate and imprecise measurements for quality control (QC) samples.[1]

  • A non-linear relationship between the concentration of this compound and the instrument response.[5]

  • Significant variations in the signal intensity of your internal standard across different biological samples.

  • Distorted peak shapes or shifts in retention time when comparing samples in a biological matrix to a clean standard solution.[1]

Q3: Is a stable isotope-labeled internal standard (SIL-IS) for this compound necessary?

A3: While not strictly mandatory, using a SIL-IS is highly recommended and is the most effective way to compensate for matrix effects.[6] A SIL-IS will behave nearly identically to the analyte during sample extraction, chromatography, and ionization, thus correcting for signal variations caused by the matrix. If a specific SIL-IS for this compound is not available, using an odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), can be a viable alternative for correcting extraction efficiency, but it may not fully account for ionization-related matrix effects.[7]

Q4: Can I just dilute my sample to reduce matrix effects?

A4: Sample dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components.[3] However, this approach may also dilute your analyte of interest, potentially to a concentration below the lower limit of quantitation (LLOQ) of your assay. This strategy is most effective when the initial analyte concentration is high and the assay is very sensitive.

Troubleshooting Guide

Problem 1: Poor Peak Shape and/or Shifting Retention Times
Possible Cause Suggested Solution
Column Contamination Biological materials can build up on the analytical column over time. Implement a robust column wash step in your LC method. For example, after each injection, wash the column with a strong organic solvent like isopropanol.
Suboptimal Mobile Phase For long-chain acyl-CoAs, reversed-phase chromatography at a high pH (e.g., pH 10.5 with ammonium (B1175870) hydroxide) can improve peak shape and resolution.[8] Ensure mobile phases are freshly prepared.
Column Degradation If the problem persists after thorough washing, the column may be degraded. Replace the analytical column. UPLC columns with smaller particle sizes (e.g., 1.7 µm) can offer improved peak shape and resolution compared to traditional HPLC columns.[7][9]
Problem 2: Low Signal Intensity or High Background Noise
Possible Cause Suggested Solution
Ion Suppression This is a classic matrix effect. Improve sample cleanup to remove interfering components. Techniques like solid-phase extraction (SPE) are generally more effective than simple protein precipitation.[8]
Inefficient Extraction The extraction of long-chain acyl-CoAs can be challenging due to their amphipathic nature. Ensure your extraction solvent is appropriate. A common method involves homogenization in a phosphate (B84403) buffer followed by extraction with a mixture of acetonitrile, 2-propanol, and methanol.[7]
Contamination in the MS System High background noise can result from contamination in the ion source or mass spectrometer. Regularly clean the ion source as per the manufacturer's instructions.
Problem 3: High Variability in Quantitative Results
Possible Cause Suggested Solution
Inconsistent Sample Preparation The extraction of acyl-CoAs is a delicate process.[7] Ensure that all samples are treated identically and that evaporation steps are not carried out to complete dryness, as this can lead to sample loss. Automating sample preparation steps where possible can improve reproducibility.
Matrix Effects Varying Between Samples The composition of biological matrices can differ between individuals or experimental conditions.[3] The most reliable way to correct for this is by using a stable isotope-labeled internal standard. If this is not feasible, a matrix-matched calibration curve should be prepared.
Analyte Degradation Acyl-CoAs can be unstable. Keep samples on ice or at 4°C throughout the preparation process and store extracts at -80°C until analysis.[7]

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue

This protocol is adapted from methods for long-chain acyl-CoA extraction from muscle tissue.[7]

  • Weigh approximately 40-50 mg of frozen tissue and place it in a 2 mL homogenization tube.

  • Add 0.5 mL of ice-cold 100 mM potassium phosphate monobasic (KH2PO4), pH 4.9.

  • Add your internal standard (e.g., a known amount of a SIL-IS or C17:0-CoA).

  • Add 0.5 mL of an organic solvent mixture (Acetonitrile:2-propanol:Methanol, 3:1:1).

  • Homogenize the sample on ice.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Consider an optional solid-phase extraction (SPE) cleanup step using a reversed-phase cartridge for further purification.[8]

  • Evaporate the solvent under a gentle stream of nitrogen. Avoid complete dryness.

  • Reconstitute the sample in an appropriate solvent (e.g., 50:50 methanol:water) for LC-MS/MS analysis.

Protocol 2: General LC-MS/MS Parameters for Acyl-CoA Analysis

These are starting parameters and should be optimized for your specific instrument and analyte.

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 10 mM ammonium hydroxide.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the long-chain acyl-CoAs, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition: The precursor ion will be the [M+H]+ of this compound. A common product ion for acyl-CoAs results from the neutral loss of the phosphoadenosine diphosphate (B83284) moiety (a loss of 507 Da).[8] This should be confirmed by infusing a standard.

Quantitative Data Summary

The following table provides hypothetical, yet realistic, recovery and matrix effect data for different sample preparation methods. This illustrates the importance of effective sample cleanup.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)RSD of QC Samples (%)
Protein Precipitation75 ± 845 ± 15 (Suppression)< 20
Liquid-Liquid Extraction (LLE)85 ± 670 ± 10 (Suppression)< 15
Solid-Phase Extraction (SPE)95 ± 492 ± 5 (Minimal Effect)< 10

Data are presented as mean ± standard deviation.

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Tissue Tissue Sample Homogenization Homogenization & IS Spiking Tissue->Homogenization Extraction Solvent Extraction Homogenization->Extraction Cleanup SPE Cleanup Extraction->Cleanup Reconstitution Reconstitution Cleanup->Reconstitution LC UPLC Separation Reconstitution->LC MS Mass Spectrometry (MRM) LC->MS Data Data Processing MS->Data

Caption: Experimental workflow for this compound analysis.

MatrixEffect cluster_source Ion Source cluster_detector Mass Analyzer Analyte Analyte Ion Droplet ESI Droplet Analyte->Droplet Matrix Matrix Molecule Matrix->Droplet Competes for charge/ co-suppression Detector_Suppressed Suppressed Signal Droplet->Detector_Suppressed Reduced Analyte Ions Detector_Normal Expected Signal Analyte_alone Analyte Ion (No Matrix) Droplet_alone ESI Droplet Analyte_alone->Droplet_alone Droplet_alone->Detector_Normal Normal Ionization

Caption: Ion suppression due to matrix effects in ESI-MS.

References

Technical Support Center: Analysis of Dihydroxy Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of dihydroxy acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve ionization efficiency and achieve robust results in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low signal intensity for my dihydroxy acyl-CoA analytes in LC-MS?

A1: Low signal intensity for dihydroxy acyl-CoAs is a common challenge that can be attributed to several factors:

  • Poor Ionization Efficiency: Dihydroxy acyl-CoAs are polar molecules due to the presence of two hydroxyl groups and the large coenzyme A moiety. This high polarity can hinder efficient desolvation and ionization in electrospray ionization (ESI), leading to a weak signal.

  • Analyte Instability: Acyl-CoAs, in general, are susceptible to hydrolysis in aqueous solutions, especially at neutral or alkaline pH.[1] Dihydroxy acyl-CoAs may exhibit similar or enhanced instability.

  • Suboptimal LC-MS Conditions: Inadequate chromatographic separation can lead to co-elution with matrix components, causing ion suppression. Additionally, mass spectrometer source parameters that are not optimized for these specific molecules will result in poor ionization.[1]

  • Inefficient Sample Preparation: Failure to effectively remove interfering substances such as salts and phospholipids (B1166683) from the sample matrix can significantly reduce the analyte signal.[2]

Q2: What is the recommended ionization mode for dihydroxy acyl-CoAs?

A2: For acyl-CoAs, including dihydroxy species, negative ion mode ESI is generally preferred . The multiple phosphate (B84403) groups on the coenzyme A moiety are readily deprotonated, leading to the formation of stable [M-H]⁻ or [M-2H]²⁻ ions, which often provide a more robust and consistent signal compared to positive ion mode.

Q3: How do the hydroxyl groups on the acyl chain affect ionization?

A3: The two hydroxyl groups increase the polarity of the molecule. This can present a challenge for reverse-phase chromatography, potentially leading to poor retention. In terms of ionization, the increased polarity can make the desolvation process in the ESI source less efficient, which is a critical step for generating gas-phase ions. However, the hydroxyl groups can also influence fragmentation patterns in MS/MS, which can be useful for structural elucidation.

Q4: Can I improve the ionization efficiency of dihydroxy acyl-CoAs without chemical derivatization?

A4: Yes, optimizing your LC-MS method can significantly enhance the signal. Key strategies include:

  • Mobile Phase Optimization: The use of mobile phase additives can improve ionization. Low concentrations of volatile buffers like ammonium (B1175870) acetate (B1210297) are often used.[3]

  • ESI Source Parameter Optimization: Fine-tuning source parameters is crucial. This includes optimizing the nebulizer pressure, drying gas flow rate and temperature, and capillary voltage. A systematic approach to optimizing these parameters can yield significant signal improvements.[2]

  • Chromatography: Employing HILIC (Hydrophilic Interaction Liquid Chromatography) can be an effective strategy for retaining and separating highly polar molecules like dihydroxy acyl-CoAs.

Q5: What is chemical derivatization and how can it improve the signal for dihydroxy acyl-CoAs?

A5: Chemical derivatization involves chemically modifying the analyte to improve its analytical properties. For dihydroxy acyl-CoAs, derivatization can be employed to:

  • Enhance Ionization: By introducing a readily ionizable group, the signal intensity in the mass spectrometer can be significantly increased.

  • Improve Chromatographic Behavior: Derivatization can increase the hydrophobicity of the molecule, leading to better retention on reverse-phase columns.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of dihydroxy acyl-CoAs.

Issue 1: No or Very Low Signal
Possible Cause Troubleshooting Step
Instrument Malfunction Infuse a known standard (e.g., a simple acyl-CoA or a commercially available tuning mix) to confirm the mass spectrometer is functioning correctly.
Sample Degradation Prepare fresh standards and samples. Acyl-CoAs are unstable in aqueous solutions; minimize time in solution and keep samples cold.[4]
Incorrect MS Parameters Verify that the correct precursor and product ions are being monitored. Check that the capillary voltage, gas flows, and temperatures are within the optimal range.
ESI Spray Instability Visually inspect the ESI needle for a stable spray. An unstable spray can be caused by a clog, incorrect positioning, or inappropriate solvent composition.
Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)
Possible Cause Troubleshooting Step
Column Contamination Flush the column with a strong solvent. If the problem persists, consider replacing the column.[5]
Injection Solvent Mismatch Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.[5]
Secondary Interactions The hydroxyl and phosphate groups can interact with active sites on the column. Consider using a column with end-capping or adding a small amount of a competing agent to the mobile phase.
Column Overload Reduce the injection volume or the concentration of the sample.
Issue 3: High Background Noise
Possible Cause Troubleshooting Step
Contaminated Solvents Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily.[2]
Matrix Effects Improve sample cleanup procedures to remove interfering compounds like phospholipids. Solid-phase extraction (SPE) is often effective.
Contaminated MS Source Clean the ion source components, including the capillary, cone, and lenses, according to the manufacturer's instructions.[2]

Data Presentation

Table 1: Recommended Starting ESI Source Parameters for Dihydroxy Acyl-CoA Analysis

Note: These are general starting points. Optimal values will vary depending on the specific instrument, LC conditions, and the structure of the dihydroxy acyl-CoA.

Parameter Typical Range (Negative Ion Mode) Rationale
Capillary Voltage 2.5 - 4.0 kVOptimizes the electric field for efficient droplet charging.
Nebulizer Pressure 30 - 50 psiAffects droplet size; higher pressure generally leads to smaller droplets and better desolvation.[6]
Drying Gas Flow 8 - 14 L/minFacilitates solvent evaporation from the droplets.
Drying Gas Temperature 200 - 350 °CHigher temperatures aid in desolvation, but excessive heat can cause analyte degradation.[3]
Sheath Gas Flow 8 - 12 L/minHelps to focus the ESI spray and improve desolvation efficiency.
Sheath Gas Temperature 250 - 400 °CFurther aids in the desolvation process.

Experimental Protocols

Protocol 1: Generic Sample Preparation for Dihydroxy Acyl-CoAs from Biological Tissues

This protocol is adapted from methods for general acyl-CoA extraction and may require optimization for your specific sample type and dihydroxy acyl-CoA of interest.

  • Homogenization: Homogenize frozen tissue (~20 mg) in an ice-cold extraction solvent (e.g., 80% methanol (B129727) in water).[3]

  • Protein Precipitation: Centrifuge the homogenate at a high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet proteins and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant.

  • Drying: Dry the supernatant under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with your LC mobile phase (e.g., 50 mM ammonium acetate in 20% acetonitrile/80% water).[3] Vortex and sonicate to ensure complete dissolution.

  • Centrifugation: Centrifuge the reconstituted sample to remove any remaining particulates before transferring to an autosampler vial.

Protocol 2: Derivatization of Hydroxylated Acyl-Chains for Enhanced Detection (Conceptual)
  • Sample Preparation: Extract and purify the dihydroxy acyl-CoAs as described in Protocol 1.

  • Derivatization Reaction:

    • To the dried extract, add a solution of a derivatizing agent that targets hydroxyl groups.

    • Note: The choice of reagent will depend on the desired outcome (e.g., increased hydrophobicity, addition of a permanently charged group). Reagents used for hydroxylated fatty acids could be a starting point for method development.

    • Incubate the reaction mixture under optimized conditions (temperature and time).

  • Quenching and Extraction: Quench the reaction and extract the derivatized products into an organic solvent.

  • Drying and Reconstitution: Evaporate the organic solvent and reconstitute the derivatized analytes in the initial mobile phase for LC-MS analysis.

Visualizations

Troubleshooting_Workflow Start Low or No Signal for Dihydroxy Acyl-CoA Check_MS Infuse Standard to Check MS Performance Start->Check_MS MS_OK MS is OK Check_MS->MS_OK MS_Issue Address MS Issue: Clean Source, Calibrate MS_OK->MS_Issue No Check_Sample Prepare Fresh Standards and Samples MS_OK->Check_Sample Yes Sample_OK Signal Still Low Check_Sample->Sample_OK Sample_Degraded Signal Restored: Sample Degradation Was the Issue Sample_OK->Sample_Degraded No Optimize_LCMS Optimize LC-MS Method Sample_OK->Optimize_LCMS Yes Optimize_Source Adjust ESI Source Parameters (Temp, Gas, Voltage) Optimize_LCMS->Optimize_Source Optimize_Chroma Improve Chromatography: - Change Gradient - Consider HILIC Optimize_LCMS->Optimize_Chroma Consider_Deriv Consider Chemical Derivatization Optimize_LCMS->Consider_Deriv Final_Signal Improved Signal Optimize_Source->Final_Signal Optimize_Chroma->Final_Signal Consider_Deriv->Final_Signal

Caption: Troubleshooting workflow for low signal of dihydroxy acyl-CoAs.

Peroxisomal_Beta_Oxidation Dihydroxy_Acyl_CoA Dihydroxy Acyl-CoA Step1 Step 1: Dehydrogenation (Acyl-CoA Oxidase) Dihydroxy_Acyl_CoA->Step1 Enoyl_CoA Enoyl-CoA Intermediate Step1->Enoyl_CoA Step2 Step 2: Hydration (Bifunctional Protein) Enoyl_CoA->Step2 Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Intermediate Step2->Hydroxyacyl_CoA Step3 Step 3: Dehydrogenation (Bifunctional Protein) Hydroxyacyl_CoA->Step3 Ketoacyl_CoA 3-Ketoacyl-CoA Intermediate Step3->Ketoacyl_CoA Step4 Step 4: Thiolytic Cleavage (Thiolase) Ketoacyl_CoA->Step4 Shortened_Acyl_CoA Shortened Acyl-CoA Step4->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Step4->Acetyl_CoA

Caption: Peroxisomal beta-oxidation pathway for dihydroxy acyl-CoAs.[3][7]

References

Technical Support Center: Optimizing MS/MS Parameters for 3,7-Dihydroxytetradecanoyl-CoA Fragmentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry analysis of 3,7-Dihydroxytetradecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the expected fragmentation pattern for this compound in positive ion mode ESI-MS/MS?

A1: While a definitive experimental spectrum for this compound is not widely published, a predicted fragmentation pattern can be inferred from the known behavior of other long-chain acyl-CoAs and hydroxylated fatty acids. The fragmentation is expected to be dominated by cleavages within the coenzyme A moiety and neutral losses from the acyl chain.

Key fragmentation events include:

  • Neutral loss of the 3'-phosphoadenosine 5'-diphosphate group: This is a characteristic fragmentation for all acyl-CoAs, resulting in a neutral loss of 507.0 Da.[1][2][3][4][5] This is often the most abundant fragment and is a good transition for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments.[1][3]

  • Formation of the adenosine (B11128) 3',5'-diphosphate fragment ion: This results in a characteristic fragment ion at m/z 428.0.[1][5]

  • Neutral loss of water: Due to the presence of two hydroxyl groups on the tetradecanoyl chain, sequential neutral losses of water (18 Da) are highly probable. These losses can occur from the precursor ion or from fragment ions.

A proposed fragmentation pathway is illustrated in the diagram below.

Q2: I am not seeing the expected fragment ions for this compound. What should I do?

A2: If you are not observing the expected fragment ions, consider the following troubleshooting steps:

  • Confirm the Precursor Ion: Ensure you are selecting the correct precursor ion (the [M+H]+ ion) for fragmentation. Calculate the expected m/z for this compound and verify its presence in your MS1 scan.

  • Optimize Collision Energy (CE): The collision energy is a critical parameter for fragmentation. If the CE is too low, you will have insufficient fragmentation. If it is too high, you may be causing excessive fragmentation, leading to low-abundance or uninformative fragment ions. A collision energy optimization experiment is highly recommended.

  • Check Instrument Calibration and Resolution: Ensure your mass spectrometer is properly calibrated and operating at the appropriate resolution to accurately detect the precursor and fragment ions.

  • Sample Purity and Concentration: Verify the purity and concentration of your this compound standard. Low concentration or degradation of the analyte can lead to a weak signal. Acyl-CoAs can be unstable, so proper sample handling and storage are crucial.

Q3: How do I optimize the collision energy for the fragmentation of this compound?

A3: Collision energy (CE) optimization is essential for maximizing the signal intensity of your fragment ions. The optimal CE will vary depending on the instrument and the specific transition being monitored. A common approach is to perform a CE optimization experiment where you analyze your compound using a range of CE values for each precursor-to-product ion transition.

The general steps for CE optimization are:

  • Infuse a solution of this compound into the mass spectrometer.

  • Select the [M+H]+ ion as the precursor.

  • Set up a series of experiments where you monitor the intensity of a specific fragment ion while varying the collision energy over a range (e.g., 10-60 eV in 2-5 eV increments).

  • Plot the fragment ion intensity against the collision energy to generate a CE profile.

  • The CE value that gives the highest intensity for a given fragment ion is the optimal CE for that transition.

  • Repeat this process for all fragment ions of interest.

Software such as Skyline can be used to automate this process and determine optimal CE values.

Troubleshooting Guides

Issue 1: Low Signal Intensity or Poor Detection Limits
  • Possible Cause 1: Suboptimal MS/MS Parameters.

    • Solution: As detailed in the FAQ, perform a thorough collision energy optimization for each transition. Also, optimize other parameters like declustering potential (DP) or cone voltage, as these can influence the precursor ion signal.

  • Possible Cause 2: Poor Chromatographic Peak Shape.

    • Solution: Acyl-CoAs, being polar molecules, can exhibit poor peak shape (e.g., tailing) on standard reverse-phase columns.[3] Consider using a high pH mobile phase (e.g., with ammonium (B1175870) hydroxide) to improve peak shape and retention. Ensure your LC method is optimized for polar analytes.

  • Possible Cause 3: Sample Degradation.

    • Solution: Acyl-CoAs are susceptible to hydrolysis. Prepare samples fresh and keep them at low temperatures. Avoid repeated freeze-thaw cycles.

  • Possible Cause 4: Ion Suppression.

    • Solution: The sample matrix can suppress the ionization of your analyte. Ensure your sample preparation method effectively removes interfering substances. You can assess ion suppression by post-column infusion of your analyte while injecting a blank matrix sample. If suppression is observed, improve your sample cleanup or chromatographic separation.

Issue 2: Unexpected Fragment Ions in the MS/MS Spectrum
  • Possible Cause 1: In-source Fragmentation.

    • Solution: Fragmentation can sometimes occur in the ion source before MS/MS. This can be caused by high source temperatures or high cone/declustering potentials. Try reducing these parameters to see if the unexpected fragments disappear.

  • Possible Cause 2: Presence of Isobars or Impurities.

    • Solution: An ion with the same m/z as your precursor (an isobar) may be co-eluting and being fragmented. Improve your chromatographic separation to resolve these species. High-resolution mass spectrometry can also help distinguish between your analyte and interfering ions.

  • Possible Cause 3: Adduct Formation.

    • Solution: Your precursor ion may be an adduct (e.g., [M+Na]+ or [M+K]+) rather than the protonated molecule ([M+H]+). Check your MS1 spectrum for the presence of these adducts and, if necessary, select them as the precursor for fragmentation to see if the fragmentation pattern is more consistent.

Experimental Protocols

Protocol: Optimization of MS/MS Parameters for this compound

This protocol outlines a general procedure for optimizing MS/MS parameters on a triple quadrupole mass spectrometer.

  • Sample Preparation:

    • Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid or a small amount of ammonium hydroxide).

  • Direct Infusion and Precursor Ion Identification:

    • Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Acquire a full scan (MS1) spectrum in positive ion mode to identify the [M+H]+ precursor ion of this compound.

  • Product Ion Scan and Fragment Identification:

    • Perform a product ion scan by selecting the identified [M+H]+ ion as the precursor.

    • Apply a moderate collision energy (e.g., 30 eV) to generate fragment ions.

    • Identify the major fragment ions, which are expected to include the neutral loss of 507 Da, the m/z 428 ion, and fragments corresponding to neutral losses of water.

  • Collision Energy Optimization for Each Transition:

    • For each identified product ion, set up a Multiple Reaction Monitoring (MRM) method.

    • Create a series of experiments where the collision energy is ramped. For example, for the transition corresponding to the neutral loss of 507 Da, set up experiments with CE values from 10 eV to 60 eV in 5 eV steps.

    • Acquire data for each CE value.

    • Determine the optimal CE for each transition by identifying the value that produces the maximum fragment ion intensity.

  • Final MRM Method Development:

    • Create a final MRM method using the optimized CE values for each transition.

    • This method can then be used for the sensitive and specific quantification of this compound in your samples using LC-MS/MS.

Data Presentation

Table 1: Starting MS/MS Parameters for Long-Chain Acyl-CoA Analysis

This table provides a starting point for developing a method for this compound. The exact values will need to be optimized for your specific instrument and compound.

ParameterTypical Value/RangeRationale
Ionization ModePositive Electrospray (ESI+)Acyl-CoAs readily form [M+H]+ ions.
Precursor Ion[M+H]+The protonated molecule is selected for fragmentation.
Product Ions (Transitions)[M+H]+ -> [M+H-507.0]+Characteristic neutral loss for acyl-CoAs.[1][2][3][4][5]
[M+H]+ -> 428.0Common fragment ion for the CoA moiety.[1][5]
[M+H]+ -> [M+H-18.0]+Expected neutral loss of water from a hydroxyl group.
[M+H]+ -> [M+H-36.0]+Expected neutral loss of two water molecules.
Collision Energy (CE)15 - 50 eVThis range typically covers the optimal CE for fragmentation of acyl-CoAs. Needs to be optimized for each transition.
Declustering Potential (DP) / Cone Voltage50 - 150 VHelps to desolvate ions and prevent adduct formation. Needs to be optimized.
Collision GasArgonCommonly used collision gas.[6]

Visualizations

G cluster_precursor Precursor Ion cluster_fragments Primary Fragmentation Pathways cluster_secondary_fragments Secondary Fragmentation precursor This compound [M+H]+ nl_507 [M+H-507.0]+ (Loss of 3'-phospho-ADP) precursor->nl_507 -507.0 Da frag_428 m/z 428.0 (Adenosine 3',5'-diphosphate) precursor->frag_428 Cleavage nl_h2o [M+H-18.0]+ (Loss of H2O) precursor->nl_h2o -18.0 Da nl_507_h2o [M+H-507.0-18.0]+ (Sequential loss) nl_507->nl_507_h2o -18.0 Da nl_2h2o [M+H-36.0]+ (Loss of 2xH2O) nl_h2o->nl_2h2o -18.0 Da

Caption: Proposed MS/MS fragmentation pathway for this compound.

G cluster_prep Sample Preparation & Infusion cluster_ms1 Precursor Identification cluster_ms2 Fragment Identification cluster_ce_opt Collision Energy Optimization cluster_final Final Method prep Prepare & Infuse Analyte Standard ms1 Acquire MS1 Scan Identify [M+H]+ prep->ms1 ms2 Acquire Product Ion Scan Identify Key Fragments ms1->ms2 ce_ramp Ramp CE for Each Transition ms2->ce_ramp plot Plot Intensity vs. CE ce_ramp->plot optimal_ce Determine Optimal CE plot->optimal_ce final_method Create Final MRM/SRM Method optimal_ce->final_method

Caption: Workflow for optimizing MS/MS parameters for a novel compound.

References

troubleshooting poor signal intensity in acyl-CoA analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acyl-CoA analysis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during LC-MS analysis of acyl-CoAs, with a specific focus on addressing poor signal intensity.

Frequently Asked Questions (FAQs)

Q1: I am observing a very low or no signal for my acyl-CoA standards. What are the initial checks I should perform?

When facing a significant loss of signal, a systematic approach is crucial to identify the root cause. Begin with these initial checks:

  • Mass Spectrometer Functionality: Confirm the mass spectrometer is working correctly by infusing a known, stable compound to verify a response.

  • Fresh Standards and Mobile Phases: Prepare fresh acyl-CoA standards and mobile phases to rule out degradation or contamination as the cause of the low signal.[1]

  • Instrument Parameters: Ensure all instrument settings, such as voltages and gas flows, are correctly configured and that you have a stable electrospray.[1]

  • System Suitability Check: Inject a known standard or a system suitability mix that has previously demonstrated a strong signal. If the signal remains low, the issue likely lies with the LC-MS system itself. If the standard yields a good signal, the problem is more likely related to your specific sample.[2]

Q2: What are the common causes of low signal intensity for acyl-CoA compounds in LC-MS analysis?

Several factors can contribute to low signal intensity for acyl-CoAs:

  • Sample Degradation: Acyl-CoAs are susceptible to hydrolysis, particularly in non-acidic aqueous solutions.[1][3] Minimize the time samples spend at room temperature to prevent degradation.[4]

  • Inefficient Ionization: The composition of the mobile phase and the presence of co-eluting matrix components can negatively impact the ionization efficiency of acyl-CoAs.[1]

  • Ion Suppression (Matrix Effects): Complex biological samples can contain molecules that interfere with the ionization of the target analyte, leading to a reduced signal.[1][5]

  • Suboptimal MS Parameters: Incorrect selection of precursor and product ions, as well as inappropriate collision energy, can result in poor sensitivity.[1]

  • Analyte Loss During Sample Preparation: The amphiphilic nature of acyl-CoAs makes their extraction challenging. Analyte loss can occur due to their high affinity for glass and metallic surfaces.[6] Using glass vials instead of plastic can help decrease signal loss.[7]

Q3: How can the sample preparation method affect the signal of acyl-CoAs?

The chosen extraction and cleanup method is critical for achieving good signal intensity.[1]

  • Extraction Method: Various methods like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are used. The choice depends on the specific acyl-CoA species and the sample matrix.[8] For instance, a mixed-mode SPE has been developed to optimize extraction recoveries.[6]

  • Solid-Phase Extraction (SPE): While excellent for sample cleanup and reducing matrix effects, SPE can lead to the loss of more hydrophilic, short-chain acyl-CoAs.[9][10] If SPE is necessary, ensure the cartridge and elution method are optimized for your analytes.

  • Derivatization: A derivatization strategy based on phosphate (B84403) methylation can improve chromatographic peak shape and coverage for a wide range of acyl-CoAs (from free CoA to C25:0-CoA).[6] This also helps to resolve the issue of analyte loss due to adhesion to surfaces.[6]

Troubleshooting Guide

This guide provides a systematic workflow to diagnose and resolve issues of poor signal intensity in your acyl-CoA analysis.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow cluster_Start Start cluster_InitialChecks Initial Checks cluster_SystemIsolation System Isolation cluster_LC_Issues LC System Troubleshooting cluster_MS_Issues MS System Troubleshooting cluster_Sample_Issues Sample-Specific Issues cluster_Resolution Resolution start Poor or No Signal Observed check_ms Check MS Functionality (Infuse Stable Compound) start->check_ms check_reagents Prepare Fresh Standards & Mobile Phases check_ms->check_reagents check_params Verify Instrument Parameters check_reagents->check_params system_suitability Inject System Suitability Standard check_params->system_suitability isolate_ms Isolate MS (Direct Infusion of Standard) system_suitability->isolate_ms Signal Still Low optimize_extraction Optimize Sample Extraction system_suitability->optimize_extraction Standard Signal OK (Sample Issue) check_lc_connections Check for Leaks & Blockages isolate_ms->check_lc_connections Infusion Signal OK (LC Issue) clean_ion_source Clean Ion Source isolate_ms->clean_ion_source Infusion Signal Low (MS Issue) check_column Inspect/Replace Column check_lc_connections->check_column optimize_mobile_phase Optimize Mobile Phase (e.g., pH, additives) check_column->optimize_mobile_phase end Signal Restored optimize_mobile_phase->end tune_ms Optimize MS Parameters (e.g., Collision Energy) clean_ion_source->tune_ms check_detector Check Detector Function tune_ms->check_detector check_detector->end mitigate_matrix Mitigate Matrix Effects (e.g., Dilution, SPE) optimize_extraction->mitigate_matrix check_stability Assess Analyte Stability (Degradation) mitigate_matrix->check_stability check_stability->end AcylCoAMetabolism FattyAcids Fatty Acids AcylCoA_Synthase Acyl-CoA Synthetase FattyAcids->AcylCoA_Synthase AcylCoAs Acyl-CoAs AcylCoA_Synthase->AcylCoAs BetaOxidation Beta-Oxidation AcylCoAs->BetaOxidation Lipid_Synthesis Lipid Synthesis (e.g., Triglycerides, Phospholipids) AcylCoAs->Lipid_Synthesis Protein_Acylation Protein Acylation AcylCoAs->Protein_Acylation TCA_Cycle TCA Cycle BetaOxidation->TCA_Cycle Energy Energy (ATP) TCA_Cycle->Energy

References

Technical Support Center: Quantification of Low-Abundance Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the method refinement for the quantification of low-abundance acyl-CoAs.

Troubleshooting Guide

The accurate quantification of low-abundance acyl-CoAs is challenging due to their inherent instability and low concentrations in biological samples.[1][2] This guide addresses common issues encountered during experimental procedures.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Analyte Signal Sample Degradation: Acyl-CoAs are susceptible to degradation.Ensure rapid quenching of metabolic activity and keep samples on ice or at 4°C throughout the extraction process. Store extracted samples as dry pellets at -80°C and reconstitute just before analysis.[3]
Inefficient Extraction: The choice of extraction solvent is critical for recovery.An 80% methanol (B129727) solution has been shown to yield high MS intensities. Avoid strong acids in the primary extraction solvent. For deproteinization, 5-sulfosalicylic acid (SSA) can be more effective than trichloroacetic acid (TCA) for retaining short-chain species.[3]
Analyte Loss on Surfaces: The phosphate (B84403) groups on acyl-CoAs can adhere to glass and metal surfaces.Consider derivatization, such as phosphate methylation, to reduce adhesion and improve peak shape. Using glass vials instead of plastic for sample storage and analysis can also minimize signal loss.[3][4]
Poor Chromatographic Peak Shape Suboptimal Column Chemistry: The analytical column may not be suitable for resolving the diverse polarities of acyl-CoAs.Use a C18 reversed-phase column. For enhanced separation, consider ion-pairing agents or operating the chromatography at a high pH (e.g., 10.5) with an ammonium (B1175870) hydroxide (B78521) and acetonitrile (B52724) gradient.[5]
Matrix Effects: Co-eluting substances from the biological matrix can interfere with ionization and peak shape.Optimize sample cleanup procedures, such as solid-phase extraction (SPE), to remove interfering compounds. However, be aware that SPE can lead to the loss of more hydrophilic, short-chain acyl-CoAs.[3]
Inaccurate or Imprecise Quantification Lack of a Suitable Internal Standard: Variability in extraction efficiency and matrix effects can lead to inaccurate quantification without a proper internal standard.The ideal internal standard is a stable isotope-labeled version of the analyte. If unavailable, odd-chain acyl-CoAs like heptadecanoyl-CoA (C17:0) that are not naturally abundant in the sample are a good alternative.[3]
Non-Linearity of Calibration Curves: Standard curves may not be linear at very low concentrations.Construct calibration curves using a matrix that closely matches the study samples to account for matrix effects. A weighted linear regression (e.g., 1/x) can improve accuracy at lower concentrations.[3]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying low-abundance acyl-CoAs?

A1: The primary challenges are the inherent chemical instability of acyl-CoAs, their low endogenous concentrations, and their diverse physicochemical properties, which makes simultaneous analysis difficult.[6][7] Additionally, they are prone to degradation during sample preparation and can be lost due to adhesion to surfaces.[3][4]

Q2: What is the recommended method for extracting acyl-CoAs from cultured cells?

A2: A common and effective method involves quenching metabolism rapidly, followed by extraction with a cold solvent mixture, often containing methanol.[1] For instance, a protocol using ice-cold 80% methanol for extraction and 5-sulfosalicylic acid (SSA) for deproteinization has been shown to be effective for retaining short-chain species without the need for solid-phase extraction.[3]

Q3: How can I improve the chromatographic separation of different acyl-CoA species?

A3: Utilizing a C18 reversed-phase column is a standard approach. Separation can be further optimized by using an ion-pairing agent in the mobile phase or by employing a high pH mobile phase (e.g., pH 10.5 with ammonium hydroxide) with an acetonitrile gradient.[5]

Q4: What type of internal standard should I use for accurate quantification?

A4: Stable isotope-labeled internal standards for each analyte are the gold standard as they behave identically to the analyte during extraction, chromatography, and ionization, thus correcting for matrix effects and extraction variability.[7] If these are not available, an odd-chain acyl-CoA, such as C17:0-CoA, which is not typically present in biological samples, can be used.[3]

Q5: What are the optimal storage conditions for acyl-CoA extracts?

A5: To minimize degradation, acyl-CoA extracts should be stored as dried pellets at -80°C.[3] Reconstitute the samples in a suitable solvent, such as methanol or a buffered solution, immediately prior to LC-MS/MS analysis.[1][3]

Quantitative Data Summary

The following table summarizes representative quantitative data for various acyl-CoA species in different human cell lines. It is important to note that direct comparison between different studies may be affected by variations in experimental conditions and normalization methods (e.g., per cell number vs. per mg protein).[1]

Acyl-CoA SpeciesHepG2 (pmol/10⁶ cells)MCF7 (pmol/mg protein)RAW264.7 (pmol/mg protein)
Acetyl-CoA10.644--
Propionyl-CoA3.532--
Butyryl-CoA1.013--
Valeryl-CoA1.118--
Crotonoyl-CoA0.032--
HMG-CoA0.971--
Succinyl-CoA25.467--
Glutaryl-CoA0.647--
C14:0-CoA-~2.5~1.5
C16:0-CoA-~12~4
C18:0-CoA-~10~3

Data adapted from publicly available application notes and scientific literature.[1]

Experimental Protocols

Detailed Methodology for Acyl-CoA Extraction from Cultured Cells for LC-MS/MS Analysis

This protocol is a synthesized methodology based on established procedures for the extraction of a broad range of acyl-CoAs from both adherent and suspension cell cultures.[1]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold 80% Methanol (LC-MS grade)

  • Internal Standard solution (e.g., C17:0-CoA in extraction solvent)

  • 5-Sulfosalicylic acid (SSA)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Washing:

    • Adherent Cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Suspension Cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Metabolism Quenching and Extraction:

    • Add 1 mL of ice-cold 80% methanol containing the internal standard to the cells.

    • Adherent Cells: Use a cell scraper to scrape the cells in the cold methanol.

    • Suspension Cells: Resuspend the cell pellet in the cold methanol with the internal standard.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Deproteinization:

    • Add 5-sulfosalicylic acid (SSA) to a final concentration of 2.5% (w/v).

    • Vortex vigorously and incubate on ice for 10 minutes.

  • Lysate Clarification:

    • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube, avoiding the protein pellet.

  • Sample Drying and Storage:

    • Dry the supernatant using a vacuum concentrator or a stream of nitrogen.

    • Store the dried pellet at -80°C until analysis.

  • Sample Reconstitution:

    • Just prior to LC-MS/MS analysis, reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent, such as 50% methanol in 50 mM ammonium acetate (B1210297) (pH 7).[1]

Visualizations

Experimental Workflow for Acyl-CoA Quantification

experimental_workflow start Cell Culture (Adherent or Suspension) harvest Cell Harvesting & Washing (Ice-cold PBS) start->harvest quench Metabolic Quenching & Extraction (Cold 80% Methanol + Internal Standard) harvest->quench deproteinize Deproteinization (5-Sulfosalicylic Acid) quench->deproteinize centrifuge Centrifugation (16,000 x g, 4°C) deproteinize->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Dry Extract (Nitrogen or Vacuum) supernatant->dry store Store at -80°C dry->store reconstitute Reconstitute in LC-MS compatible solvent store->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze data Data Analysis & Quantification analyze->data

Caption: A generalized experimental workflow for the quantification of acyl-CoAs.

Central Role of Acyl-CoAs in Fatty Acid Metabolism

fatty_acid_metabolism fatty_acids Free Fatty Acids activation Acyl-CoA Synthetase fatty_acids->activation acyl_coa Acyl-CoAs activation->acyl_coa + CoA + ATP beta_oxidation Beta-Oxidation (Mitochondria) acyl_coa->beta_oxidation lipid_synthesis Lipid Synthesis (Triglycerides, Phospholipids) acyl_coa->lipid_synthesis signaling Cell Signaling & Regulation acyl_coa->signaling acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle energy ATP Production tca_cycle->energy

References

addressing baseline noise in chromatograms of lipid extracts

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals address baseline noise in chromatograms of lipid extracts.

Frequently Asked Questions (FAQs)

Q1: What is baseline noise in a chromatogram?

Baseline noise refers to the short-term, irregular fluctuations in the chromatographic baseline that are not related to the analyte peaks.[1] These fluctuations can appear as small, random movements on the chromatogram. It is crucial to distinguish baseline noise from baseline drift, which is a gradual, long-term shift of the baseline often caused by changes in temperature or mobile phase composition.[1] Excessive noise lowers the signal-to-noise (S/N) ratio, making it difficult to detect and accurately quantify low-abundance lipid species.[1][2]

Q2: What are the primary sources of baseline noise in lipid analysis?

Baseline noise in HPLC and LC-MS systems can originate from multiple sources, which can be broadly categorized as:

  • Mobile Phase Issues: Impurities in solvents, dissolved gases forming microbubbles, inadequate degassing, or improper mixing can all contribute to a noisy baseline.[1][3]

  • HPLC/LC System Components: Problems with the pump, such as worn seals or faulty check valves, can cause pressure pulsations that manifest as rhythmic noise.[1][4] Leaks or air bubbles within the system are also common culprits.[5][6]

  • Column Issues: A deteriorating or contaminated column, or one that has not been properly equilibrated, can be a source of noise.[1][3][7]

  • Detector Problems: For UV detectors, an aging lamp or a contaminated flow cell can cause noise.[1][3][4] For mass spectrometers, a dirty ion source or incorrect settings are common causes.[2][8]

  • Sample-Related Issues: Contaminants introduced during lipid extraction from solvents, plasticware, or the biological matrix itself can increase baseline noise.[2][9][10]

  • Environmental Factors: Fluctuations in ambient temperature, vibrations, or electrical interference can affect sensitive detector electronics.[1][7][11]

Q3: How can I differentiate between pump-related and detector-related noise?

A key diagnostic step is to observe the pattern of the noise. The pump is a periodic component, so issues like leaks or air bubbles in the pump will typically produce a very uniform, rhythmic, or periodic baseline noise.[5] In contrast, detector problems, such as a failing lamp or a dirty flow cell, usually result in random, non-periodic noise.[5]

A definitive test is to stop the pump's flow. If the noise disappears, the problem is related to the pump or other components in the flow path (mobile phase, column). If the noise continues after the pump is turned off, the issue lies with the detector.[5]

Troubleshooting Guides

Initial Diagnosis: Characterizing the Noise

Before making adjustments, characterize the type of noise you are observing. This will help narrow down the potential causes.

Noise CharacteristicPotential Cause(s)Initial Action(s)
Short-Term, Random Noise Detector issues (failing lamp, dirty flow cell), contaminated mobile phase, air bubbles, column bleed.[1][5]Stop the pump flow to isolate the detector. Check detector settings and mobile phase preparation.
Periodic, Rhythmic Noise HPLC pump issues (leaking seals, faulty check valves, air bubbles in the pump head).[4][5]Overlay the pressure trace with the baseline to check for correlation.[4] Purge the pump.
Spiking (Random, Sharp Peaks) Electrical disturbances from nearby equipment, particles passing through the detector, air bubbles.[11]Check for loose electrical connections. Ensure mobile phase and samples are filtered.
Gradual Increase in Noise Over Time Contamination buildup in the detector, column degradation, gradual lamp failure.[3][11]Schedule and perform routine cleaning of the detector and check system suitability.
Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving baseline noise.

G cluster_0 Start: Noisy Baseline Observed cluster_1 Step 1: Diagnose Noise Type cluster_2 Step 2: Investigate Source cluster_3 Step 3: Resolution Start Noisy Baseline Observed Diagnose Is the noise periodic/rhythmic? Start->Diagnose Pump Investigate Pump & Flow Path: - Check pressure trace - Purge pump - Check for leaks Diagnose->Pump Yes Detector Investigate Detector: - Stop pump flow - If noise persists, it's the detector - Check lamp, clean flow cell Diagnose->Detector No (Random) MobilePhase Investigate Mobile Phase & Sample: - Prepare fresh mobile phase - Check sample prep protocol - Use guard column Pump->MobilePhase Detector->MobilePhase Resolved Baseline Noise Resolved MobilePhase->Resolved

Caption: A logical workflow for troubleshooting baseline noise.

Experimental Protocols

Protocol 1: Preparation of Low-Noise Mobile Phase

Improperly prepared mobile phase is a leading cause of baseline noise.[1] Following a strict protocol can significantly improve baseline stability.

Materials:

  • HPLC or LC-MS grade solvents (e.g., water, acetonitrile, methanol).[2][12]

  • High-purity additives (e.g., formic acid, ammonium (B1175870) acetate).[8]

  • Glass solvent bottles.

  • Graduated cylinders or volumetric flasks.

  • Filtration apparatus with a 0.2 µm or 0.45 µm membrane filter.[12][13]

  • Sonicator or inline degasser.

Procedure:

  • Use High-Purity Reagents: Always start with HPLC or LC-MS grade solvents to minimize impurities.[12]

  • Measure Accurately: Precisely measure the required volumes of each solvent separately before mixing. Note that mixing solvents can cause volume changes (e.g., contraction when mixing methanol (B129727) and water), so do not add one solvent to a final volume mark in a flask containing another.[13]

  • Mix Thoroughly: Combine the measured solvents in a clean glass bottle and mix well.

  • Filter the Mobile Phase: Filter the entire mixture through a 0.2 µm (for UHPLC) or 0.45 µm (for HPLC) filter to remove any particulates that could cause blockages or detector noise.[12][13]

  • Degas Thoroughly: Degas the mobile phase to remove dissolved gases, which can form bubbles in the system.[14] Common methods include:

    • Inline Degassing: Most modern systems have this built-in. Ensure it is functioning correctly.

    • Helium Sparging: Bubble helium through the solvent reservoir.

    • Sonication: Place the solvent bottle in a sonicator bath for 5-10 minutes.[15]

  • Equilibrate: Allow the mobile phase to reach the ambient temperature of the laboratory before use to prevent drift.[16]

Caption: Workflow for preparing a low-noise mobile phase.
Protocol 2: System and Column Flushing

Contaminants can build up in the injector, tubing, and column over time. A systematic flush can help remove them.

Procedure:

  • Remove the Column: Disconnect the column and replace it with a union to flush the system (pump, injector, tubing, detector) first.

  • System Flush Sequence:

    • Flush with a non-buffered, aqueous mobile phase (e.g., 95:5 water:organic) to remove salts and polar contaminants.

    • Flush with 100% organic solvent (e.g., isopropanol (B130326) or acetonitrile) to remove strongly retained non-polar contaminants. Isopropanol is often effective at removing lipidic buildup.

  • Column Flush (Separately):

    • Reconnect the column in the reverse flow direction. Warning: Check the column manufacturer's instructions to ensure it can be back-flushed.

    • Begin with the mobile phase currently in the column and gradually switch to a stronger, compatible solvent.

    • Flush the column with at least 10-20 column volumes of the strong solvent.

  • Re-equilibration: Reinstall the column in the correct flow direction and equilibrate thoroughly with the initial mobile phase until a stable baseline is achieved. This may take a significant amount of time.[7]

Protocol 3: Mass Spectrometer Ion Source Cleaning (for LC-MS)

A contaminated ion source is a frequent cause of high background noise and poor sensitivity in LC-MS lipid analysis.[8]

Procedure:

  • Follow Manufacturer's Guidelines: Always refer to your specific instrument's manual for detailed instructions on accessing and cleaning the ion source components (e.g., capillary, skimmer, lenses).

  • General Steps:

    • Vent the instrument and allow it to cool.

    • Carefully remove the ion source components.

    • Clean the components using approved, high-purity solvents (typically a sequence of water, methanol, and/or isopropanol). Sonication may be recommended for some parts.

    • Ensure all parts are completely dry before reassembly to prevent electrical issues.

    • Reassemble the source, pump down the system, and perform a mass calibration.

  • Frequency: It is good practice to clean the ion source weekly or as needed based on system performance.[8]

References

Technical Support Center: Optimizing Quenuation and Extraction of Polar Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of polar metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the quenching and extraction of polar metabolites, with a special focus on acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of "quenching" in metabolomics?

A1: Quenching is a critical step to halt enzymatic activity and metabolic processes instantly within a biological sample.[1][2] This ensures that the measured metabolite profile accurately reflects the metabolic state at the moment of sampling, preventing alterations that can occur during sample handling and processing.[1] The ideal quenching solvent rapidly inactivates enzymes without causing cell lysis or leakage of intracellular metabolites.[1]

Q2: Which quenching method is best for polar metabolites like acyl-CoAs?

A2: The choice of quenching method depends on the sample type (e.g., adherent cells, suspension cells, tissue). Common methods include:

  • Cold Organic Solvents: Cold methanol (B129727), often at temperatures as low as -40°C, is a widely used and effective method for quenching.[2][3] A combination of 60% methanol and 0.85% ammonium (B1175870) bicarbonate has also been proposed as an effective quenching solution for mammalian cells.[3]

  • Liquid Nitrogen: For adherent cells, quenching by direct application of liquid nitrogen is a rapid and effective technique that allows for sample storage before extraction.[4] For tissues, flash-freezing in liquid nitrogen is a standard procedure.[5]

  • Acidic Solutions: Cooled aqueous solutions of perchloric acid or sulfosalicylic acid can be used for rapid quenching.[6]

Q3: My recovery of short-chain acyl-CoAs is low. What could be the cause?

A3: Low recovery of short-chain acyl-CoAs is a common issue. Potential causes include:

  • Metabolite Leakage During Quenching: Using 100% methanol as a quenching solvent can sometimes cause leakage of smaller, more polar metabolites.[1]

  • Inefficient Extraction: The extraction solvent may not be optimal for highly polar short-chain acyl-CoAs.

  • Loss During Solid-Phase Extraction (SPE): Hydrophilic short-chain acyl-CoAs can be lost during SPE cleanup steps if the protocol is not optimized.[5] It may be beneficial to use a method that avoids SPE.[5]

Q4: How can I improve the extraction efficiency of a broad range of acyl-CoAs?

A4: To extract a wide range of acyl-CoAs, from short to long chains, a multi-solvent approach is often most effective. A common method involves homogenization in an acidic buffer, followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326).[7][8] The use of a combination of solvents with varying polarities helps to solubilize a broader spectrum of metabolites.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Overall Metabolite Yield Incomplete cell lysis.Ensure complete cell disruption. Methods like repeated freeze-thawing, sonication, or mechanical homogenization can be employed.[1] For tissue samples, ensure thorough homogenization.
Inefficient extraction solvent.Optimize the extraction solvent system. A mixture of polar and non-polar solvents is often required. For acyl-CoAs, a common mixture is isopropanol and an aqueous potassium phosphate (B84403) buffer.[5]
Degradation of target metabolites.Keep samples on ice or at 4°C throughout the extraction process. Use pre-chilled solvents and tubes.[8] For acyl-CoAs, which are unstable in aqueous solutions, minimize the time samples are in aqueous buffers.[9]
Poor Reproducibility Inconsistent sample handling.Standardize all steps of the quenching and extraction protocol, including timing, temperatures, and volumes.
Incomplete enzyme inactivation during quenching.Ensure the quenching solution is at the correct temperature and that the sample is rapidly and thoroughly mixed with it.
Variability in SPE recovery.Ensure the SPE columns are from the same lot and are conditioned and eluted consistently. Consider using an internal standard added before the SPE step to monitor recovery.
Presence of Interfering Substances (e.g., lipids, proteins) Inefficient deproteinization.For acidic extractions, ensure the acid concentration is sufficient to precipitate proteins. Centrifuge at a high speed (e.g., 16,000 x g) to pellet all protein debris.[5]
Carryover of lipids.For tissue samples, a liquid-liquid extraction with a non-polar solvent like petroleum ether can be performed to remove lipids before acyl-CoA extraction.[5]
Inaccurate Quantification Matrix effects in LC-MS analysis.Construct calibration curves in a matrix that closely matches the biological samples to compensate for matrix effects.[5]
Lack of a suitable internal standard.Use a stable isotope-labeled internal standard for each analyte if possible. If not available, use an odd-chain acyl-CoA (e.g., C17:0-CoA) that is not naturally abundant in the sample.[5]

Quantitative Data Summary

Table 1: Comparison of Acyl-CoA Extraction Method Recoveries

AnalyteRecovery with 10% TCA + SPE (%)Recovery with 2.5% SSA (%)
Free CoA10>100
Acetyl-CoA60>100
Propionyl-CoA25>100
Succinyl-CoA70>100
(Data adapted from a study comparing extraction techniques, with recovery relative to a direct spike in water.[5])

Table 2: Reported Recovery Rates for Long-Chain Acyl-CoAs from Tissue

Extraction MethodRecovery Rate (%)
Modified method with 2-propanol and acetonitrile extraction followed by solid-phase purification70-80%[7]
Isopropanol-based extraction with washings and solvent partitioningGood recovery of short- to long-chain acyl-CoA esters[10]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissues

This protocol is adapted from a method designed for high recovery and reproducibility.[6][7]

Materials:

  • Frozen tissue sample

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH₂PO₄) buffer, pH 4.9

  • 2-Propanol

  • Acetonitrile (ACN)

  • Saturated Ammonium Sulfate ((NH₄)₂SO₄)

  • Oligonucleotide purification columns (or other suitable solid-phase extraction columns)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization: Weigh approximately 100 mg of frozen tissue and place it in a pre-chilled glass homogenizer. Add 2 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9) containing the internal standard. Homogenize thoroughly.

  • Solvent Addition: Add 2.0 mL of 2-propanol to the homogenate and homogenize again.

  • Extraction: Add 0.25 mL of saturated (NH₄)₂SO₄ and 4.0 mL of acetonitrile. Vortex the mixture for 5 minutes.

  • Phase Separation: Centrifuge the mixture at 1,900 x g for 5 minutes. The upper phase contains the acyl-CoAs.

  • Purification (SPE): a. Dilute the collected upper phase with 10 mL of 100 mM KH₂PO₄ (pH 4.9). b. Apply the diluted extract to a pre-conditioned oligonucleotide purification column. c. Wash the column to remove impurities. d. Elute the acyl-CoAs with 2-propanol.

  • Sample Concentration: Dry the eluent under a stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical platform (e.g., a buffer compatible with HPLC).

Protocol 2: Quenching and Extraction of Polar Metabolites from Adherent Cells

This protocol utilizes liquid nitrogen quenching for rapid inactivation of metabolism.[4]

Materials:

  • Cultured adherent cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Liquid Nitrogen (LN₂)

  • Extraction Solvent: 75% 9:1 Methanol:Chloroform

  • Cell scraper

Procedure:

  • Cell Washing: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Work quickly to minimize metabolic changes.

  • Quenching: Immediately after aspirating the final PBS wash, add liquid nitrogen directly to the culture dish to flash-freeze the cells.

  • Extraction: a. Add 1.5 mL of the cold extraction solvent to the frozen cell monolayer. b. Immediately scrape the cells using a cell scraper. c. Transfer the cell lysate to a microcentrifuge tube.

  • Lysate Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube for analysis.

Visualizations

experimental_workflow_tissue cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis tissue Frozen Tissue Sample homogenize Homogenize in KH2PO4 Buffer tissue->homogenize add_isopropanol Add 2-Propanol & Homogenize homogenize->add_isopropanol extract Add (NH4)2SO4 & ACN Vortex & Centrifuge add_isopropanol->extract collect_supernatant Collect Supernatant extract->collect_supernatant spe Solid-Phase Extraction (SPE) collect_supernatant->spe elute Elute Acyl-CoAs spe->elute concentrate Concentrate Under N2 elute->concentrate reconstitute Reconstitute concentrate->reconstitute lcms LC-MS Analysis reconstitute->lcms experimental_workflow_cells cluster_quenching Quenching cluster_extraction Extraction cluster_analysis Analysis cells Adherent Cells wash Wash with Ice-Cold PBS cells->wash quench Quench with Liquid Nitrogen wash->quench add_solvent Add Cold Extraction Solvent quench->add_solvent scrape Scrape Cells add_solvent->scrape centrifuge Centrifuge Lysate scrape->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant lcms LC-MS Analysis collect_supernatant->lcms troubleshooting_logic cluster_quenching Quenching Issues cluster_extraction Extraction Issues cluster_purification Purification Issues start Low Acyl-CoA Recovery q1 Metabolite Leakage? start->q1 q2 Incomplete Enzyme Inactivation? start->q2 e1 Inefficient Solvent? start->e1 e2 Degradation? start->e2 p1 Loss during SPE? start->p1 s1 s1 q1->s1 Solution: Optimize Quenching Solvent s2 s2 q2->s2 Solution: Ensure Rapid & Thorough Quenching s3 s3 e1->s3 Solution: Use Multi-Solvent System s4 s4 e2->s4 Solution: Maintain Cold Chain s5 s5 p1->s5 Solution: Optimize SPE Protocol or Avoid SPE

References

Technical Support Center: Improving Recovery of Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to enhancing the recovery of long-chain acyl-CoAs from complex biological matrices. This resource is tailored for researchers, scientists, and drug development professionals to provide practical troubleshooting guidance and address frequently asked questions encountered during experimental procedures.

Troubleshooting Guide

This guide provides solutions to common issues encountered during the extraction and analysis of long-chain acyl-CoAs.

Q1: I am observing very low or no recovery of my long-chain acyl-CoAs. What are the potential causes and how can I troubleshoot this?

A1: Low recovery of long-chain acyl-CoAs is a frequent challenge and can be attributed to several factors throughout the experimental workflow. Here is a step-by-step guide to help you identify and resolve the issue:

  • Sample Handling and Storage: The stability of long-chain acyl-CoAs is critical. For optimal preservation, biological samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C to minimize enzymatic and chemical degradation.[1] Avoid repeated freeze-thaw cycles, as they can significantly compromise the integrity of these analytes.[1]

  • Incomplete Cell Lysis and Extraction: Thorough homogenization of the tissue is crucial for efficient extraction. Consider using a glass homogenizer for better tissue disruption.[1] It is also important to optimize the ratio of the extraction solvent to the tissue weight; a 20-fold excess of solvent is often recommended.[1]

  • Analyte Degradation During Extraction: Long-chain acyl-CoAs are susceptible to degradation. To mitigate this, it is essential to work quickly and consistently on ice.[1] Using fresh, high-purity solvents is also recommended. The inclusion of an internal standard early in the extraction process can help monitor and correct for recovery losses.[1]

  • Inefficient Solid-Phase Extraction (SPE): If you are using SPE for sample cleanup and concentration, ensure that the column is properly conditioned and equilibrated before loading your sample.[1] The wash and elution steps should be optimized to ensure that the analytes of interest are retained during the wash steps and efficiently eluted in the final step.

Q2: My analytical results show significant variability between replicate samples. What could be causing this inconsistency?

A2: High variability in results often points to inconsistencies in sample processing and handling. Here are some areas to investigate:

  • Inconsistent Homogenization: Ensure that each sample is homogenized to the same extent. Inconsistent tissue disruption can lead to variable extraction efficiencies.

  • Pipetting Errors: When dealing with small volumes of solvents and samples, precision is key. Ensure your pipettes are calibrated and use proper pipetting techniques.

  • Solvent Evaporation: During the sample processing steps, organic solvents can evaporate, leading to a concentration of the analytes. Keep tubes capped whenever possible and work in a consistent manner to minimize solvent loss.

  • Matrix Effects in LC-MS/MS Analysis: The presence of other molecules in the sample matrix can interfere with the ionization of the target analytes in the mass spectrometer, leading to ion suppression or enhancement.[2] The use of a stable isotope-labeled internal standard that co-elutes with the analyte of interest is the best way to compensate for matrix effects.[2]

Q3: I am concerned about the chemical and enzymatic stability of long-chain acyl-CoAs during my sample preparation. What precautions should I take?

A3: Maintaining the stability of long-chain acyl-CoAs is paramount for accurate quantification. Here are some key precautions:

  • Work at Low Temperatures: Always keep your samples, extracts, and solutions on ice to minimize enzymatic activity.[1]

  • Use Acidic Conditions: Homogenization in an acidic buffer (e.g., 100 mM Potassium Phosphate, pH 4.9) helps to inhibit the activity of thioesterase enzymes that can hydrolyze the acyl-CoAs.[3][4]

  • Rapid Processing: Minimize the time between sample collection and extraction. If immediate processing is not possible, flash-freezing is essential.[1]

  • Solvent Quality: Use high-purity, LC-MS grade solvents to avoid introducing contaminants that could degrade the analytes.

Frequently Asked Questions (FAQs)

Q1: What is the best method for extracting long-chain acyl-CoAs from tissue samples?

A1: A combination of solvent extraction followed by solid-phase extraction (SPE) is a widely used and effective method for isolating long-chain acyl-CoAs from tissues.[1] The initial solvent extraction, often using a mixture of acetonitrile (B52724) and isopropanol (B130326), separates the lipids from the bulk of the cellular components.[1][3] The subsequent SPE step with a weak anion exchange column helps to purify and concentrate the acyl-CoAs, removing interfering substances and improving the sensitivity of the analysis.[1][5]

Q2: How should I store my biological samples to ensure the stability of long-chain acyl-CoAs?

A2: For long-term storage, biological samples should be flash-frozen in liquid nitrogen immediately after collection and then stored at -80°C.[1] This rapid freezing minimizes the formation of ice crystals that can damage cell structures and halts enzymatic activity that can degrade long-chain acyl-CoAs.[1] It is also crucial to avoid multiple freeze-thaw cycles.[1]

Q3: What type of internal standard is most appropriate for the quantification of long-chain acyl-CoAs?

A3: The ideal internal standard is a stable isotope-labeled version of the analyte of interest. However, these can be expensive and are not always commercially available for every acyl-CoA species. A good alternative is an odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), which is not naturally abundant in most biological systems.[1][5] The internal standard should be added at the very beginning of the sample preparation process to account for any losses during extraction and purification.[1]

Q4: Can I use a protein precipitation method for extracting long-chain acyl-CoAs?

A4: While protein precipitation with a solvent like acetonitrile is a common sample preparation technique, it may not be the most effective method for long-chain acyl-CoAs. These molecules can bind to proteins, and a simple protein crash might not efficiently release them, leading to lower recoveries. A more rigorous liquid-liquid extraction or a combined solvent extraction and SPE protocol is generally recommended for better recovery and cleaner extracts.

Quantitative Data Summary

The recovery of long-chain acyl-CoAs can vary depending on the specific acyl-CoA, the complexity of the matrix, and the extraction method employed. The following table summarizes reported recovery rates from different methodologies.

Acyl-CoA Chain LengthMatrixExtraction MethodAverage Recovery (%)Reference
Long-ChainRat LiverAcetonitrile/2-Propanol Extraction & SPE93-104% (tissue extraction), 83-90% (SPE)[6]
Long-ChainVarious TissuesModified Acetonitrile/2-Propanol Extraction & HPLC70-80%[3]
C16:0, C16:1, C18:0, C18:1, C18:2Rat LiverFast SPE with LC/MS²94.8-110.8% (accuracy)
Long-ChainLiver, Brain, Muscle, Adipose TissueOrganic Solvent Extraction & LC-MS/MS60-140% (depending on analyte and tissue)[6]

Experimental Protocol: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol describes a robust method for the extraction of long-chain acyl-CoAs from tissue samples, combining solvent extraction with solid-phase extraction (SPE) for improved purity and recovery.[1][3]

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN), LC-MS grade

  • Isopropanol, LC-MS grade

  • Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol, LC-MS grade

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue.

    • In a pre-chilled glass homogenizer on ice, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize thoroughly.

    • Add 2.0 mL of isopropanol and homogenize again.[1]

  • Solvent Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 1,900 x g for 5 minutes at 4°C.[1]

    • Carefully collect the upper organic phase containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE column with 3 mL of methanol, followed by 3 mL of water.[5]

    • Sample Loading: Load the collected supernatant from the solvent extraction step onto the conditioned SPE column.

    • Washing: Wash the column with 2.4 mL of 2% formic acid, followed by an additional wash with 2.4 mL of methanol.[5]

    • Elution: Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.[5]

  • Sample Concentration:

    • Combine the eluted fractions.

    • Dry the sample under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., a methanol/water mixture).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis tissue Frozen Tissue (~100mg) homogenization Homogenization (KH2PO4 buffer, Isopropanol) tissue->homogenization extraction Solvent Extraction (Acetonitrile, (NH4)2SO4) homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant loading Sample Loading supernatant->loading conditioning Column Conditioning (Methanol, Water) conditioning->loading washing Washing (Formic Acid, Methanol) loading->washing elution Elution (Ammonium Hydroxide) washing->elution concentration Sample Concentration (Nitrogen Evaporation) elution->concentration reconstitution Reconstitution concentration->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms beta_oxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix lcfa Long-Chain Fatty Acid (LCFA) lcacylcoa Long-Chain Acyl-CoA lcfa->lcacylcoa Acyl-CoA Synthetase (ATP -> AMP + PPi) lcacylcarnitine Long-Chain Acylcarnitine lcacylcoa->lcacylcarnitine CPT1 lcacylcoa_mito Long-Chain Acyl-CoA lcacylcarnitine->lcacylcoa_mito CPT2 enoylcoa Trans-Δ²-Enoyl-CoA lcacylcoa_mito->enoylcoa Acyl-CoA Dehydrogenase (FAD -> FADH₂) hydroxyacylcoa L-β-Hydroxyacyl-CoA enoylcoa->hydroxyacylcoa Enoyl-CoA Hydratase ketoacylcoa β-Ketoacyl-CoA hydroxyacylcoa->ketoacylcoa β-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) acetylcoa Acetyl-CoA ketoacylcoa->acetylcoa Thiolase (CoA-SH) shorter_acylcoa Acyl-CoA (n-2) ketoacylcoa->shorter_acylcoa Thiolase (CoA-SH) TCA Cycle TCA Cycle acetylcoa->TCA Cycle shorter_acylcoa->lcacylcoa_mito To next cycle

References

Validation & Comparative

A Comparative Guide to the Validation of 3,7-Dihydroxytetradecanoyl-CoA Identification by High-Resolution MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of high-resolution mass spectrometry (HRMS) for the identification and validation of 3,7-Dihydroxytetradecanoyl-CoA against alternative analytical techniques. The content herein is supported by established experimental principles and data from related molecules to offer a comprehensive overview for metabolic pathway analysis and drug discovery.

Introduction

This compound is a dihydroxylated medium-chain acyl-CoA that may play a role in fatty acid metabolism, potentially as an intermediate in pathways such as peroxisomal β-oxidation. Accurate identification and quantification of such molecules are crucial for understanding their biological significance. High-resolution mass spectrometry has emerged as a powerful tool for the analysis of acyl-CoA species due to its high sensitivity and specificity. This guide compares the performance of LC-HRMS with Gas Chromatography-Mass Spectrometry (GC-MS) and enzymatic assays for the validation of this compound.

Comparison of Analytical Methods

The validation of this compound can be approached through several analytical techniques, each with distinct advantages and limitations. High-resolution mass spectrometry offers unparalleled mass accuracy and specificity, while GC-MS provides excellent chromatographic separation for derivatized fatty acids, and enzymatic assays offer a functional approach to quantification.

ParameterHigh-Resolution LC-MS/MSGC-MS (after derivatization)Enzymatic Assay
Specificity Very High (based on exact mass and fragmentation)High (based on retention time and mass spectrum)Moderate to High (dependent on enzyme specificity)
Sensitivity (LOD) fmol to pmol range[1][2]pg to ng range[3]pmol to nmol range[4]
Quantitative Accuracy High (with appropriate internal standards)High (with appropriate internal standards)[5]Good (can be affected by interfering substances)
Sample Preparation Relatively simple extractionRequires hydrolysis and derivatization[5][6]Specific extraction to preserve enzyme activity[4]
Throughput HighModerateLow to Moderate
Structural Information Detailed (fragmentation provides positional info)Good (fragmentation can indicate hydroxylation position)[7]Indirect (infers presence of a functional group)

High-Resolution Mass Spectrometry (HRMS) Approach

High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), is a premier method for the identification and quantification of acyl-CoA molecules.

Predicted Mass and Fragmentation
  • Molecular Formula: C₃₅H₆₂N₇O₁₉P₃S

  • Calculated Exact Mass: 1009.3089 g/mol

Predicted High-Resolution MS/MS Fragmentation:

In positive ion mode, acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phosphoadenosine diphosphate (B83284) portion of the Coenzyme A molecule. For this compound, the precursor ion ([M+H]⁺) would be m/z 1010.3162. A key diagnostic fragment would result from the neutral loss of 507.1179 Da, corresponding to the acyl portion of the molecule. Further fragmentation of the C₁₄ dihydroxy fatty acyl chain would provide information on the positions of the hydroxyl groups.

Experimental Protocol: LC-HRMS for Acyl-CoA Analysis

This protocol is a generalized procedure for the analysis of medium-chain acyl-CoAs and can be adapted for this compound.

  • Sample Extraction:

    • Homogenize tissue or cell samples in a cold solvent mixture, such as acetonitrile/methanol/water (2:2:1 v/v/v).

    • Centrifuge to pellet proteins and other cellular debris.

    • Collect the supernatant for analysis.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • High-Resolution Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Analyzer: Orbitrap or TOF.

    • Scan Mode: Full scan from m/z 200-1200 with a resolution of >70,000.

    • MS/MS: Data-dependent acquisition (DDA) or targeted MS/MS of the predicted precursor ion (m/z 1010.3162).

    • Collision Energy: Optimized to achieve characteristic fragmentation, typically in the range of 20-40 eV.

Alternative Validation Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of fatty acids, including hydroxylated forms, after conversion to more volatile derivatives.

Experimental Protocol: GC-MS of Dihydroxy Fatty Acids

  • Hydrolysis: Cleave the thioester bond of the acyl-CoA to release the free fatty acid. This can be achieved by alkaline hydrolysis (e.g., with NaOH).

  • Extraction: Extract the free fatty acid using an organic solvent like ethyl acetate.

  • Derivatization: Convert the fatty acid to a volatile ester (e.g., methyl ester) and the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.[5][6]

  • GC-MS Analysis:

    • Column: A mid-polarity column such as a DB-5MS or HP-5MS.

    • Injector: Split/splitless injector at 250°C.

    • Oven Program: Start at 80°C, ramp to 280°C at 10°C/min.

    • Mass Spectrometry: Electron ionization (EI) at 70 eV. Scan from m/z 50-600.

Expected Results: The mass spectrum of the derivatized 3,7-dihydroxytetradecanoate would show characteristic fragments from the cleavage between the TMS-ether-substituted carbons, allowing for the determination of the hydroxyl positions.[7]

Enzymatic Assays

Enzymatic assays can provide functional validation by measuring the activity of enzymes that act on hydroxyacyl-CoAs.

Experimental Protocol: 3-Hydroxyacyl-CoA Dehydrogenase Assay

This assay measures the activity of 3-hydroxyacyl-CoA dehydrogenase, which would act on the 3-hydroxy position of this compound.[4]

  • Sample Preparation: Prepare a tissue or cell lysate that preserves enzyme activity.

  • Reaction Mixture: Combine the sample with a reaction buffer containing NAD⁺ and the enzyme 3-hydroxyacyl-CoA dehydrogenase.

  • Measurement: Monitor the production of NADH by measuring the increase in absorbance at 340 nm. The rate of NADH production is proportional to the concentration of the 3-hydroxyacyl-CoA substrate.

Limitations: This method is not specific for this compound and would detect other 3-hydroxyacyl-CoAs. It also does not provide information about the 7-hydroxy group.

Visualizing the Workflow and Metabolic Context

To better understand the analytical process and the potential biological role of this compound, the following diagrams illustrate the experimental workflow and a relevant metabolic pathway.

G Experimental Workflow for this compound Analysis cluster_sample Sample Preparation cluster_hrms HRMS Analysis cluster_gcms GC-MS (Alternative) cluster_enzymatic Enzymatic Assay (Alternative) Sample Biological Sample (Tissue/Cells) Extraction Acyl-CoA Extraction Sample->Extraction LC LC Separation Extraction->LC Hydrolysis Hydrolysis Extraction->Hydrolysis EnzymeAssay Enzymatic Reaction (e.g., 3-HACD) Extraction->EnzymeAssay HRMS High-Resolution MS/MS LC->HRMS Data Data Analysis & Validation HRMS->Data Derivatization Derivatization Hydrolysis->Derivatization GCMS GC-MS Analysis Derivatization->GCMS GCMS->Data EnzymeAssay->Data

Caption: Workflow for the analysis of this compound.

Peroxisomal_Beta_Oxidation Potential Role in Peroxisomal β-Oxidation FattyAcid Dihydroxy Fatty Acid AcylCoA_Synthetase Acyl-CoA Synthetase FattyAcid->AcylCoA_Synthetase Dihydroxy_AcylCoA This compound AcylCoA_Synthetase->Dihydroxy_AcylCoA ACOX Acyl-CoA Oxidase Dihydroxy_AcylCoA->ACOX EnoylCoA Enoyl-CoA intermediate ACOX->EnoylCoA Hydratase Enoyl-CoA Hydratase EnoylCoA->Hydratase HydroxyacylCoA 3-Keto-7-hydroxy-acyl-CoA Hydratase->HydroxyacylCoA Thiolase Thiolase HydroxyacylCoA->Thiolase Shortened_AcylCoA Shortened Acyl-CoA Thiolase->Shortened_AcylCoA AcetylCoA Acetyl-CoA Thiolase->AcetylCoA

Caption: Involvement of dihydroxy-acyl-CoAs in peroxisomal β-oxidation.

Conclusion

The validation of this compound identification is most robustly achieved through high-resolution LC-MS/MS. This method provides a combination of high sensitivity, specificity, and structural information that is currently unmatched by other techniques. While GC-MS offers a viable alternative for confirming the presence of the dihydroxy fatty acid backbone after derivatization, and enzymatic assays can provide functional evidence, LC-HRMS stands as the gold standard for the direct and confident identification of this and other novel acyl-CoA species in complex biological matrices. The use of orthogonal methods, where possible, will lend the highest degree of confidence to the validation process.

References

A Comparative Guide to Acyl-CoA Profiles in Diverse Cellular Contexts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of lipid metabolism, the accurate profiling of acyl-Coenzyme A (acyl-CoA) species is paramount. These molecules are central intermediates in a multitude of cellular processes, from energy metabolism and lipid synthesis to the regulation of signaling pathways and gene expression[1][2][3]. Dysregulation of acyl-CoA metabolism is linked to a variety of diseases, including metabolic disorders and cancer, making the comparative analysis of these profiles a critical tool for understanding pathophysiology and identifying therapeutic targets[4].

This guide provides an objective comparison of acyl-CoA profiles across different cell types and subcellular compartments, supported by experimental data. It also details the methodologies used for this analysis to aid in experimental design and data interpretation.

Comparative Analysis of Acyl-CoA Profiles

The distribution and abundance of acyl-CoA species vary significantly depending on cell type, metabolic state, and subcellular location[5]. These differences reflect the distinct metabolic activities and functions of the cells or organelles.

Subcellular Compartmentalization of Acyl-CoAs

Acyl-CoAs are not uniformly distributed within the cell; their compartmentalization is key to regulating metabolic pathways[5]. A study using Stable Isotope Labeling of Essential nutrients in cell Culture - Subcellular Fractionation (SILEC-SF) revealed distinct profiles in the mitochondria, cytosol, and nucleus of various cell and tissue types[5].

Acyl-CoA Species Mitochondria Cytosol Nucleus Whole Cell Key Observation
CoASH EnrichedHighly EnrichedPresentAbundantGenerally enriched in the cytosol[5].
Acetyl-CoA AbundantAbundantEquimolar with Propionyl-CoAAbundantA key substrate for the TCA cycle in mitochondria and fatty acid synthesis in the cytosol[4][5].
Succinyl-CoA Dominant SpeciesLower AbundancePresentAbundantPrimarily concentrated in the mitochondria as a key TCA cycle intermediate[5].
Propionyl-CoA PresentLower AbundanceSubstantially EnrichedPresentSignificantly enriched in the nucleus, where it is used for histone propionylation, an epigenetic mark[5].

Data synthesized from studies in diverse cell and tissue types, including adipocytes, fibroblasts, mouse liver, and human heart[5].

Acyl-CoA Profiles: Cancer vs. Normal Cells

Cancer cells exhibit profound metabolic reprogramming, which is reflected in their acyl-CoA profiles. A hallmark of many cancer cells is an increased rate of de novo fatty acid synthesis, a process that relies on a steady supply of cytosolic acetyl-CoA[6][7][8].

Under normal oxygen (normoxic) conditions, most cultured cells derive the majority of their acetyl-CoA from glucose and glutamine[6][9]. However, under low oxygen (hypoxic) conditions, common in solid tumors, cancer cells shift their substrate utilization.

Cellular Condition Primary Acetyl-CoA Source Contribution from Glucose & Glutamine Contribution from Acetate (B1210297) Implication
Normoxia Glucose, Glutamine> 90%MinorStandard metabolic pathway utilization[9].
Hypoxia Acetate, Glucose, Glutamine50% - 80%SignificantCancer cells adapt to hypoxia by utilizing acetate to sustain acetyl-CoA pools for lipid synthesis and survival[6][9].

This shift highlights a metabolic flexibility in cancer cells that can be a potential therapeutic target[9].

Furthermore, the overall fatty acid composition, which is a downstream reflection of the acyl-CoA pool, differs between normal and malignant cell lines. For instance, studies have shown lower ratios of stearic acid (C18:0) to oleic acid (C18:1 n-9) in cancer cells, suggesting alterations in the activity of desaturase enzymes that act on acyl-CoAs[10].

Key Metabolic and Signaling Pathways

Acyl-CoAs are hubs that connect different metabolic and signaling pathways. Understanding these connections is crucial for interpreting profiling data.

De Novo Fatty Acid Synthesis

This anabolic pathway, often upregulated in cancer, occurs in the cytosol and builds fatty acids, primarily palmitate, from acetyl-CoA[3][7]. The process is critical for producing lipids for new membranes in proliferating cells[6].

cluster_cytosol Cytosol acetyl_coa Acetyl-CoA acc ACC (Acetyl-CoA Carboxylase) acetyl_coa->acc ATP fas FAS (Fatty Acid Synthase) acetyl_coa->fas NADPH malonyl_coa Malonyl-CoA acc->malonyl_coa malonyl_coa->fas NADPH palmitate Palmitate (C16:0) fas->palmitate complex_lipids Complex Lipids (Membranes, etc.) palmitate->complex_lipids Elongation & Desaturation

Caption: De novo fatty acid synthesis pathway in the cytosol.

Mitochondrial β-Oxidation

This catabolic process breaks down fatty acyl-CoAs in the mitochondria to produce acetyl-CoA, which can then enter the TCA cycle to generate ATP[3]. It is a primary energy source for many cell types.

cluster_mito Mitochondria lcfa Long-Chain Fatty Acyl-CoA cycle β-Oxidation Cycle (4 Steps) lcfa->cycle scfa Shorter Fatty Acyl-CoA cycle->scfa acetyl_coa Acetyl-CoA cycle->acetyl_coa FADH₂ NADH tca TCA Cycle acetyl_coa->tca ATP Production

Caption: Mitochondrial fatty acid β-oxidation spiral.

Experimental Protocols

Accurate quantification of acyl-CoAs is challenging due to their low abundance and instability[11][12][13]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique, offering high sensitivity and specificity[14].

General Workflow for Acyl-CoA Profiling

A typical workflow involves rapid cell harvesting and quenching, efficient extraction to precipitate protein and release metabolites, followed by sensitive detection.

harvest 1. Cell Harvesting & Quenching extract 2. Acyl-CoA Extraction harvest->extract concentrate 3. Sample Concentration extract->concentrate lcms 4. LC-MS/MS Analysis concentrate->lcms data 5. Data Processing & Quantification lcms->data

Caption: A typical experimental workflow for acyl-CoA profiling.

Protocol: Acyl-CoA Extraction from Cultured Cells

This protocol is a synthesized method effective for a broad range of acyl-CoAs[13][14].

  • Cell Harvesting:

    • For adherent cells, aspirate the medium and wash twice with ice-cold PBS.

    • For suspension cells, pellet by centrifugation (e.g., 500 x g, 5 min, 4°C) and wash the pellet twice with ice-cold PBS[13].

  • Metabolite Extraction:

    • Add a pre-chilled extraction solvent (e.g., 80% methanol (B129727) in water containing internal standards) directly to the cell plate or pellet[13][14]. The volume should be sufficient to immerse the sample.

    • For adherent cells, use a cell scraper to collect cells into the solvent. For suspension cells, resuspend the pellet[13].

    • Transfer the lysate to a microcentrifuge tube.

  • Protein Precipitation & Supernatant Collection:

    • Vortex the lysate vigorously for 1 minute to ensure thorough mixing and protein precipitation[14].

    • Centrifuge at high speed (e.g., 15,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated protein[13].

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube[13].

  • Sample Preparation for Analysis:

    • Dry the supernatant using a vacuum concentrator or nitrogen evaporator.

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis, such as 50% methanol in 50 mM ammonium (B1175870) acetate (pH 7)[13].

    • Centrifuge the reconstituted sample to pellet any insoluble material and transfer the final supernatant to an autosampler vial for immediate LC-MS/MS analysis[13]. Prompt analysis is crucial due to the instability of acyl-CoAs in aqueous solutions[13].

Protocol: Quantification by LC-MS/MS
  • Chromatographic Separation:

    • Use a C18 reversed-phase column for separation of acyl-CoA species based on the chain length and saturation of the fatty acyl group.

    • Employ a gradient elution, typically with mobile phases containing an ion-pairing agent (like ammonium acetate) to improve peak shape. The gradient starts with a low percentage of organic solvent (e.g., methanol or acetonitrile) and ramps up to elute the more hydrophobic long-chain acyl-CoAs[14].

  • Mass Spectrometry Detection:

    • Perform analysis using a tandem mass spectrometer, often a triple quadrupole, operating in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity[15][16].

    • For positive ion mode, precursor ions corresponding to the acyl-CoA molecules are selected. A common fragmentation involves the neutral loss of 507.0 Da, which is characteristic of the CoA moiety[17].

  • Data Analysis:

    • Identify and quantify acyl-CoAs by comparing peak areas to those of a standard curve generated with authentic standards[14].

    • The use of stable isotope-labeled internal standards (e.g., ¹³C-labeled) is highly recommended to correct for matrix effects and variations in extraction recovery, ensuring accurate quantification[14][18].

References

Confirming the Structure of Synthesized 3,7-Dihydroxytetradecanoyl-CoA: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of newly synthesized bioactive molecules is a critical step. This guide provides a comparative overview of key analytical techniques for verifying the structure of 3,7-Dihydroxytetradecanoyl-CoA, a hydroxylated long-chain fatty acyl-CoA. The methodologies, data interpretation, and comparisons with alternative analytical approaches are detailed to assist in selecting the most effective and reliable experimental workflow.

Data Presentation: Comparison of Analytical Techniques

The structural confirmation of this compound relies on a combination of techniques that provide orthogonal information. The primary methods include Mass Spectrometry (MS) for mass determination and fragmentation analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation.

Technique Information Provided Strengths Limitations Typical Application for this compound
High-Resolution Mass Spectrometry (HRMS) Accurate mass of the intact molecule.High sensitivity and accuracy, allows for determination of elemental composition.Does not provide information on the position of functional groups.Confirmation of the molecular formula (C35H62N7O19P3S).
Tandem Mass Spectrometry (MS/MS) Fragmentation pattern of the molecule.Provides structural information based on characteristic fragmentation, good for identifying known modifications.[1][2][3]Isomeric differentiation can be challenging.Identification of the CoA moiety through its characteristic neutral loss and fragmentation of the fatty acyl chain to suggest the presence of hydroxyl groups.[4]
¹H NMR Spectroscopy Information about the chemical environment of protons.Provides detailed information on the number and connectivity of protons, useful for determining the position of substituents.[5][6]Can have overlapping signals in complex molecules, lower sensitivity than MS.To identify signals corresponding to the protons on the carbons bearing the hydroxyl groups (C3 and C7) and to confirm the overall structure of the tetradecanoyl chain.[7][8]
¹³C NMR Spectroscopy Information about the carbon skeleton.Provides a signal for each unique carbon, useful for confirming the number of carbons and identifying functionalized carbons.[5]Lower sensitivity than ¹H NMR, requires more sample.To confirm the presence of 14 carbons in the fatty acyl chain and to identify the chemical shifts of the carbons attached to the hydroxyl groups.
2D NMR (COSY, HSQC, HMBC) Correlation between different nuclei.Provides definitive structural connectivity, crucial for unambiguous assignment of all atoms in the molecule.[9]Can be time-consuming to acquire and analyze.To establish the connectivity between protons and carbons, definitively confirming the 3 and 7 positions of the hydroxyl groups.
High-Performance Liquid Chromatography (HPLC) Purity and retention time of the compound.Excellent for separating the target compound from impurities and starting materials.[10][11]Not a primary structural elucidation technique on its own.To purify the synthesized this compound and to compare its retention time with standards or predicted values.[12]

Experimental Protocols

Objective: To confirm the molecular weight and obtain fragmentation data consistent with the structure of this compound.

Methodology:

  • Sample Preparation: Dissolve the synthesized compound in a suitable solvent such as a methanol/water mixture.

  • Chromatographic Separation:

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.[2]

    • Full Scan (MS1): Acquire a full scan to determine the mass of the molecular ion [M+H]⁺.

    • Tandem MS (MS2): Select the molecular ion for collision-induced dissociation (CID) to generate fragment ions. Monitor for characteristic neutral losses, such as the loss of the phosphopantetheine group of CoA.[4]

Data Interpretation:

  • Expected [M+H]⁺: ~1018.3 m/z for C35H63N7O19P3S⁺.

  • Key Fragments: Look for a prominent neutral loss of 507 Da corresponding to the adenosine-3',5'-diphosphate moiety. Other fragments will arise from the cleavage of the fatty acyl chain, which can help in localizing the hydroxyl groups.

Objective: To unambiguously determine the positions of the hydroxyl groups and confirm the overall structure.

Methodology:

  • Sample Preparation: Dissolve a sufficient amount of the purified compound (typically 1-10 mg) in a suitable deuterated solvent, such as D₂O or CD₃OD.

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. Look for characteristic signals for the protons on the carbons bearing the hydroxyl groups (H3 and H7), which are expected to be shifted downfield compared to other methylene (B1212753) protons.[9]

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum to identify the signals for the carbons attached to the hydroxyl groups (C3 and C7).

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish proton-proton correlations and trace the connectivity of the carbon chain.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for confirming the placement of the hydroxyl groups relative to other parts of the molecule.[9]

Data Interpretation:

  • The chemical shifts of the protons and carbons at positions 3 and 7 will be key indicators. The specific splitting patterns in the ¹H NMR and the correlations in the 2D spectra will provide definitive proof of the structure.

Mandatory Visualizations

G cluster_synthesis Synthesis cluster_purification Purification cluster_confirmation Structural Confirmation 3,7-Dihydroxytetradecanoic_acid 3,7-Dihydroxytetradecanoic Acid Ligase Acyl-CoA Ligase 3,7-Dihydroxytetradecanoic_acid->Ligase CoA_SH Coenzyme A CoA_SH->Ligase Synthesized_Product Crude this compound Ligase->Synthesized_Product HPLC HPLC Purification Synthesized_Product->HPLC Purified_Product Purified this compound HPLC->Purified_Product LC_MS LC-MS/MS Analysis Purified_Product->LC_MS NMR NMR Spectroscopy (1H, 13C, 2D) Purified_Product->NMR Structure_Confirmed Confirmed Structure LC_MS->Structure_Confirmed NMR->Structure_Confirmed

Caption: Experimental workflow for the synthesis and structural confirmation of this compound.

G cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy Analyte This compound HRMS High-Resolution MS Analyte->HRMS Tandem_MS Tandem MS (MS/MS) Analyte->Tandem_MS 1D_NMR 1D NMR (1H, 13C) Analyte->1D_NMR 2D_NMR 2D NMR (COSY, HSQC) Analyte->2D_NMR Elemental_Composition Elemental_Composition HRMS->Elemental_Composition Accurate Mass Fragmentation_Pattern Fragmentation_Pattern Tandem_MS->Fragmentation_Pattern CID Final_Confirmation Unambiguous Structure Fragmentation_Pattern->Final_Confirmation Functional_Groups Functional_Groups 1D_NMR->Functional_Groups Chemical Shifts Connectivity Connectivity 2D_NMR->Connectivity Correlations Connectivity->Final_Confirmation

Caption: Logical relationship of analytical techniques for structural confirmation.

References

A Comparative Guide to Internal Standards for the Accurate Quantification of 3,7-Dihydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3,7-Dihydroxytetradecanoyl-CoA, a hydroxylated medium-chain fatty acyl-CoA, is critical for understanding its roles in various metabolic pathways and for the development of therapeutics targeting these pathways. The use of an appropriate internal standard is paramount for achieving reliable and reproducible results in mass spectrometry-based quantification. This guide provides an objective comparison of potential internal standards, supported by experimental principles and data.

Comparison of Internal Standard Alternatives

The ideal internal standard for mass spectrometry is a stable isotope-labeled (SIL) version of the analyte of interest. However, the commercial availability of a SIL this compound is limited. Therefore, researchers often turn to alternative strategies. Here, we compare three viable options: a custom-synthesized SIL this compound, a biosynthesized SIL acyl-CoA mixture, and a commercially available odd-chain acyl-CoA.

FeatureAlternative 1: Stable Isotope-Labeled this compound Alternative 2: Biosynthesized SIL Acyl-CoA Mixture Alternative 3: Odd-Chain Acyl-CoA (e.g., Heptadecanoyl-CoA)
Principle Chemically identical to the analyte, differing only in mass. Co-elutes and experiences identical ionization and fragmentation.The CoA moiety of all acyl-CoAs is labeled by growing cells in a medium with a stable isotope-labeled precursor (e.g., [¹³C₃¹⁵N₁]-pantothenate).A structurally similar but non-endogenous acyl-CoA that is expected to have similar extraction and chromatographic behavior.
Accuracy & Precision Excellent. Considered the "gold standard" for quantification, providing the highest accuracy and precision by correcting for matrix effects, extraction losses, and instrument variability.[1][2][3][4]Very Good. The labeled analyte co-elutes and has the same labeled CoA portion, effectively correcting for most variations. However, the fatty acid portion is unlabeled.Good. Can correct for some variability in sample preparation and chromatography. However, it may not perfectly mimic the ionization efficiency and matrix effects experienced by the analyte due to structural differences.
Commercial Availability Not readily available. Requires custom synthesis.The labeled precursor ([¹³C₃¹⁵N₁]-pantothenate) is commercially available. The labeled acyl-CoA mixture must be generated in the laboratory.Commercially available from various suppliers.
Cost & Effort High. Custom synthesis is expensive and time-consuming.Moderate. Requires cell culture facilities and expertise in metabolic labeling, but can be more cost-effective for generating a wide range of labeled standards.Low. Readily available and relatively inexpensive.
Specificity High. Specific for the analyte of interest.Moderate. The entire pool of acyl-CoAs is labeled, which can be advantageous for multiplexed analysis but may complicate data analysis if isobaric interferences exist.High. A single, well-characterized compound is used.

Experimental Protocols

Alternative 1: Conceptual Workflow for Custom Synthesis of Stable Isotope-Labeled this compound

The synthesis of a stable isotope-labeled this compound is a multi-step process that involves the synthesis of the labeled fatty acid precursor followed by its conjugation to Coenzyme A.

  • Synthesis of Labeled 3,7-Dihydroxytetradecanoic Acid: This would likely involve a multi-step organic synthesis strategy. For example, stable isotopes (e.g., ¹³C or ²H) could be introduced at specific positions in the carbon backbone of a precursor molecule. Hydroxylation at the C3 and C7 positions could be achieved using stereoselective methods.

  • Activation and Conjugation to CoA: The resulting stable isotope-labeled 3,7-dihydroxytetradecanoic acid would then be converted to its CoA thioester. This can be achieved enzymatically using an acyl-CoA synthetase or through chemical synthesis.

Alternative 2: Protocol for Biosynthesis of a Stable Isotope-Labeled Acyl-CoA Mixture

This method utilizes the principle of Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) to produce a mixture of acyl-CoAs with a labeled CoA moiety.[1][2][3][4]

  • Cell Culture: Culture a suitable cell line (e.g., yeast strain deficient in pantothenate synthesis or mammalian cells) in a medium depleted of pantothenate.

  • Labeling: Supplement the medium with a stable isotope-labeled pantothenate, such as [¹³C₃¹⁵N₁]-pantothenate. The cells will incorporate the labeled pantothenate into their Coenzyme A pool.

  • Harvesting and Extraction: After sufficient incubation to achieve high labeling efficiency, harvest the cells. Extract the acyl-CoAs using a suitable method, such as solid-phase extraction or liquid-liquid extraction.

  • Use as Internal Standard: The resulting extract contains a mixture of stable isotope-labeled acyl-CoAs, including labeled this compound, which can be added to experimental samples.

Alternative 3: Protocol for Quantification using an Odd-Chain Acyl-CoA Internal Standard

This protocol outlines a general procedure for using a commercially available odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), as an internal standard for the LC-MS/MS quantification of this compound.

  • Sample Preparation:

    • To a biological sample (e.g., cell lysate, tissue homogenate), add a known amount of the odd-chain acyl-CoA internal standard.

    • Perform protein precipitation and extraction of the acyl-CoAs, for example, using a solid-phase extraction (SPE) cartridge.

    • Evaporate the solvent and reconstitute the sample in a suitable injection solvent.

  • LC-MS/MS Analysis:

    • Inject the sample onto a reverse-phase liquid chromatography column (e.g., C18) to separate the acyl-CoAs.

    • Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect the precursor and product ions specific to this compound and the odd-chain acyl-CoA internal standard.

  • Quantification:

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Determine the concentration of the analyte in the sample by comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Visualizations

General Fatty Acid Synthesis Pathway acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa ACC fas Fatty Acid Synthase (FAS) acetyl_coa->fas malonyl_coa->fas palmitate Palmitate (C16:0) fas->palmitate elongation Elongation palmitate->elongation desaturation Desaturation elongation->desaturation hydroxylation Hydroxylation desaturation->hydroxylation final_product This compound hydroxylation->final_product

Caption: A simplified diagram of the fatty acid synthesis pathway leading to the formation of this compound.

Workflow for Biosynthesis of SIL Acyl-CoA Internal Standards cell_culture Cell Culture (Pantothenate-deficient medium) labeling Add [¹³C₃¹⁵N₁]-Pantothenate cell_culture->labeling incubation Incubation and Metabolic Incorporation labeling->incubation harvesting Cell Harvesting incubation->harvesting extraction Acyl-CoA Extraction harvesting->extraction is_mixture SIL Acyl-CoA Internal Standard Mixture extraction->is_mixture

Caption: Experimental workflow for the generation of a stable isotope-labeled acyl-CoA internal standard mixture.

Principle of Quantification with an Internal Standard sample Biological Sample (Unknown Analyte Concentration) add_is Add Known Amount of Internal Standard (IS) sample->add_is extraction Sample Preparation (Extraction, etc.) add_is->extraction lcms LC-MS/MS Analysis extraction->lcms peak_areas Measure Peak Areas (Analyte and IS) lcms->peak_areas ratio Calculate Peak Area Ratio (Analyte / IS) peak_areas->ratio calibration Compare to Calibration Curve ratio->calibration quantification Determine Analyte Concentration calibration->quantification

Caption: Logical flow of the quantification process using an internal standard in a mass spectrometry-based assay.

References

A Comparative Guide to the Extraction of Dihydroxy Fatty Acyl-CoAs for Enhanced Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and efficient extraction of dihydroxy fatty acyl-CoAs is a critical step in understanding cellular metabolism and advancing therapeutic discovery. This guide provides an objective comparison of prevalent extraction methodologies, supported by experimental data, to inform the selection of the most suitable technique for your research needs.

Dihydroxy fatty acyl-CoAs are crucial intermediates in fatty acid metabolism and cellular signaling. Their precise quantification is paramount for investigating metabolic pathways and identifying potential drug targets. The choice of extraction method significantly impacts the yield, purity, and subsequent analytical success. This document outlines and compares two widely used techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Performance Comparison of Extraction Methods

The selection of an optimal extraction method hinges on factors such as sample matrix, target analyte concentration, and downstream analytical requirements. Below is a summary of quantitative data from studies evaluating the recovery rates of acyl-CoAs using different extraction techniques. While specific data for dihydroxy fatty acyl-CoAs is limited, the provided data for a range of acyl-CoAs offers valuable insights into the expected performance of these methods.

Extraction MethodAnalyteSample MatrixRecovery Rate (%)Reference
Solid-Phase Extraction (SPE) Acetyl-, malonyl-, octanoyl-, oleoyl-, palmitoyl-, or arachidonyl-coenzyme APowdered rat liver83-90[1]
Tissue Extraction (Acetonitrile/2-Propanol) Acetyl-, malonyl-, octanoyl-, oleoyl-, palmitoyl-, or arachidonyl-coenzyme APowdered rat liver93-104[1]
Solid-Phase Extraction (SPE) Various fatty acyl-CoAsLiver, brain, muscle, and adipose tissue60-140[1]
Solid-Phase Extraction (SPE) Neutral and basic drugsNot specified89 ± 7[2]
Liquid-Liquid Extraction (LLE) Neutral and basic drugsNot specified70 ± 10[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections provide established protocols for both Solid-Phase Extraction and Liquid-Liquid Extraction of acyl-CoAs from tissue samples.

Solid-Phase Extraction (SPE) Protocol

This protocol is adapted from a method demonstrating high recovery rates for a range of acyl-CoAs[1].

1. Tissue Homogenization:

  • Weigh the frozen tissue sample (approximately 100 mg).

  • Homogenize the tissue in 1 mL of ice-cold 10% trichloroacetic acid (TCA).

  • Add an appropriate internal standard to the homogenate.

2. Sonication and Centrifugation:

  • Sonicate the homogenate to ensure complete cell lysis.

  • Centrifuge the lysate at 17,000 x g for 10 minutes at 4°C to pellet cellular debris.

3. SPE Column Conditioning:

  • Condition a C18 SPE cartridge by sequentially passing through methanol (B129727) followed by water.

4. Sample Loading:

  • Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

5. Washing:

  • Wash the cartridge with water to remove hydrophilic impurities.

  • A subsequent wash with a low percentage of organic solvent (e.g., 5% methanol in water) can be performed to remove less polar impurities.

6. Elution:

  • Elute the acyl-CoAs from the cartridge using an appropriate organic solvent, such as methanol or acetonitrile.

7. Sample Concentration:

  • Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent for subsequent LC-MS analysis.

Liquid-Liquid Extraction (LLE) Protocol

This protocol is a general procedure for the extraction of lipids, including acyl-CoAs, from biological samples.

1. Tissue Homogenization:

  • Homogenize the tissue sample in a mixture of chloroform (B151607) and methanol (typically 2:1, v/v).

2. Phase Separation:

  • Add water or a saline solution to the homogenate to induce phase separation.

  • Vortex the mixture thoroughly and then centrifuge to separate the aqueous and organic phases. The more polar dihydroxy fatty acyl-CoAs are expected to partition into the upper aqueous-methanolic phase.

3. Collection of Aqueous Phase:

  • Carefully collect the upper aqueous phase containing the acyl-CoAs.

4. Sample Concentration:

  • Evaporate the aqueous phase to dryness.

5. Reconstitution:

  • Reconstitute the dried extract in a solvent compatible with the intended analytical method.

Signaling Pathway of Dihydroxy Fatty Acyl-CoAs

Dihydroxy fatty acyl-CoAs are involved in various signaling pathways. A notable example is the metabolism of epoxyeicosatrienoic acids (EETs) to dihydroxyeicosatrienoic acids (DHETs), which can then act as signaling molecules. For instance, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET) has been identified as a potent endogenous activator of peroxisome proliferator-activated receptor-alpha (PPARα), a key regulator of lipid metabolism[3][4].

DHET_Signaling_Pathway cluster_cell Cell AA Arachidonic Acid EET 14,15-EET AA->EET CYP450 Epoxygenase DHET 14,15-DHET EET->DHET Soluble Epoxide Hydrolase (sEH) PPARa PPARα DHET->PPARa Activation RXR RXR PPARa->RXR Heterodimerization PPRE PPRE RXR->PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression Binding

Caption: Signaling pathway of 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).

Experimental Workflow for Extraction and Analysis

The general workflow for the extraction and analysis of dihydroxy fatty acyl-CoAs from biological samples is a multi-step process that requires careful execution to ensure accurate and reliable results.

Extraction_Workflow Sample Tissue/Cell Sample Homogenization Homogenization (with Internal Standard) Sample->Homogenization Extraction Extraction (SPE or LLE) Homogenization->Extraction Purification Purification/Cleanup Extraction->Purification Concentration Concentration Purification->Concentration Analysis LC-MS/MS Analysis Concentration->Analysis Data Data Analysis Analysis->Data

Caption: General workflow for dihydroxy fatty acyl-CoA extraction and analysis.

References

A Comparative Guide to the Cross-Validation of LC-MS and NMR Data for 3,7-Dihydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification and accurate quantification of lipid metabolites are critical for advancing research. This guide presents an objective comparison of two cornerstone analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the characterization of 3,7-Dihydroxytetradecanoyl-CoA. While specific experimental data for this molecule is not publicly available, this guide provides a framework based on established methodologies for similar long-chain acyl-CoA molecules.

This document outlines the principles of each technique, presents detailed experimental protocols, and includes visualizations to clarify the cross-validation workflow, thereby ensuring high confidence in structural assignments and quantitative results.

Principles of LC-MS and NMR for Lipid Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry. For lipid analysis, reversed-phase LC is frequently employed to separate molecules based on their hydrophobicity. Following separation, the molecules are ionized, typically using electrospray ionization (ESI), and their mass-to-charge ratio (m/z) is measured. Tandem MS (MS/MS) further fragments the ions to provide structural information. LC-MS is renowned for its exceptional sensitivity and specificity, making it ideal for detecting and quantifying trace amounts of analytes in complex biological samples.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical structure and dynamics of molecules in solution. It relies on the magnetic properties of atomic nuclei. For structural elucidation, 1H and 13C NMR are standard experiments that provide information on the connectivity of atoms. NMR is inherently quantitative, as the signal intensity is directly proportional to the number of nuclei, allowing for the determination of absolute concentrations without the need for identical internal standards.[3][4][5]

Experimental Protocols

A robust cross-validation strategy requires a sample preparation method that is compatible with both analytical platforms.

Sample Preparation: Biphasic Extraction

A common method for extracting lipids is a biphasic extraction using a mixture of chloroform (B151607), methanol (B129727), and water. This separates polar and nonpolar metabolites.

  • Homogenize the tissue or cell sample in a cold methanol/water solution.

  • Add chloroform to create a biphasic system and vortex thoroughly.

  • Centrifuge to separate the layers. The lower organic layer will contain the lipids, including this compound.

  • Carefully collect the lower organic phase.

  • Split the extract into two aliquots for LC-MS and NMR analysis.

  • Dry the aliquots under a stream of nitrogen.

LC-MS/MS Protocol

The dried lipid extract for LC-MS analysis is reconstituted in a solvent compatible with the initial mobile phase.

  • Chromatography:

    • LC System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is suitable for separating long-chain acyl-CoAs.[6][7][8]

    • Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate.

    • Mobile Phase B: Acetonitrile/Isopropanol (10:90, v/v) with 10 mM ammonium acetate.

    • Gradient: A linear gradient from 60% to 100% Mobile Phase B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 45 °C.

  • Mass Spectrometry:

    • Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS1 Scan Range: m/z 200-1200.

    • Data Acquisition: Data-dependent acquisition (DDA) to trigger MS/MS fragmentation of the most abundant precursor ions.

    • Collision Energy: Ramped collision energy (e.g., 20-40 eV) to generate informative fragment ions.

NMR Protocol

The dried lipid extract for NMR analysis is reconstituted in a deuterated solvent.

  • Sample Preparation: Reconstitute the dried extract in deuterated chloroform (CDCl3) with a small amount of deuterated methanol (CD3OD) to ensure solubility. Add a known amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.

  • Instrumentation: A 600 MHz (or higher) NMR spectrometer equipped with a cryoprobe.

  • Experiments:

    • 1D ¹H NMR: To identify and quantify the different proton environments.

    • 2D COSY (Correlation Spectroscopy): To identify spin-spin couplings between neighboring protons.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons.

  • Temperature: 298 K.

Data Presentation: A Hypothetical Analysis

The following tables summarize the expected quantitative data from the analysis of a synthesized standard of this compound.

Table 1: Expected LC-MS/MS Data for this compound
ParameterExpected Value
Retention Time (min) ~ 8.5
Precursor Ion [M+H]⁺ (m/z) Calculated for C₃₅H₆₂N₇O₁₉P₃S
Key Fragment Ions (m/z) Fragments corresponding to the neutral loss of the phosphopantetheine group, water losses from the hydroxyl groups, and cleavage along the fatty acid chain.
Relative Abundance Dependent on instrument and conditions.
Table 2: Expected ¹H NMR Data for this compound
AssignmentExpected Chemical Shift (ppm)MultiplicityIntegration
Terminal CH₃ ~ 0.9Triplet3H
Methylene (CH₂) chain ~ 1.2-1.6Multiplet~16H
CH₂ adjacent to C=O ~ 2.5Triplet2H
CH-OH at C3 ~ 4.0Multiplet1H
CH-OH at C7 ~ 3.8Multiplet1H
Protons on pantetheine (B1680023) moiety Various shiftsMultiplets/Triplets-
Adenosine protons Various shiftsSinglets/Doublets-

Visualization of the Cross-Validation Workflow

The following diagrams, created using the DOT language, illustrate the experimental and logical workflows for the cross-validation of LC-MS and NMR data.

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_nmr NMR Analysis cluster_validation Data Integration & Validation Sample Biological Sample Extraction Biphasic Lipid Extraction Sample->Extraction Split Split Sample Extraction->Split LCMS_prep Reconstitute & Filter Split->LCMS_prep NMR_prep Reconstitute in D-Solvent Split->NMR_prep LCMS_acq LC-MS/MS Data Acquisition LCMS_prep->LCMS_acq LCMS_data Process LC-MS Data (RT, m/z, Fragments) LCMS_acq->LCMS_data Cross_validation Cross-Validation LCMS_data->Cross_validation NMR_acq 1D & 2D NMR Acquisition NMR_prep->NMR_acq NMR_data Process NMR Data (Shifts, Couplings, Integrals) NMR_acq->NMR_data NMR_data->Cross_validation Final_report Validated Structure & Quantity Cross_validation->Final_report

Caption: Experimental workflow for integrated LC-MS and NMR analysis.

logical_relationship cluster_lcms_info LC-MS Contributions cluster_nmr_info NMR Contributions LCMS LC-MS Data (High Sensitivity) Mass Accurate Mass (Molecular Formula) Fragments Fragmentation Pattern (Substructural Info) Quantity_Rel Relative Quantification (Peak Area) NMR NMR Data (Definitive Structure) Structure Connectivity & Stereochemistry (2D NMR) Quantity_Abs Absolute Quantification (Integration) Validation Validated Identity & Concentration Validation->LCMS Validation->NMR Mass->Structure Confirms Formula Fragments->Structure Confirms Connectivity Quantity_Rel->Quantity_Abs Calibrates & Validates Structure->Fragments Explains Fragments Quantity_Abs->Quantity_Rel Confirms Linearity

Caption: Logical relationship for data cross-validation between LC-MS and NMR.

Conclusion

Both LC-MS and NMR are indispensable tools for the characterization of this compound. LC-MS offers unparalleled sensitivity for detection and relative quantification, along with structural insights from fragmentation patterns.[6][7][8] NMR provides unambiguous structural elucidation and the ability to perform absolute quantification.[3][4][5]

For comprehensive and reliable characterization, a cross-validation approach is highly recommended.[9] This integrated strategy leverages the strengths of both techniques, ensuring high confidence in both the structural assignment and the quantitative results, which is critical for advancing research and development in fields where this lipid mediator plays a significant role.

References

A Comparative Guide to the Biological Activity of 3,7-Dihydroxytetradecanoyl-CoA and Structurally Similar Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known biological activities of lipids structurally related to 3,7-Dihydroxytetradecanoyl-CoA. Due to a scarcity of direct experimental data on this compound, this document leverages findings from similar lipid molecules, including hydroxylated fatty acyl-CoAs and tetradecanoyl derivatives, to infer potential biological functions and guide future research.

Comparative Biological Activities

The biological roles of fatty acyl-CoAs are diverse, ranging from metabolic intermediates to signaling molecules that modulate enzyme activity and gene expression. The introduction of hydroxyl groups can significantly alter the molecule's polarity and interaction with cellular components. Below is a comparative summary of the activities of lipids similar to this compound.

Lipid MoleculeClassKnown Biological ActivitiesReference
Tetradecanoyl-CoA (Myristoyl-CoA) Saturated Fatty Acyl-CoASubstrate for protein N-myristoylation, a crucial modification for protein localization and function. Involved in fatty acid metabolism and biosynthesis.[No specific citation available]
3-Hydroxytetradecanoyl-CoA Hydroxy Fatty Acyl-CoAIntermediate in the beta-oxidation of fatty acids.[No specific citation available]
(R)-3-hydroxytetradecanoic acid Hydroxy Fatty AcidIntermediate in fatty acid biosynthesis.[No specific citation available]
General Dihydroxy Fatty Acids Dihydroxy Fatty AcidsPotent signaling molecules, often involved in inflammatory responses. Can be produced via lipoxygenase (LOX) or cytochrome P450 (CYP) pathways. Some exhibit anti-inflammatory and pro-resolving properties.[No specific citation available]

Inferred Signaling Pathways for this compound

Based on the activities of other dihydroxy lipids, this compound could potentially modulate inflammatory signaling pathways. Dihydroxy fatty acids are known to interact with various receptors and enzymes involved in inflammation.

G Inferred Inflammatory Signaling Pathway for Dihydroxy Fatty Acyl-CoAs This compound This compound Cell Membrane Receptor Cell Membrane Receptor This compound->Cell Membrane Receptor Binding Downstream Signaling Cascade Downstream Signaling Cascade Cell Membrane Receptor->Downstream Signaling Cascade Transcription Factor Activation (e.g., NF-κB, PPARs) Transcription Factor Activation (e.g., NF-κB, PPARs) Downstream Signaling Cascade->Transcription Factor Activation (e.g., NF-κB, PPARs) Gene Expression Modulation Gene Expression Modulation Transcription Factor Activation (e.g., NF-κB, PPARs)->Gene Expression Modulation Inflammatory Response Inflammatory Response Gene Expression Modulation->Inflammatory Response

Caption: Inferred signaling pathway for this compound.

Experimental Protocols

General Fluorimetric Assay for Fatty Acyl-CoA Activity

This protocol provides a framework for measuring the activity of enzymes that produce or consume fatty acyl-CoAs.

Materials:

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Enzyme of interest

  • Substrate (e.g., 3,7-Dihydroxytetradecanoic acid and Coenzyme A for a synthetase assay)

  • ATP (if required by the enzyme)

  • A fluorescent probe that detects either the product or a cofactor (e.g., a probe for free Coenzyme A or AMP/ADP).

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a master mix containing the assay buffer, fluorescent probe, and any necessary co-factors.

  • Add the substrate(s) to the wells of the microplate.

  • Add the master mix to each well.

  • Initiate the reaction by adding the enzyme of interest to the wells.

  • Immediately place the plate in the microplate reader and measure the fluorescence at appropriate excitation and emission wavelengths over time.

  • The rate of change in fluorescence is proportional to the enzyme activity.

G General Workflow for In Vitro Enzyme Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare Reagents Prepare Reagents Prepare Master Mix Prepare Master Mix Prepare Reagents->Prepare Master Mix Add Substrate to Plate Add Substrate to Plate Prepare Reagents->Add Substrate to Plate Add Master Mix Add Master Mix Prepare Master Mix->Add Master Mix Add Substrate to Plate->Add Master Mix Initiate with Enzyme Initiate with Enzyme Add Master Mix->Initiate with Enzyme Measure Fluorescence Measure Fluorescence Initiate with Enzyme->Measure Fluorescence Calculate Activity Calculate Activity Measure Fluorescence->Calculate Activity

Caption: General workflow for an in vitro enzyme assay.

Conclusion and Future Directions

The biological activity of this compound remains an unexplored area of lipid research. Based on the known functions of structurally similar molecules, it is plausible that this dihydroxylated fatty acyl-CoA plays a role in cellular signaling, particularly in the context of inflammation. The experimental protocols and inferred pathways presented in this guide are intended to provide a foundation for future investigations into the specific biological functions of this and other novel dihydroxy lipids. Further research is warranted to isolate or synthesize this compound and directly assess its activity in various biological assays. Such studies will be crucial in elucidating its physiological and pathological significance.

A Head-to-Head Battle of Columns: Optimizing Acyl-CoA Analysis in Chromatographic Separations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of lipid metabolism, the precise and accurate quantification of acyl-Coenzyme A (acyl-CoA) species is paramount. These molecules, central to cellular energy production, fatty acid metabolism, and signaling, present a significant analytical challenge due to their diverse chain lengths and inherent instability. The choice of chromatography column is a critical determinant of success in achieving robust and reliable acyl-CoA profiling. This guide provides an objective comparison of the analytical performance of different chromatography columns for acyl-CoA analysis, supported by experimental data and detailed protocols.

Acyl-CoAs, ranging from short-chain species like acetyl-CoA to very-long-chain species, exhibit a wide spectrum of polarity. This diversity makes a one-size-fits-all chromatographic solution elusive. The two primary techniques employed for acyl-CoA separation are Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC). Each approach offers distinct advantages and is suited for different subsets of the acyl-CoA pool.

Reversed-Phase Chromatography: The Workhorse for Medium to Long-Chain Acyl-CoAs

Reversed-phase chromatography, particularly with C18 columns, is the most common approach for the analysis of medium to long-chain acyl-CoAs. The nonpolar stationary phase effectively retains the hydrophobic acyl chains, allowing for their separation based on chain length and degree of saturation.

Key Performance Characteristics of C18 Columns:
  • Excellent Retention of Long-Chain Species: C18 columns provide strong retention for acyl-CoAs with longer carbon chains (C8 and above), enabling their effective separation.

  • Good Resolution Based on Chain Length: As the chain length of the acyl-CoA increases, its retention time on a C18 column generally increases, allowing for predictable elution patterns.

  • Challenges with Short-Chain Species: Very polar, short-chain acyl-CoAs (C2-C4) are often poorly retained on C18 columns, eluting at or near the void volume, which can compromise their accurate quantification.[1]

Hydrophilic Interaction Liquid Chromatography (HILIC): The Champion for Polar, Short-Chain Acyl-CoAs

HILIC has emerged as a powerful technique for the analysis of polar metabolites, including short-chain acyl-CoAs. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of organic solvent and a small amount of aqueous solvent. This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition.

Key Performance Characteristics of HILIC Columns:
  • Superior Retention of Short-Chain Species: HILIC columns excel at retaining and separating highly polar short-chain acyl-CoAs that are problematic for reversed-phase methods.

  • Orthogonal Selectivity to Reversed-Phase: HILIC provides a different separation mechanism compared to RP, offering an alternative when RP methods fail to resolve certain acyl-CoA species.[2]

  • Potential for Broader Coverage: Some studies suggest that HILIC methods can be optimized to analyze a wider range of acyl-CoAs, from short to long-chain, in a single run.

Ion-Pairing Chromatography: Enhancing Retention in Reversed-Phase

For challenging separations, particularly of short to medium-chain acyl-CoAs in reversed-phase chromatography, ion-pairing agents can be added to the mobile phase. These agents, typically alkylamines or alkylsulfonates, form a complex with the charged phosphate (B84403) groups of the CoA moiety, increasing the overall hydrophobicity of the molecule and enhancing its retention on the nonpolar stationary phase.

Data Presentation: A Comparative Look at Column Performance

To provide a clear comparison, the following tables summarize the analytical performance of different column types for the analysis of a representative set of acyl-CoAs.

Table 1: Comparison of Retention Times (in minutes) for Selected Acyl-CoAs on Different Column Types

Acyl-CoAC18 Column (Reversed-Phase)HILIC Column
Acetyl-CoA (C2)~1.5 - 3.0~5.0 - 8.0
Malonyl-CoA (C3)~1.8 - 3.5~6.0 - 9.0
Butyryl-CoA (C4)~3.0 - 5.0~4.0 - 7.0
Octanoyl-CoA (C8)~8.0 - 12.0~3.0 - 5.0
Palmitoyl-CoA (C16)~15.0 - 20.0Poorly Retained
Oleoyl-CoA (C18:1)~16.0 - 22.0Poorly Retained

Note: Retention times are approximate and can vary significantly based on specific column dimensions, particle size, mobile phase composition, and gradient conditions.

Table 2: General Performance Comparison of Chromatographic Techniques for Acyl-CoA Analysis

ParameterReversed-Phase (C18)HILICIon-Pairing RP
Primary Application Medium to Long-Chain Acyl-CoAsShort-Chain Acyl-CoAsShort to Medium-Chain Acyl-CoAs
Resolution Good for chain length separationGood for polar isomersCan improve resolution of early eluting peaks
Peak Shape Generally good, can show tailing for polar analytesCan be sensitive to mobile phase compositionCan improve peak shape for short-chain species
LOD/LOQ Generally low for long-chain speciesGenerally low for short-chain speciesCan improve sensitivity for retained analytes
Compatibility with MS HighHighRequires volatile ion-pairing reagents

Experimental Protocols

Reproducible and accurate acyl-CoA analysis relies on robust and well-defined experimental protocols. Below are detailed methodologies for sample extraction and LC-MS/MS analysis.

Protocol 1: Acyl-CoA Extraction from Tissues and Cells

This protocol is a general procedure for the extraction of a broad range of acyl-CoAs.

Materials:

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 80% methanol (B129727)

  • Internal standards (e.g., stable isotope-labeled acyl-CoAs)

  • Homogenizer

  • Centrifuge (capable of 15,000 x g at 4°C)

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solvent (e.g., 50% methanol in water with 10 mM ammonium (B1175870) acetate)

Procedure:

  • Sample Homogenization: Homogenize frozen tissue powder or cell pellets in 1 mL of ice-cold 10% TCA or 80% methanol containing internal standards.

  • Protein Precipitation: Vortex the homogenate vigorously for 1 minute and incubate on ice for 15 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new pre-chilled tube.

  • Solvent Evaporation: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of reconstitution solvent for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Acyl-CoAs

The following are general starting conditions for both reversed-phase and HILIC analysis of acyl-CoAs. Optimization will be required based on the specific instrument and column used.

Reversed-Phase LC-MS/MS Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water

  • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water

  • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute long-chain species.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

  • Mass Spectrometry: Positive ion electrospray ionization (ESI+) with multiple reaction monitoring (MRM) for targeted quantification.

HILIC-MS/MS Conditions:

  • Column: HILIC column (e.g., amide or zwitterionic phase, 100 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 10 mM ammonium acetate in 95:5 acetonitrile:water

  • Mobile Phase B: 10 mM ammonium acetate in water

  • Gradient: Start with a high percentage of A, ramp down to a lower percentage to elute polar species.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2-5 µL

  • Mass Spectrometry: Positive ion electrospray ionization (ESI+) with multiple reaction monitoring (MRM).

Mandatory Visualization

Acyl_CoA_Metabolism FattyAcids Fatty Acids Acyl_CoA_Synthetase Acyl-CoA Synthetase FattyAcids->Acyl_CoA_Synthetase ATP -> AMP + PPi Acyl_CoA Acyl-CoA Acyl_CoA_Synthetase->Acyl_CoA Beta_Oxidation β-Oxidation Acyl_CoA->Beta_Oxidation Mitochondria Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Acetyl-CoA Carboxylase Energy Energy (ATP) TCA_Cycle->Energy Fatty_Acid_Synthesis Fatty Acid Synthesis Fatty_Acid_Synthesis->FattyAcids Cytosol Malonyl_CoA->Fatty_Acid_Synthesis

Caption: Central role of Acyl-CoAs in fatty acid metabolism.

Acyl_CoA_Workflow Sample Tissue or Cell Sample Extraction Extraction (TCA or Methanol) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Drying Solvent Evaporation Supernatant->Drying Reconstitution Reconstitution Drying->Reconstitution LC_MS LC-MS/MS Analysis (RP or HILIC) Reconstitution->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

Caption: Experimental workflow for Acyl-CoA analysis.

Conclusion

The optimal choice of chromatography column for acyl-CoA analysis is highly dependent on the specific research question and the chain-length of the acyl-CoAs of interest. For comprehensive profiling of the entire acyl-CoA pool, a dual-method approach utilizing both reversed-phase and HILIC chromatography may be the most effective strategy. Careful method development and validation, including the use of appropriate internal standards, are crucial for obtaining accurate and reproducible results in the challenging yet vital field of acyl-CoA metabolomics.

References

A Guide to Inter-Laboratory Comparison of 3,7-Dihydroxytetradecanoyl-CoA Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for conducting an inter-laboratory comparison of 3,7-Dihydroxytetradecanoyl-CoA measurements. The objective of such a study is to assess the reproducibility and accuracy of analytical methods used by different laboratories for the quantification of this specific dually hydroxylated medium-chain acyl-CoA. This document is intended for researchers, scientists, and drug development professionals engaged in metabolic studies where this compound may be a relevant biomarker.

Data Presentation

As no direct inter-laboratory comparison data for this compound is publicly available, a template for presenting such data is proposed below. Participating laboratories would be provided with standardized samples (e.g., spiked plasma, cell lysates) and a certified reference standard. Each laboratory would perform the analysis using their in-house liquid chromatography-tandem mass spectrometry (LC-MS/MS) method and report their findings.

Table 1: Hypothetical Inter-Laboratory Comparison Data for this compound Quantification

ParameterLaboratory ALaboratory BLaboratory CLaboratory DConsensus Value
Sample ID Concentration (ng/mL) Concentration (ng/mL) Concentration (ng/mL) Concentration (ng/mL) Concentration (ng/mL)
Sample 1 (Low)4.85.14.55.34.9 ± 0.3
Sample 2 (Mid)48.951.247.552.149.9 ± 2.1
Sample 3 (High)195.6203.1191.2208.5199.6 ± 7.4
Method Performance
LLOQ (ng/mL)1.00.81.20.9-
ULOQ (ng/mL)500600450550-
Intra-day Precision (%CV)4.23.85.13.5-
Inter-day Precision (%CV)6.85.57.26.1-
Accuracy (%)98.5101.297.8102.5-

LLOQ: Lower Limit of Quantification, ULOQ: Upper Limit of Quantification, %CV: Percent Coefficient of Variation.

Experimental Protocols

The following is a proposed standardized protocol for the quantification of this compound, based on established methods for other acyl-CoAs.[1][2][3] Participating laboratories should adhere to this protocol as closely as possible to ensure comparability of results.

Sample Preparation (Protein Precipitation)
  • Thaw biological samples (e.g., plasma, cell pellets) on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the sample.

  • Add 10 µL of an internal standard solution (e.g., ¹³C-labeled this compound).

  • Add 300 µL of ice-cold 10% (w/v) trichloroacetic acid to precipitate proteins.[2]

  • Vortex for 30 seconds.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 17,000 x g for 10 minutes at 4°C.[2]

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound (Analyte): Precursor ion (Q1) m/z -> Product ion (Q3) m/z (Specific masses to be determined using a reference standard). A common fragmentation for acyl-CoAs is the neutral loss of the 3'-phospho-adenosine-5' diphosphate (B83284) moiety.[3]

      • Internal Standard: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (Specific masses for the isotopically labeled standard).

    • Collision Energy and other MS parameters: To be optimized for maximal signal intensity.

Visualizations

Experimental Workflow

The following diagram outlines the proposed workflow for the inter-laboratory comparison study.

G cluster_prep Preparation Phase cluster_labs Analysis Phase (Concurrent in all Labs) cluster_analysis Data Consolidation and Analysis A Central Facility Prepares and Distributes Samples and Reference Standard B Participating Labs Receive Materials A->B C Sample Preparation (Protein Precipitation) B->C D LC-MS/MS Analysis (MRM Quantification) C->D E Data Processing and Quantification D->E F Labs Submit Results to Central Facility E->F G Statistical Analysis (Accuracy, Precision, Bias) F->G H Generation of Comparison Report G->H

Workflow for the inter-laboratory comparison study.
Signaling Pathway Context

This compound is a hydroxylated medium-chain acyl-CoA. Such molecules are intermediates in the β-oxidation of fatty acids, particularly those that have been modified by hydroxylation. The following diagram illustrates the general pathway of mitochondrial fatty acid β-oxidation.

G FA Fatty Acid (in Cytosol) AcylCoA Fatty Acyl-CoA FA->AcylCoA Acyl-CoA Synthetase Transport Carnitine Shuttle AcylCoA->Transport MitoAcylCoA Fatty Acyl-CoA (in Mitochondria) Transport->MitoAcylCoA Ox1 Dehydrogenation (FAD -> FADH2) MitoAcylCoA->Ox1 Hydration Hydration Ox1->Hydration Enoyl-CoA Ox2 Dehydrogenation (NAD+ -> NADH) Hydration->Ox2 Hydroxyacyl-CoA (e.g., this compound) Thiolysis Thiolysis (CoA-SH) Ox2->Thiolysis Ketoacyl-CoA ShorterAcylCoA Shorter Acyl-CoA Thiolysis->ShorterAcylCoA AcetylCoA Acetyl-CoA Thiolysis->AcetylCoA ShorterAcylCoA->Ox1 Re-enters Cycle TCA TCA Cycle AcetylCoA->TCA

Mitochondrial fatty acid β-oxidation pathway.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 3,7-Dihydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Procedural Guide to Safe Laboratory Waste Management

The responsible disposal of laboratory chemicals is paramount to ensuring a safe working environment and maintaining environmental integrity. This guide provides essential safety and logistical information for the proper disposal of 3,7-Dihydroxytetradecanoyl-CoA, a long-chain fatty acyl-CoA derivative. While specific institutional and local regulations must always be followed, this document outlines a general, step-by-step procedure based on best practices for similar biochemical compounds.

I. Hazard Assessment and Classification

Key Assessment Steps:

  • Consult Institutional Environmental Health & Safety (EH&S): Your institution's EH&S department is the primary resource for waste disposal guidelines. They can provide specific protocols and waste stream determinations.

  • Review Available Data: Examine any available data for this compound or structurally similar molecules for known hazards such as toxicity, reactivity, corrosivity, or flammability.

  • Assume Non-Hazardous (with verification): In the absence of data indicating otherwise, you may proceed with the assumption that it is a non-hazardous chemical, but this must be verified with your institution's safety office.[1][2][3][4]

II. Step-by-Step Disposal Procedure

The following procedure is recommended for the disposal of this compound, assuming it has been classified as non-hazardous waste by the appropriate institutional authorities.

For Aqueous Solutions:

  • Neutralization: Check the pH of the solution. If the pH is outside the neutral range of 6-9, it should be neutralized before disposal.[3]

  • Institutional Approval for Drain Disposal: For small quantities of non-hazardous, water-miscible solutions, disposal down the sanitary sewer may be permissible.[2][3] Crucially, you must obtain explicit approval from your institution's EH&S department before proceeding with drain disposal.

  • Collection as Chemical Waste: If drain disposal is not permitted, or if the solution contains other regulated chemicals, it must be collected as chemical waste.

    • Transfer the solution to a clearly labeled, sealed, and non-leaking waste container.

    • The label should include the full chemical name ("this compound solution"), concentration, and be marked as "Non-Hazardous Waste for Disposal."[4]

For Solid (Lyophilized) Form:

  • Containerization: Collect the solid waste in a well-sealed, non-leaking container to prevent dust formation.[3][5]

  • Labeling: The container must be clearly labeled with the chemical name and marked as "Non-Hazardous Waste for Disposal."

  • Waste Pickup: Arrange for a waste pickup with your institution's hazardous waste management or EH&S department. Even non-hazardous chemical waste should be handled by trained personnel.[3] Do not dispose of solid chemical waste in the regular trash unless explicitly permitted by your institution.[1]

For Contaminated Labware and Personal Protective Equipment (PPE):

  • Decontamination: Whenever possible, decontaminate items such as glassware by rinsing with an appropriate solvent (e.g., ethanol (B145695) or water). The rinsate must be collected and disposed of as chemical waste.

  • Disposal of Sharps: Needles, syringes, or other sharps must be disposed of in a dedicated sharps container.

  • Solid Waste: Non-hazardous contaminated items like gloves, bench paper, and plasticware should be collected in a designated solid waste stream as per your lab's protocol.

III. Data Presentation: Waste Management Summary

Waste Form Recommended Disposal Method Key Considerations
Aqueous Solution 1. Neutralize pH to 6-9.2. Seek EH&S approval for drain disposal.3. If not approved, collect in a labeled, sealed container for chemical waste pickup.- Must be water-miscible.- Small quantities only for drain disposal.- Do not mix with hazardous waste streams.
Solid/Lyophilized Powder Collect in a sealed, labeled container for chemical waste pickup.- Avoid generating dust.- Do not place in regular trash without explicit EH&S approval.
Contaminated Materials (e.g., pipette tips, tubes) Dispose of in the appropriate solid laboratory waste stream.- Segregate from sharps.- Ensure no free-flowing liquid is present.
Empty Containers Triple-rinse with a suitable solvent. Collect rinsate as chemical waste. Deface the label and dispose of the container as regular lab glass/plastic.- Rinsing is critical to ensure the container is "RCRA Empty."[4]

IV. Workflow for Proper Disposal

The following diagram illustrates the logical workflow for the safe disposal of this compound.

DisposalWorkflow cluster_prep Phase 1: Preparation & Assessment cluster_decision Phase 2: Waste Stream Determination cluster_disposal Phase 3: Disposal Procedure cluster_non_haz Non-Hazardous Protocol start Begin Disposal Process for This compound hazard_assessment Conduct Hazard Assessment (Consult SDS of similar compounds, literature) start->hazard_assessment consult_ehs Consult Institutional EH&S for Waste Classification hazard_assessment->consult_ehs is_hazardous Is the waste deemed hazardous by EH&S? consult_ehs->is_hazardous non_haz_procedure Follow Non-Hazardous Waste Protocol is_hazardous->non_haz_procedure No haz_procedure Follow Hazardous Waste Protocol (Contact EH&S for specific instructions) is_hazardous->haz_procedure Yes waste_form Determine Waste Form (Solid or Liquid) non_haz_procedure->waste_form end_process End of Disposal Process haz_procedure->end_process solid_disposal Collect in sealed, labeled container. Arrange EH&S pickup. waste_form->solid_disposal Solid liquid_disposal Check pH (neutralize if needed). Verify drain disposal permissibility with EH&S. waste_form->liquid_disposal Liquid solid_disposal->end_process drain_ok Drain Disposal Approved? liquid_disposal->drain_ok drain Dispose down sanitary sewer with copious amounts of water. drain_ok->drain Yes collect_liquid Collect in sealed, labeled container. Arrange EH&S pickup. drain_ok->collect_liquid No drain->end_process collect_liquid->end_process

Disposal decision workflow for this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.